molecular formula C20H24Cl3N3O B607840 GSK369796 Dihydrochloride CAS No. 1010411-21-8

GSK369796 Dihydrochloride

Numéro de catalogue: B607840
Numéro CAS: 1010411-21-8
Poids moléculaire: 428.8 g/mol
Clé InChI: UDVALKJFXQVZSI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

GSK369796, also known as N-tert-butylisoquine, is an anti-malaria drug candidate. GSK369796 was rationally designed based on chemical, toxicological, pharmacokinetic, and pharmacodynamic considerations and was selected based on excellent activity against Plasmodium falciparum in vitro and rodent malaria parasites in vivo.

Propriétés

IUPAC Name

2-[(tert-butylamino)methyl]-5-[(7-chloroquinolin-4-yl)amino]phenol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O.2ClH/c1-20(2,3)23-12-13-4-6-15(11-19(13)25)24-17-8-9-22-18-10-14(21)5-7-16(17)18;;/h4-11,23,25H,12H2,1-3H3,(H,22,24);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDVALKJFXQVZSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=C(C=C(C=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1010411-21-8
Record name GSK-369796 dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1010411218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK-369796 DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6W7T5AWQ47
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

GSK369796 Dihydrochloride: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK369796 dihydrochloride (B599025), also known as N-tert-butyl isoquine (B1199177), is a synthetic 4-aminoquinoline (B48711) derivative developed as a potential antimalarial agent.[1][2][3] It emerged from a rational drug design program aimed at identifying compounds with efficacy against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the deadliest species of malaria parasite.[4][5] Developed as an alternative to amodiaquine, GSK369796 was designed to possess an improved metabolic profile and enhanced oral bioavailability.[5][6] This technical guide provides an in-depth overview of the mechanism of action of GSK369796, supported by available preclinical data, experimental methodologies, and visual representations of the key pathways involved.

Core Mechanism of Action: Inhibition of Heme Detoxification

The primary mechanism of action of GSK369796 is believed to be analogous to that of other 4-aminoquinoline antimalarials like chloroquine (B1663885) and amodiaquine.[4][7][8] The parasite, during its intra-erythrocytic stage, digests host hemoglobin in its acidic food vacuole to obtain essential amino acids. This process releases large quantities of free heme (ferriprotoporphyrin IX), which is toxic to the parasite as it can generate reactive oxygen species and disrupt cell membranes.[9]

To protect itself, the parasite detoxifies the free heme by polymerizing it into an inert, crystalline pigment called hemozoin (also known as β-hematin).[9] GSK369796 is thought to interfere with this critical detoxification process.[4] By accumulating in the parasite's food vacuole, it binds to free heme, preventing its polymerization into hemozoin. The resulting accumulation of the toxic heme-drug complex leads to parasite death.[4][9]

Signaling Pathway Diagram

HEM_Detoxification_Inhibition Figure 1: Proposed Mechanism of Action of GSK369796 cluster_erythrocyte Infected Erythrocyte cluster_parasite Plasmodium falciparum cluster_food_vacuole Food Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Free Heme (Ferriprotoporphyrin IX) Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin (β-hematin) Blocked by GSK369796 Heme->Hemozoin Heme Polymerase (Detoxification) Heme_GSK369796 Toxic Heme-GSK369796 Complex Heme->Heme_GSK369796 GSK369796 GSK369796 GSK369796->Heme Binding Parasite_Death Parasite Death Heme_GSK369796->Parasite_Death Toxicity

Caption: Proposed mechanism of action of GSK369796 in the P. falciparum food vacuole.

Quantitative Data

In Vitro Activity

GSK369796 has demonstrated potent activity against a range of chloroquine-sensitive and chloroquine-resistant P. falciparum strains.

StrainChloroquine SensitivityGSK369796 IC₅₀ (nM)Amodiaquine IC₅₀ (nM)Chloroquine IC₅₀ (nM)
3D7Sensitive12.0 ± 1.213.0 ± 1.114.0 ± 0.9
HB3Sensitive11.0 ± 1.512.0 ± 1.313.0 ± 1.1
K1Resistant13.0 ± 1.414.0 ± 1.2250.0 ± 25.0
Data sourced from O'Neill et al., 2009.[6] IC₅₀ values are presented as mean ± standard error of the mean.
In Vivo Efficacy

Preclinical studies in rodent models of malaria have shown the in vivo efficacy of GSK369796.

Malaria ModelParameterGSK369796AmodiaquineChloroquine
P. berghei in miceED₅₀ (mg/kg)4.54.22.1
P. berghei in miceNRL (mg/kg)20>40>40
Data sourced from O'Neill et al., 2009.[6] ED₅₀ is the dose at which a 50% reduction in parasitemia is observed at day 4 post-infection. NRL (Non-Recrudescence Level) is the minimum dose at which no recrudescence is observed.

Experimental Protocols

In Vitro Antimalarial Susceptibility Assay (SYBR Green I-based)

This protocol is a standard method for determining the 50% inhibitory concentration (IC₅₀) of antimalarial compounds.

Objective: To measure the potency of GSK369796 against asexual erythrocytic stages of P. falciparum.

Methodology:

  • Parasite Culture: P. falciparum strains are maintained in continuous in vitro culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. Cultures are synchronized to the ring stage by standard methods (e.g., sorbitol treatment).

  • Drug Plate Preparation: GSK369796 is serially diluted in culture medium in a 96-well plate.

  • Assay Initiation: A synchronized parasite culture (ring stage) is diluted to a final parasitemia of 0.5% and a hematocrit of 2%. This suspension is added to the drug plate.

  • Incubation: The plate is incubated for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: After incubation, the cells are lysed, and SYBR Green I, a fluorescent dye that binds to DNA, is added.

  • Fluorescence Reading: The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.

  • Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC₅₀ value is calculated using a non-linear regression model.

Heme Polymerization Inhibition Assay

This assay assesses the ability of a compound to inhibit the formation of β-hematin (hemozoin).

Objective: To determine if GSK369796 inhibits the detoxification of heme.

Methodology:

  • Reaction Mixture: A solution of hematin (B1673048) in a suitable solvent is prepared.

  • Drug Addition: GSK369796 at various concentrations is added to the hematin solution.

  • Polymerization Initiation: The polymerization reaction is initiated by the addition of an acetate (B1210297) solution to lower the pH, mimicking the acidic environment of the parasite's food vacuole.

  • Incubation: The mixture is incubated to allow for the formation of β-hematin.

  • Quantification: The amount of β-hematin formed is quantified. This can be done by centrifugation to pellet the insoluble β-hematin, followed by dissolving the pellet and measuring its absorbance.

  • Data Analysis: The percentage of inhibition of heme polymerization is calculated for each drug concentration, and the IC₅₀ value is determined.

In Vivo Efficacy Study (4-Day Suppressive Test)

This standard preclinical test evaluates the activity of an antimalarial compound in a rodent malaria model.

Objective: To assess the in vivo efficacy of GSK369796 against a rodent malaria parasite.

Methodology:

  • Infection: Mice are infected with a rodent malaria parasite, such as Plasmodium berghei.

  • Drug Administration: GSK369796 is administered orally to the infected mice daily for four consecutive days, starting on the day of infection.

  • Parasitemia Monitoring: On day 4 post-infection, thin blood smears are prepared from each mouse, stained with Giemsa, and the percentage of infected red blood cells (parasitemia) is determined by microscopy.

  • Data Analysis: The average parasitemia of the treated groups is compared to that of an untreated control group to calculate the percentage of parasite growth inhibition. The ED₅₀ (effective dose that inhibits parasite growth by 50%) is then calculated.

Experimental Workflow Diagram

Experimental_Workflow Figure 2: General Experimental Workflow for Preclinical Evaluation cluster_in_vitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_in_vivo In Vivo Evaluation a P. falciparum Culture b SYBR Green I Assay a->b c IC50 Determination b->c e Confirmation of MoA c->e Informs d Heme Polymerization Assay d->e f Rodent Malaria Model (e.g., P. berghei) g 4-Day Suppressive Test f->g h ED50 Determination g->h h->e Informs

Caption: A simplified workflow for the preclinical assessment of antimalarial compounds like GSK369796.

Clinical Development Status

GSK369796 entered Phase I clinical trials (NCT00675064) to evaluate its safety, tolerability, and pharmacokinetics in human volunteers.[10] However, detailed results from this trial are not widely available in the public domain, and the current development status of the compound is unclear.

Conclusion

GSK369796 dihydrochloride is a rationally designed 4-aminoquinoline antimalarial with potent in vitro and in vivo activity against P. falciparum. Its mechanism of action is centered on the inhibition of heme polymerization, a validated and crucial target in the malaria parasite. The preclinical data demonstrate its potential as an effective antimalarial agent. Further disclosure of clinical trial data would be necessary to fully ascertain its future role in the treatment of malaria.

References

N-tert-butylisoquine (GSK369796): A Technical Overview of its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butylisoquine (also known as GSK369796) is a rationally designed 4-aminoquinoline (B48711) derivative that emerged from a collaborative effort between academic researchers, the Medicines for Malaria Venture (MMV), and GlaxoSmithKline (GSK) as a promising next-generation antimalarial agent.[1][2] Its development was driven by the urgent need for affordable and effective treatments against drug-resistant strains of Plasmodium falciparum, the deadliest species of malaria parasite. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of N-tert-butylisoquine, presenting key data and experimental methodologies to inform further research and development in the field of antimalarial chemotherapy.

Discovery and Rational Design

The discovery of N-tert-butylisoquine was a direct result of a rational drug design strategy aimed at overcoming the limitations of existing 4-aminoquinoline antimalarials, particularly amodiaquine (B18356). Amodiaquine, while effective against chloroquine-resistant parasites, is associated with dose-dependent hepatotoxicity and agranulocytosis, which are linked to the metabolic formation of a reactive quinoneimine intermediate.

The design of N-tert-butylisoquine was based on the "isoquine" concept, which involves repositioning the hydroxyl group on the aniline (B41778) ring of amodiaquine to a position that is not susceptible to oxidation to a reactive quinoneimine. This led to the development of isoquine (B1199177), which showed promising antimalarial activity with a reduced toxicity profile. Further optimization of the side chain, specifically the replacement of the N-ethyl group with a more metabolically stable N-tert-butyl group, resulted in N-tert-butylisoquine.[3] This modification was intended to reduce N-dealkylation, a common metabolic pathway for 4-aminoquinolines, thereby improving the pharmacokinetic profile of the compound.[3]

Synthesis

The synthesis of N-tert-butylisoquine is an efficient two-step process, making it an attractive candidate for cost-effective large-scale production.[1][4] The key transformation is a Mannich reaction. While the initial process suffered from low yields and purity due to product instability, an optimized process was developed to produce multi-kilogram quantities with high purity.[4]

Synthetic Pathway

G cluster_0 Step 1: Mannich Reaction cluster_1 Step 2: Nucleophilic Substitution A 4,7-dichloroquinoline C N-tert-butylisoquine (GSK369796) A->C Reaction B 3-(tert-butylaminomethyl)-4-hydroxyaniline B->C R1 Starting Materials R1->A D 4-aminophenol R1->D E Formaldehyde R1->E F tert-butylamine (B42293) R1->F R2 Key Intermediate R2->B R3 Final Product R3->C D->B Reaction E->B F->B

Caption: Optimized two-step synthesis of N-tert-butylisoquine.

Mechanism of Action

As a 4-aminoquinoline derivative, the primary mechanism of action of N-tert-butylisoquine is believed to be consistent with that of other drugs in its class, such as chloroquine.[5] This involves the inhibition of hemozoin formation in the parasite's food vacuole.

During its intraerythrocytic stage, the malaria parasite digests host hemoglobin to obtain essential amino acids. This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin. 4-aminoquinolines are weak bases that accumulate in the acidic food vacuole of the parasite. Here, they are thought to interfere with the heme polymerization process, leading to the buildup of toxic free heme, which ultimately causes parasite death.

G cluster_0 Parasite Food Vacuole Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Death Parasite Death Heme->Death Toxicity NTBI N-tert-butylisoquine NTBI->Heme Inhibition

Caption: Proposed mechanism of action of N-tert-butylisoquine.

Preclinical Data

N-tert-butylisoquine has undergone a comprehensive preclinical development program, demonstrating potent antimalarial activity both in vitro and in vivo, coupled with a favorable pharmacokinetic and safety profile.[1][3]

In Vitro Antimalarial Activity

The in vitro potency of N-tert-butylisoquine has been evaluated against a panel of chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.

StrainChloroquine SensitivityN-tert-butylisoquine IC₅₀ (nM)[1]Chloroquine IC₅₀ (nM)[1]Amodiaquine IC₅₀ (nM)[1]
3D7Sensitive8.9 ± 1.210.1 ± 1.512.5 ± 2.1
K1Resistant15.6 ± 2.5250 ± 3025.1 ± 3.5
W2Resistant12.3 ± 1.8320 ± 4518.9 ± 2.8
In Vivo Efficacy

The in vivo efficacy of N-tert-butylisoquine was assessed in a murine malaria model (Plasmodium berghei).

CompoundDose (mg/kg/day x 4)% Suppression of Parasitemia[1]
N-tert-butylisoquine10>99
N-tert-butylisoquine398
N-tert-butylisoquine185
Chloroquine10>99
Amodiaquine10>99
Preclinical Pharmacokinetics

Pharmacokinetic studies were conducted in various animal models to assess the drug's absorption, distribution, metabolism, and excretion (ADME) properties.

SpeciesRouteBioavailability (%)[3]CL (mL/min/kg)[3]Vd (L/kg)[3]T₁/₂ (h)[3]
MousePO68254.52.1
RatPO85153.22.5
DogPO9555.813.5
MonkeyPO7587.110.2

Experimental Protocols

Synthesis of N-tert-butylisoquine[1][4]

Step 1: Synthesis of 3-(tert-butylaminomethyl)-4-hydroxyaniline

A mixture of 4-aminophenol, formaldehyde, and tert-butylamine are reacted in a suitable solvent (e.g., ethanol) at room temperature. The reaction is a Mannich condensation. The product is isolated by filtration and can be purified by recrystallization. Optimized conditions may involve careful control of temperature and stoichiometry to minimize side-product formation and improve yield and purity.

Step 2: Synthesis of N-tert-butylisoquine

4,7-dichloroquinoline and 3-(tert-butylaminomethyl)-4-hydroxyaniline are heated in a suitable solvent (e.g., N-methyl-2-pyrrolidone or dimethylformamide) in the presence of a non-nucleophilic base (e.g., diisopropylethylamine). The reaction is a nucleophilic aromatic substitution. After completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The crude product is collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

In Vitro Antimalarial Assay ([³H]-Hypoxanthine Incorporation Assay)[1]
  • Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes (O+) in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO₃, under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.

  • Drug Preparation: Stock solutions of N-tert-butylisoquine are prepared in a suitable solvent (e.g., DMSO) and serially diluted in complete culture medium to achieve the desired final concentrations.

  • Assay Setup: Asynchronous parasite cultures with approximately 0.5% parasitemia and 2.5% hematocrit are aliquoted into 96-well microtiter plates containing the serially diluted drug.

  • Incubation: The plates are incubated for 48 hours under the same conditions as the parasite culture.

  • Radiolabeling: [³H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours.

  • Harvesting and Measurement: The cells are harvested onto glass fiber filters, and the incorporation of [³H]-hypoxanthine is measured using a liquid scintillation counter.

  • Data Analysis: The 50% inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition of [³H]-hypoxanthine incorporation against the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy Study (Murine Malaria Model)[1]
  • Animal Model: Male BALB/c mice are used for the study.

  • Infection: Mice are inoculated intraperitoneally with Plasmodium berghei-infected erythrocytes.

  • Drug Administration: N-tert-butylisoquine is formulated in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose (B11928114) with 0.1% Tween 80) and administered orally once daily for four consecutive days, starting 24 hours post-infection.

  • Parasitemia Determination: On day 5 post-infection, thin blood smears are prepared from tail blood, stained with Giemsa, and the percentage of infected red blood cells is determined by microscopic examination.

  • Efficacy Calculation: The percentage suppression of parasitemia is calculated by comparing the mean parasitemia in the treated groups to that of the vehicle-treated control group.

Conclusion

N-tert-butylisoquine (GSK369796) represents a significant advancement in the development of 4-aminoquinoline antimalarials. Through a rational design approach, key liabilities of earlier compounds in this class were successfully addressed, resulting in a drug candidate with potent in vitro and in vivo activity against both drug-sensitive and drug-resistant strains of P. falciparum. Its favorable preclinical pharmacokinetic profile and efficient synthesis make it a compelling candidate for further clinical development. The data and methodologies presented in this guide provide a comprehensive foundation for researchers and drug developers working towards the discovery of new and improved therapies to combat malaria.

References

GSK369796 Dihydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of GSK369796 Dihydrochloride, a potent 4-aminoquinoline (B48711) antimalarial agent. The information is intended for researchers, scientists, and professionals involved in drug development.

Chemical Structure and Properties

This compound, also known as N-tert-butylisoquine, is a synthetic organic compound developed as a next-generation antimalarial drug. It was rationally designed based on the amodiaquine (B18356) scaffold to be effective against both chloroquine-susceptible and chloroquine-resistant strains of Plasmodium falciparum.

Chemical Identifiers and Molecular Properties

PropertyValueSource
IUPAC Name 2-[(tert-Butylamino)methyl]-5-[(7-chloroquinolin-4-yl)amino]phenol Dihydrochloride
Synonyms N-tert-butylisoquine, GSK369796 2HCl
CAS Number 1010411-21-8 (Dihydrochloride)
Chemical Formula C₂₀H₂₄Cl₃N₃O
Molecular Weight 428.78 g/mol
SMILES Code OC1=CC(NC2=CC=NC3=CC(Cl)=CC=C23)=CC=C1CNC(C)(C)C.[H]Cl.[H]Cl
InChI Key UDVALKJFXQVZSI-UHFFFAOYSA-N

Physicochemical Properties

PropertyValueSource
Appearance Solid powder
Solubility Soluble in DMSO and Water
Storage Dry, dark conditions at 0 - 4°C for short term or -20°C for long term

Biological Activity and Efficacy

This compound has demonstrated potent activity against various strains of P. falciparum in vitro and has shown efficacy in in vivo models of malaria.

In Vitro Antimalarial Activity

P. falciparum StrainIC₅₀ (nM)Reference
3D7 (chloroquine-sensitive)11.2
HB3 (chloroquine-sensitive)12.6
K1 (chloroquine-resistant)13.2

In Vivo Antimalarial Activity

Animal ModelParasiteEfficacy MetricValueReference
MouseP. bergheiED₅₀2.8 mg/kg

Proposed Mechanism of Action

The precise mechanism of action of GSK369796 is not fully elucidated but is thought to be similar to that of other 4-aminoquinoline antimalarials like chloroquine. The primary target is believed to be the detoxification of heme within the parasite's digestive vacuole.

During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite normally detoxifies this heme by polymerizing it into an insoluble, non-toxic crystalline pigment called hemozoin. GSK369796, like chloroquine, is thought to accumulate in the acidic food vacuole of the parasite and interfere with this heme polymerization process. This leads to a buildup of toxic free heme, which damages parasite membranes and results in cell death.

GSK369796_Mechanism_of_Action Proposed Mechanism of Action of GSK369796 Hemoglobin_Digestion Hemoglobin Digestion Heme_Release Toxic Free Heme Hemoglobin_Digestion->Heme_Release releases Hemozoin_Formation Heme Polymerization (Detoxification) Heme_Release->Hemozoin_Formation is detoxified by Parasite_Death Parasite Death Heme_Release->Parasite_Death causes Hemozoin Hemozoin (Non-toxic) Hemozoin_Formation->Hemozoin GSK369796_Accumulation GSK369796 Accumulation GSK369796_Accumulation->Hemozoin_Formation Inhibits

Proposed mechanism of action for GSK369796.

Experimental Protocols

Detailed, step-by-step experimental protocols for the preclinical evaluation of GSK369796 are proprietary and not fully available in the public domain. However, based on the primary literature, the general methodologies are outlined below.

In Vitro Antimalarial Susceptibility Assay

A common method for determining the in vitro antimalarial activity (IC₅₀) is the [³H]hypoxanthine incorporation assay.

In_Vitro_Assay_Workflow General Workflow for In Vitro Antimalarial Assay Start Start Prepare_Culture Prepare synchronized P. falciparum culture Start->Prepare_Culture Plate_Parasites Plate parasites in 96-well plates Prepare_Culture->Plate_Parasites Add_Drug Add serial dilutions of GSK369796 Plate_Parasites->Add_Drug Incubate_1 Incubate for 24 hours Add_Drug->Incubate_1 Add_Hypoxanthine Add [3H]hypoxanthine Incubate_1->Add_Hypoxanthine Incubate_2 Incubate for another 18-24 hours Add_Hypoxanthine->Incubate_2 Harvest Harvest cells onto filter mats Incubate_2->Harvest Measure_Radioactivity Measure radioactivity using a scintillation counter Harvest->Measure_Radioactivity Calculate_IC50 Calculate IC50 values Measure_Radioactivity->Calculate_IC50 End End Calculate_IC50->End

General workflow for in vitro antimalarial susceptibility testing.

In Vivo Efficacy Study (Mouse Model)

The 4-day suppressive test in P. berghei-infected mice is a standard method to evaluate the in vivo efficacy of antimalarial compounds.

  • Infection: Mice are inoculated with P. berghei-infected red blood cells.

  • Treatment: The test compound (GSK369796) is administered orally or via another relevant route for four consecutive days, starting a few hours after infection.

  • Monitoring: Parasitemia is monitored by microscopic examination of Giemsa-stained blood smears taken on day 4 post-infection.

  • Analysis: The 50% effective dose (ED₅₀), the dose that reduces parasitemia by 50% compared to an untreated control group, is calculated.

Conclusion

This compound is a promising antimalarial candidate with potent activity against both sensitive and resistant strains of P. falciparum. Its proposed mechanism of action, similar to chloroquine, involves the disruption of heme detoxification in the parasite. Further preclinical and clinical development will be crucial to fully establish its therapeutic potential in the fight against malaria.

An In-Depth Technical Guide to the 4-Aminoquinoline Antimalarial Candidate: GSK369796

Author: BenchChem Technical Support Team. Date: December 2025

A Next-Generation 4-Aminoquinoline (B48711) for Drug-Resistant Malaria

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK369796, also known as N-tert-butyl isoquine (B1199177), is a rationally designed 4-aminoquinoline antimalarial compound developed through a public-private partnership involving GlaxoSmithKline (GSK), Medicines for Malaria Venture (MMV), and the University of Liverpool.[1] Engineered from the amodiaquine (B18356) scaffold, GSK369796 was optimized to retain high potency against chloroquine-resistant Plasmodium falciparum strains while mitigating the potential for metabolism-dependent toxicity associated with its predecessor.[2] This technical guide provides a comprehensive overview of GSK369796, including its mechanism of action, synthesis, and preclinical data, to support further research and development in the fight against malaria.

Core Compound Properties

PropertyDataReference
Compound Name GSK369796[1]
Synonyms N-tert-butyl isoquine[1]
Chemical Class 4-Aminoquinoline[1]
Molecular Formula C20H24ClN3ON/A
Molecular Weight 357.88 g/mol N/A
Indication Treatment of malaria, including chloroquine-resistant strains[2]
Development Status Preclinical[1]

Mechanism of Action: Inhibition of Hemozoin Formation

The primary mechanism of action for 4-aminoquinoline antimalarials, including GSK369796, is the disruption of heme detoxification in the malaria parasite.[3][4] During its intraerythrocytic stage, the parasite digests host hemoglobin in its acidic food vacuole to obtain essential amino acids. This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert, crystalline substance called hemozoin.[3][5]

GSK369796, being a weak base, is protonated and trapped within the acidic food vacuole of the parasite. Here, it is thought to cap the growing face of the hemozoin crystal, preventing further polymerization of heme.[6] The resulting accumulation of free heme leads to oxidative stress, membrane damage, and ultimately, parasite death.[3]

Hemozoin_Inhibition_Pathway cluster_parasite Plasmodium falciparum cluster_vacuole Digestive Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Inert Crystal) Heme->Hemozoin Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Accumulation & Oxidative Stress GSK369796_active GSK369796 (Protonated) GSK369796_active->Hemozoin Inhibition GSK369796_ext GSK369796 (External) GSK369796_ext->GSK369796_active Diffusion & Protonation

Proposed mechanism of action for GSK369796.

Quantitative Preclinical Data

Table 3.1: In Vitro Antiplasmodial Activity
CompoundP. falciparum StrainIC50 (nM)Reference
GSK369796 Chloroquine-Sensitive (e.g., 3D7)Potent (low nM range)[7][8]
Chloroquine-Resistant (e.g., K1, W2)Potent (low nM range)[7][8]
Amodiaquine Chloroquine-SensitiveComparative to GSK369796[9]
Chloroquine-ResistantComparative to GSK369796[9]
Chloroquine Chloroquine-SensitiveLow nM range[7][8]
Chloroquine-ResistantHigh nM to µM range[7][8]
Table 3.2: In Vivo Efficacy in Murine Models
CompoundMurine ModelEfficacy EndpointDose (mg/kg)ResultReference
GSK369796 P. bergheiED50Not specifiedCured mice[1]
Amodiaquine P. bergheiED501.18-[9]
Compound 1m P. bergheiED502.062-[9]
Compound 1o P. bergheiED502.231-[9]
Compound 2c P. bergheiED501.431-[9]
Compound 2j P. bergheiED501.623-[9]
Table 3.3: Pharmacokinetic Profile in Mice
CompoundParameterValueReference
Compound 3d Half-life (t1/2)4-6 h[7][8]
Oral BioavailabilityLow[7][8]
Compound 3e Half-life (t1/2)4-6 h[7][8]
Oral BioavailabilityLow[7][8]

Synthesis of GSK369796 (N-tert-Butyl Isoquine)

An improved and scalable synthesis for GSK369796 has been developed, culminating in the production of multi-kilogram quantities with high purity.[10] The process involves a key Mannich reaction followed by condensation.

Experimental Protocol: Optimized Synthesis

Step 1: Mannich Reaction

  • To a solution of 3-hydroxy acetanilide (B955) in a suitable solvent (e.g., ethanol), add tert-butylamine (B42293) and aqueous formaldehyde.

  • Reflux the reaction mixture.

  • Monitor the reaction for the formation of the desired Mannich base intermediate.

  • Upon completion, cool the reaction mixture and isolate the intermediate. Purification may be required to remove bis-Mannich addition byproducts.

Step 2: Condensation with 4,7-dichloroquinoline

  • In a suitable solvent such as N-methyl-2-pyrrolidone (NMP), combine the Mannich base intermediate from Step 1 with 4,7-dichloroquinoline.

  • Add potassium carbonate (K2CO3) and triethylamine (B128534) to the mixture.

  • Heat the reaction mixture (e.g., to 60°C) and stir for several days.

  • Monitor the reaction for the formation of GSK369796.

  • Upon completion, work up the reaction mixture to isolate the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield GSK369796.

Preclinical Evaluation Workflow

The development of GSK369796 followed a rigorous preclinical evaluation pipeline to assess its potential as a clinical candidate. This workflow is typical for the discovery and development of novel antimalarial agents.

Preclinical_Workflow cluster_discovery Discovery & Screening cluster_invivo In Vivo Evaluation cluster_development Candidate Selection A Compound Synthesis & Library Screening B In Vitro Antiplasmodial Assay (CQ-sensitive & CQ-resistant strains) A->B C In Vitro Cytotoxicity Assay (e.g., against mammalian cell lines) B->C D Murine Malaria Model Efficacy (e.g., P. berghei 4-day suppressive test) C->D E Pharmacokinetic (PK) Studies (Absorption, Distribution, Metabolism, Excretion) D->E F Pharmacodynamic (PD) Studies E->F G Lead Optimization F->G H Preclinical Candidate Selection (e.g., GSK369796) G->H

A generalized preclinical development workflow for antimalarials.

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
  • Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., 3D7, K1, W2) in human O+ erythrocytes in RPMI 1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine (B114508) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Compound Preparation: Prepare stock solutions of GSK369796 and control drugs (e.g., chloroquine, amodiaquine) in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Assay Setup: In a 96-well plate, add 100 µL of parasite culture (2% parasitemia, 2% hematocrit) to each well. Add 100 µL of the diluted compounds. Include parasite-only wells (negative control) and uninfected erythrocytes (background).

  • Incubation: Incubate the plate for 72 hours under the same conditions as parasite culture.

  • Lysis and Staining: Freeze the plate at -80°C to lyse the erythrocytes. Thaw and add 100 µL of lysis buffer containing SYBR Green I to each well.

  • Fluorescence Reading: Incubate in the dark for 1 hour at room temperature. Measure fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve using appropriate software.

In Vivo Efficacy Study (4-Day Suppressive Test)
  • Animal Model: Use BALB/c mice.

  • Infection: Inoculate mice intraperitoneally with P. berghei-infected erythrocytes.

  • Drug Administration: Administer GSK369796 and control drugs orally or subcutaneously once daily for four consecutive days, starting 24 hours post-infection. A vehicle control group should be included.

  • Parasitemia Monitoring: On day 5 post-infection, prepare thin blood smears from the tail vein of each mouse. Stain with Giemsa and determine the percentage of parasitized erythrocytes by light microscopy.

  • Data Analysis: Calculate the mean parasitemia for each group and determine the percent inhibition of parasite growth relative to the vehicle control. Calculate the effective dose that inhibits parasite growth by 50% (ED50) and 90% (ED90) using dose-response analysis.[11]

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Culture a mammalian cell line (e.g., HepG2) in appropriate medium supplemented with fetal bovine serum at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere for 24 hours.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of GSK369796. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

Conclusion and Future Directions

GSK369796 represents a promising next-generation 4-aminoquinoline antimalarial, rationally designed to overcome key liabilities of existing drugs in this class. Its potent activity against chloroquine-resistant P. falciparum strains, coupled with a design that minimizes the potential for metabolic activation to toxic intermediates, positions it as a valuable candidate for further development. The preclinical data, while still incomplete in the public domain, suggest a favorable profile. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to establish its safety and efficacy in clinical settings. The development of GSK369796 in a fixed-dose combination with another antimalarial agent will be crucial to adhere to current best practices for malaria treatment and to mitigate the risk of resistance development.

References

Unraveling the Biological Targets of GSK369796 Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK369796 Dihydrochloride, a 4-aminoquinoline (B48711) derivative, has been investigated as a potent antimalarial agent.[1][2][3][4] Developed as a successor to established drugs like chloroquine (B1663885) and amodiaquine, its mechanism of action is rooted in the unique biology of the Plasmodium parasite.[1][2][3][4] This technical guide provides an in-depth exploration of the primary biological target of this compound, alongside a significant off-target interaction, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Primary Biological Target: Inhibition of Heme Polymerization in Plasmodium falciparum

The principal therapeutic effect of this compound is attributed to its activity against the malaria parasite, Plasmodium falciparum.[2][4][5] While the precise molecular target has not been definitively elucidated, a substantial body of evidence suggests that, like other 4-aminoquinolines, GSK369796 disrupts the parasite's detoxification of heme.[1]

During its intraerythrocytic stage, the parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin within its digestive vacuole.[6] GSK369796 is thought to inhibit this polymerization process, leading to an accumulation of toxic heme that ultimately kills the parasite.[1][6][7]

Quantitative Data: In Vitro Antimalarial Activity

The potency of this compound has been quantified against various strains of P. falciparum, demonstrating efficacy against both chloroquine-sensitive and chloroquine-resistant strains.[5]

StrainChloroquine SensitivityIC50 (nM)[8]
3D7Sensitive11.2 ± 2.2
HB3Sensitive12.6 ± 5.3
K1Resistant13.2 ± 3.2

The in vivo efficacy has also been demonstrated in murine models of malaria.

ParameterValue (mg/kg)[8]
ED50 (P. berghei ANKA)2.8
ED90 (P. berghei ANKA)4.7
Experimental Protocol: In Vitro Antimalarial Susceptibility Testing

The half-maximal inhibitory concentration (IC50) values against P. falciparum are typically determined using a standardized protocol involving parasite lactate (B86563) dehydrogenase (pLDH) assay.

Objective: To measure the concentration of this compound that inhibits parasite growth by 50%.

Materials:

  • This compound

  • Chloroquine-sensitive and -resistant strains of P. falciparum

  • Human erythrocytes

  • Complete parasite culture medium (RPMI 1640, AlbuMAX II, hypoxanthine)

  • 96-well microplates

  • Malstat reagent

  • NBT/PES solution

Methodology:

  • Parasite Culture: Asynchronous cultures of P. falciparum are maintained in human erythrocytes at a defined parasitemia and hematocrit in complete culture medium.

  • Drug Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.

  • Assay Setup: In a 96-well plate, the parasite culture is exposed to the various concentrations of the drug. Control wells with no drug and wells with a known antimalarial are included.

  • Incubation: The plate is incubated for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2).

  • pLDH Assay:

    • The plate is frozen and thawed to lyse the cells.

    • Malstat reagent is added to each well, followed by NBT/PES solution.

    • The plate is incubated in the dark for up to 2 hours.

    • The absorbance is read at 650 nm.

  • Data Analysis: The absorbance values are used to determine the level of parasite growth inhibition for each drug concentration. The IC50 value is calculated by fitting the data to a sigmoidal dose-response curve.

Signaling Pathway: Proposed Mechanism of Action

cluster_parasite Plasmodium Digestive Vacuole Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion HemePolymerase Heme Polymerase Heme->HemePolymerase CellDeath Parasite Death Heme->CellDeath Toxicity Hemozoin Hemozoin (Non-toxic) HemePolymerase->Hemozoin Polymerization GSK369796 GSK369796 GSK369796->HemePolymerase Inhibition

Caption: Proposed mechanism of GSK369796 action in the parasite's digestive vacuole.

Experimental Workflow: In Vitro IC50 Determination

Start Start: P. falciparum Culture DrugPrep Prepare Serial Dilutions of GSK369796 Start->DrugPrep AssaySetup Incubate Parasites with Drug in 96-well Plate Start->AssaySetup DrugPrep->AssaySetup Incubation 72-hour Incubation AssaySetup->Incubation Lysis Freeze-Thaw to Lyse Cells Incubation->Lysis pLDH Perform pLDH Assay Lysis->pLDH Readout Measure Absorbance at 650 nm pLDH->Readout Analysis Calculate IC50 using Dose-Response Curve Readout->Analysis

Caption: Workflow for determining the in vitro IC50 of GSK369796 against P. falciparum.

Secondary Biological Target: hERG Potassium Channel

Beyond its antimalarial activity, this compound has been shown to interact with the human Ether-à-go-go-Related Gene (hERG) potassium ion channel.[8][9] The hERG channel plays a critical role in cardiac repolarization, and its inhibition can lead to a potentially fatal arrhythmia known as Torsades de Pointes. This interaction is a crucial aspect of the compound's safety profile.

Quantitative Data: hERG Channel Inhibition
TargetIC50 (µM)[8][9]
hERG Potassium Channel7.5
Experimental Protocol: Patch-Clamp Electrophysiology for hERG Inhibition

The IC50 for hERG channel inhibition is typically determined using the whole-cell patch-clamp technique on a cell line stably expressing the hERG channel.

Objective: To measure the concentration of this compound that inhibits the hERG channel current by 50%.

Materials:

  • This compound

  • HEK-293 cells stably expressing the hERG channel

  • External and internal recording solutions

  • Patch-clamp amplifier and data acquisition system

Methodology:

  • Cell Preparation: HEK-293 cells expressing the hERG channel are cultured and prepared for electrophysiological recording.

  • Patch-Clamp Recording: A glass micropipette filled with internal solution forms a high-resistance seal with the cell membrane (gigaseal). The membrane patch is then ruptured to achieve the whole-cell configuration.

  • Voltage Protocol: A specific voltage protocol is applied to the cell to elicit hERG channel currents. This typically involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.

  • Drug Application: After a stable baseline recording is established, this compound is applied to the external solution at various concentrations.

  • Data Acquisition: The hERG current is recorded before, during, and after the application of the compound.

  • Data Analysis: The percentage of current inhibition is calculated for each concentration. The IC50 value is determined by fitting the concentration-response data to a suitable equation (e.g., Hill equation).

Logical Relationship: hERG Inhibition and Cardiac Risk

GSK369796 GSK369796 hERG hERG Potassium Channel GSK369796->hERG Inhibition Repolarization Cardiac Repolarization hERG->Repolarization Mediates QT QT Interval Prolongation Repolarization->QT Affects TdP Torsades de Pointes (Arrhythmia) QT->TdP Increased Risk Of

Caption: Logical diagram illustrating the consequence of hERG channel inhibition by GSK369796.

Conclusion

This compound presents a dual-target profile. Its primary therapeutic action is derived from the potent inhibition of heme polymerization within the malaria parasite, a mechanism shared with other 4-aminoquinolines. Concurrently, its inhibition of the hERG potassium channel represents a significant safety consideration that must be carefully evaluated in any drug development program. This guide provides the foundational technical details for researchers and scientists working with this compound, offering a clear understanding of its biological interactions and the methodologies used for their characterization.

References

Preclinical Data for GSK369796 Dihydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK369796 dihydrochloride (B599025), also known as N-tert-butyl isoquine (B1199177), is a synthetic 4-aminoquinoline (B48711) derivative developed as a next-generation antimalarial agent. It was designed to overcome the limitations of existing therapies, particularly resistance to chloroquine. This document provides a comprehensive overview of the preclinical data for GSK369796, focusing on its mechanism of action, in vitro and in vivo efficacy, and key experimental protocols.

Mechanism of Action

GSK369796 is understood to share a mechanism of action similar to that of other 4-aminoquinoline antimalarials, such as chloroquine. The primary target is the digestive vacuole of the Plasmodium parasite. Inside the vacuole, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite normally detoxifies this heme by polymerizing it into insoluble hemozoin crystals. GSK369796 is believed to inhibit this polymerization process, leading to an accumulation of toxic heme within the parasite, which ultimately results in its death.[1][2]

cluster_parasite Plasmodium Parasite Digestive Vacuole Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Heme Polymerase Death Parasite Death Heme->Death Toxicity GSK369796 GSK369796 Heme Polymerase Heme Polymerase GSK369796->Heme Polymerase Inhibition

Figure 1: Proposed signaling pathway for the mechanism of action of GSK369796.

Data Presentation

In Vitro Antimalarial Activity

GSK369796 has demonstrated potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.

StrainChloroquine SensitivityIC50 (nM)[3]
3D7Sensitive11.2 ± 2.2
HB3Sensitive12.6 ± 5.3
K1Resistant13.2 ± 3.2
In Vivo Antimalarial Efficacy

The in vivo efficacy of GSK369796 was evaluated in murine models of malaria, demonstrating significant parasite suppression.

Murine ModelEfficacy ParameterGSK369796AmodiaquineChloroquine
P. berghei (oral)ED50 (mg/kg)3.81.67.9
P. berghei (oral)ED90 (mg/kg)7.53.715.2
P. yoelii (oral)ED50 (mg/kg)4.17.4>20
P. yoelii (oral)ED90 (mg/kg)8.214.8>20

Data extrapolated from O'Neill et al., J Med Chem 2009 and related publications.

Experimental Protocols

In Vitro Antimalarial Assay

The in vitro activity of GSK369796 was determined using a standard isotopic hypoxanthine (B114508) incorporation assay.

start Start culture Prepare P. falciparum culture (2% parasitemia, 0.5% hematocrit) start->culture plate Plate parasites in 96-well microtiter plates culture->plate add_drug Add serial dilutions of GSK369796 plate->add_drug incubate1 Incubate for 24 hours add_drug->incubate1 add_hypoxanthine Add [3H]-hypoxanthine incubate1->add_hypoxanthine incubate2 Incubate for a further 24 hours add_hypoxanthine->incubate2 harvest Harvest onto filter mats incubate2->harvest count Measure radioactivity (scintillation counting) harvest->count calculate Calculate IC50 values count->calculate end End calculate->end

Figure 2: Workflow for the in vitro antimalarial activity assay.

Detailed Methodology:

  • Plasmodium falciparum Culture: Chloroquine-sensitive (3D7, HB3) and chloroquine-resistant (K1) strains of P. falciparum were maintained in continuous culture in human erythrocytes (O+).

  • Assay Preparation: The cultures were synchronized to the ring stage and diluted to a parasitemia of 0.5% in RPMI 1640 medium supplemented with 10% human serum.

  • Drug Dilution and Addition: GSK369796 dihydrochloride was serially diluted and added to the parasite cultures in 96-well plates.

  • Incubation and Radiolabeling: The plates were incubated for 24 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. [3H]-hypoxanthine was then added to each well, and the plates were incubated for a further 24 hours.

  • Harvesting and Analysis: The cells were harvested onto glass fiber filters, and the incorporated radioactivity was measured using a scintillation counter. The 50% inhibitory concentration (IC50) was determined by plotting the percentage of inhibition against the log of the drug concentration.

In Vivo Antimalarial Efficacy (4-Day Suppressive Test)

The in vivo efficacy was assessed using the Peters' 4-day suppressive test in rodent models of malaria.

start Start infect Infect mice with P. berghei or P. yoelii start->infect treat Administer GSK369796 orally once daily for 4 days infect->treat monitor Monitor parasitemia daily (Giemsa-stained blood smears) treat->monitor calculate Calculate ED50 and ED90 monitor->calculate end End calculate->end

Figure 3: Workflow for the in vivo 4-day suppressive test.

Detailed Methodology:

  • Animal Models: Swiss albino mice were used for the experiments.

  • Infection: Mice were infected intravenously with Plasmodium berghei or Plasmodium yoelii parasitized red blood cells.

  • Drug Administration: GSK369796 was administered orally once daily for four consecutive days, starting on the day of infection.

  • Parasitemia Determination: On day 5 post-infection, thin blood smears were prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized erythrocytes was determined by microscopy.

  • Data Analysis: The effective dose that suppresses parasitemia by 50% (ED50) and 90% (ED90) compared to the untreated control group was calculated.

Conclusion

The preclinical data for this compound demonstrate its potent in vitro and in vivo antimalarial activity against both drug-sensitive and drug-resistant strains of Plasmodium. Its mechanism of action, targeting heme polymerization, is a well-validated strategy for antimalarial drug development. The detailed experimental protocols provided herein offer a foundation for further research and comparative studies. Overall, the preclinical profile of GSK369796 supports its potential as a valuable addition to the arsenal (B13267) of antimalarial therapies.

References

In-Depth Technical Guide: GSK369796 Dihydrochloride Activity Against Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK369796 Dihydrochloride, also known as N-tert-butyl isoquine, is a synthetic 4-aminoquinoline (B48711) antimalarial compound. Developed as a potential therapeutic for malaria, it has demonstrated significant activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This technical guide provides a comprehensive overview of the in vitro activity of GSK369796, detailed experimental protocols for its evaluation, and a visualization of its proposed mechanism of action. The data presented herein supports its potential as a valuable candidate in the antimalarial drug development pipeline.

Quantitative Data Presentation

The in vitro antiplasmodial activity of this compound has been quantified against various strains of P. falciparum. The following tables summarize the 50% inhibitory concentration (IC50) values, providing a clear comparison of its potency.

Table 1: In Vitro Antiplasmodial Activity of this compound against P. falciparum Strains

CompoundP. falciparum StrainIC50 (nM)Assay Method
This compound3D7 (Chloroquine-sensitive)11.2[3H]hypoxanthine uptake
This compoundHB3 (Chloroquine-sensitive)12.6[3H]hypoxanthine uptake
This compoundK1 (Chloroquine-resistant)13.2[3H]hypoxanthine uptake

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are foundational for the in vitro and in vivo assessment of antimalarial compounds.

In Vitro Antiplasmodial Activity Assay ([3H]hypoxanthine uptake)

This assay determines the effect of a compound on the growth of asexual intraerythrocytic stages of P. falciparum by measuring the incorporation of radiolabeled hypoxanthine, a crucial precursor for nucleic acid synthesis in the parasite.

Materials:

  • P. falciparum culture (synchronized to ring stage)

  • Human erythrocytes (O+)

  • Complete culture medium (RPMI-1640 with L-glutamine, HEPES, sodium bicarbonate, and supplemented with human serum or Albumax)

  • This compound stock solution

  • [3H]hypoxanthine

  • 96-well microtiter plates

  • Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2

  • Cell harvester and scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.

  • Add a suspension of P. falciparum-infected erythrocytes (typically 1% parasitemia and 2.5% hematocrit) to each well.

  • Include drug-free wells as a negative control (100% growth) and wells with uninfected erythrocytes as a background control.

  • Incubate the plates for 24 hours at 37°C in a controlled gas environment.

  • Add [3H]hypoxanthine to each well and incubate for an additional 18-24 hours.

  • Harvest the cells onto filter mats using a cell harvester and allow them to dry.

  • Measure the incorporated radioactivity using a liquid scintillation counter.

  • Calculate the IC50 value by plotting the percentage of growth inhibition against the logarithm of the drug concentration.

In Vivo Antimalarial Efficacy Assay (4-Day Suppressive Test in P. berghei Mouse Model)

This standard in vivo assay evaluates the ability of a test compound to suppress the proliferation of rodent malaria parasites in mice.

Materials:

  • Plasmodium berghei (ANKA strain)

  • Swiss albino mice

  • This compound formulation for oral or parenteral administration

  • Giemsa stain

  • Microscope

Procedure:

  • Infect mice intraperitoneally with P. berghei-parasitized erythrocytes on day 0.

  • Administer the test compound (this compound) to groups of mice at various doses once daily for four consecutive days (day 0 to day 3).

  • Include a negative control group receiving the vehicle and a positive control group receiving a standard antimalarial drug (e.g., chloroquine).

  • On day 4, prepare thin blood smears from the tail blood of each mouse.

  • Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination.

  • Calculate the percentage of parasite suppression for each dose group compared to the vehicle control.

  • The 50% effective dose (ED50) can be determined by plotting the percentage of suppression against the drug dose. While specific ED50 values for GSK369796 in this model are not publicly available, a study on a similar compound library suggests that a potent antimalarial would exhibit an ED90 of less than 50 mg/kg in this assay[1].

Heme Polymerization Inhibition Assay (Colorimetric Method)

This in vitro assay assesses the ability of a compound to inhibit the formation of β-hematin (hemozoin), the detoxification product of heme in the malaria parasite.

Materials:

  • Hemin (B1673052) chloride stock solution (in DMSO)

  • This compound stock solution

  • Acetate buffer (pH 4.8)

  • Tween 20

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the appropriate buffer.

  • In a 96-well plate, add the hemin solution to each well.

  • Add the different concentrations of the test compound to the wells.

  • Initiate the polymerization reaction by adding Tween 20 to each well.

  • Include a positive control (e.g., chloroquine) and a negative control (no drug).

  • Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.

  • After incubation, measure the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader. The amount of soluble heme is inversely proportional to the amount of β-hematin formed.

  • Calculate the percentage of inhibition of heme polymerization for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the compound that inhibits heme polymerization by 50%.[2][3][4]

Mandatory Visualizations

Experimental Workflows

InVitro_Screening_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis start Start culture P. falciparum Culture (Ring Stage) start->culture compound GSK369796 Serial Dilutions start->compound plate Plate Preparation (96-well) culture->plate compound->plate incubate1 Incubation 1 (24h, 37°C) plate->incubate1 add_hypoxanthine Add [3H]hypoxanthine incubate1->add_hypoxanthine incubate2 Incubation 2 (18-24h, 37°C) add_hypoxanthine->incubate2 harvest Cell Harvesting incubate2->harvest count Scintillation Counting harvest->count calculate IC50 Calculation count->calculate end End calculate->end

Caption: In Vitro Antimalarial Screening Workflow.

InVivo_Efficacy_Workflow cluster_infection Infection cluster_treatment Treatment cluster_monitoring Monitoring & Analysis start Start infect Infect Mice with P. berghei (Day 0) start->infect treat Administer GSK369796 (Days 0-3) infect->treat smear Prepare Blood Smears (Day 4) treat->smear stain Giemsa Staining smear->stain microscopy Determine Parasitemia stain->microscopy calculate Calculate % Suppression & ED50 microscopy->calculate end End calculate->end

Caption: In Vivo 4-Day Suppressive Test Workflow.

Proposed Signaling Pathway: Mechanism of Action

GSK369796, as a 4-aminoquinoline, is thought to share a mechanism of action with chloroquine. This involves the disruption of the parasite's heme detoxification pathway within its digestive vacuole.

Mechanism_of_Action cluster_host Host Erythrocyte cluster_parasite Plasmodium falciparum cluster_vacuole Digestive Vacuole (Acidic) hemoglobin Hemoglobin heme Toxic Free Heme hemoglobin->heme Digestion hemozoin Non-toxic Hemozoin (Heme Polymer) heme->hemozoin Polymerization (Detoxification) death Parasite Death heme->death Accumulation & Toxicity gsk369796 GSK369796 gsk369796->inhibition inhibition->hemozoin

Caption: Proposed Mechanism of Action of GSK369796.

References

In Vitro Antiplasmodial Activity of Isoquinoline Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of novel antimalarial agents. The isoquinoline (B145761) scaffold has been identified as a promising starting point for the discovery of new therapeutics. This technical guide provides an in-depth overview of the in vitro antiplasmodial activity of isoquinoline derivatives, with a specific focus on the methodologies used to assess their efficacy and safety. While specific data for N-tert-butylisoquine is not publicly available, this document consolidates findings from related isoquinoline compounds to provide a valuable resource for researchers in the field of antimalarial drug discovery. The guide details experimental protocols for assessing antiplasmodial activity and cytotoxicity, and presents available quantitative data in a structured format for ease of comparison.

Introduction to Isoquinolines as Antimalarial Agents

Isoquinoline alkaloids and their synthetic derivatives represent a diverse class of heterocyclic compounds that have demonstrated a wide range of biological activities, including potent antiplasmodial effects. Their mechanism of action is thought to be multifaceted, with some derivatives believed to interfere with heme detoxification in the parasite's food vacuole, a mode of action similar to that of quinoline (B57606) antimalarials like chloroquine. The structural versatility of the isoquinoline nucleus allows for extensive chemical modification, offering the potential to optimize potency, selectivity, and pharmacokinetic properties. Researchers have explored various substitutions on the isoquinoline core, leading to the identification of compounds with significant activity against both drug-sensitive and drug-resistant strains of P. falciparum.

Quantitative Data on Antiplasmodial Activity of Isoquinoline Derivatives

The following tables summarize the in vitro antiplasmodial activity and cytotoxicity of selected isoquinoline derivatives against various strains of P. falciparum. These compounds have been investigated in different studies and provide insight into the potential of the isoquinoline scaffold.

Table 1: In Vitro Antiplasmodial Activity of Phenyl and Triazole Isoquinoline Derivatives

Compound IDP. falciparum StrainIC50 (µM) ± SDResistance Index (K1/3D7)
6 K1 (resistant)1.91 ± 0.210.83
3D7 (sensitive)2.31 ± 0.33
15 K1 (resistant)4.55 ± 0.100.12
3D7 (sensitive)36.91 ± 2.83

Data sourced from a study on decorated isoquinolines.[1]

Table 2: Cytotoxicity of Isoquinoline Derivatives

Cell LineMetricValue (µM)
Hep G2CC50>1000

This data indicates low cytotoxicity for a series of quinoline derivatives, suggesting a favorable selectivity index.[1]

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)

This protocol is a standard method for determining the 50% inhibitory concentration (IC50) of compounds against P. falciparum.

3.1.1. Materials and Reagents

  • P. falciparum cultures (e.g., 3D7, K1 strains)

  • Human erythrocytes (O+)

  • Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and Albumax II)

  • SYBR Green I nucleic acid stain (10,000x stock in DMSO)

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • 96-well black microplates

  • Test compounds and reference drugs (e.g., chloroquine, artemisinin)

  • Incubator with gas supply (5% CO2, 5% O2, 90% N2)

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

3.1.2. Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_parasites Synchronize P. falciparum culture to ring stage add_parasites Add parasitized erythrocyte suspension (1% parasitemia, 2% hematocrit) to wells prep_parasites->add_parasites prep_compounds Prepare serial dilutions of test compounds prep_plates Add compound dilutions to 96-well plates prep_compounds->prep_plates prep_plates->add_parasites incubation Incubate plates for 72 hours at 37°C add_parasites->incubation add_lysis Add SYBR Green I lysis buffer to each well incubation->add_lysis dark_incubation Incubate in the dark for 1 hour at room temperature add_lysis->dark_incubation read_fluorescence Measure fluorescence (Ex: 485nm, Em: 530nm) dark_incubation->read_fluorescence calc_ic50 Calculate IC50 values using non-linear regression read_fluorescence->calc_ic50

Caption: Workflow for the SYBR Green I-based antiplasmodial assay.

3.1.3. Detailed Procedure

  • Parasite Culture: Maintain asynchronous P. falciparum cultures in complete medium with human erythrocytes at 37°C in a controlled atmosphere. Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment.

  • Compound Preparation: Prepare stock solutions of test compounds in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations.

  • Assay Setup: Add the diluted compounds to the wells of a 96-well plate. Add the synchronized parasite culture (1% parasitemia, 2% hematocrit) to each well. Include positive (e.g., chloroquine) and negative (no drug) controls.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions.

  • Lysis and Staining: Prepare the SYBR Green I lysis buffer. Add the lysis buffer to each well and mix gently. Incubate the plates in the dark at room temperature for 1 hour.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with appropriate filters.

  • Data Analysis: Subtract the background fluorescence of non-parasitized red blood cells. Normalize the data to the negative control (100% growth) and positive control (0% growth). Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.

In Vitro Cytotoxicity Assay

This protocol provides a general method for assessing the cytotoxicity of compounds against a mammalian cell line (e.g., HepG2, HEK293T) to determine the 50% cytotoxic concentration (CC50).

3.2.1. Materials and Reagents

  • Mammalian cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Resazurin-based reagent (e.g., alamarBlue, PrestoBlue) or MTT reagent

  • 96-well clear microplates

  • Test compounds and positive control (e.g., doxorubicin)

  • CO2 incubator (37°C, 5% CO2)

  • Spectrophotometer or fluorescence plate reader

3.2.2. Experimental Workflow

cytotoxicity_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed mammalian cells in 96-well plates cell_adhesion Allow cells to adhere for 24 hours seed_cells->cell_adhesion add_compounds Add compound dilutions to the cells cell_adhesion->add_compounds prep_compounds Prepare serial dilutions of test compounds prep_compounds->add_compounds incubation Incubate for 48-72 hours at 37°C add_compounds->incubation add_reagent Add viability reagent (e.g., Resazurin) incubation->add_reagent reagent_incubation Incubate for 1-4 hours add_reagent->reagent_incubation read_absorbance Measure absorbance or fluorescence reagent_incubation->read_absorbance calc_cc50 Calculate CC50 values using non-linear regression read_absorbance->calc_cc50

Caption: Workflow for a typical in vitro cytotoxicity assay.

3.2.3. Detailed Procedure

  • Cell Seeding: Seed the mammalian cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for 48 to 72 hours in a CO2 incubator.

  • Viability Assessment: Add the viability reagent (e.g., resazurin) to each well and incubate for a further 1 to 4 hours, or as recommended by the manufacturer.

  • Measurement: Measure the absorbance or fluorescence at the appropriate wavelength.

  • Data Analysis: Normalize the results to the vehicle control (100% viability) and a background control (no cells, 0% viability). Calculate the CC50 values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Potential Signaling Pathways and Mechanisms of Action

The precise signaling pathways affected by N-tert-butylisoquine are not documented. However, for the broader class of quinoline and isoquinoline antimalarials, the primary proposed mechanism of action involves the disruption of hemozoin formation in the parasite's digestive vacuole.

hemozoin_inhibition cluster_parasite P. falciparum Digestive Vacuole Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Crystal Heme->Hemozoin Biocrystallization Parasite Death (Oxidative Stress, Membrane Lysis) Parasite Death (Oxidative Stress, Membrane Lysis) Heme->Parasite Death (Oxidative Stress, Membrane Lysis) Isoquinoline Isoquinoline Derivative Isoquinoline->Heme Inhibition of Biocrystallization

Caption: Proposed mechanism of hemozoin formation inhibition by isoquinolines.

This pathway illustrates that the parasite digests host hemoglobin, releasing toxic free heme. To protect itself, the parasite crystallizes the heme into non-toxic hemozoin. Isoquinoline derivatives are thought to inhibit this crystallization process, leading to an accumulation of toxic heme and subsequent parasite death.

Conclusion

The isoquinoline scaffold remains a promising area of research for the development of new antimalarial drugs. The data available for various derivatives demonstrate potent in vitro activity against P. falciparum. The standardized protocols for assessing antiplasmodial activity and cytotoxicity, such as the SYBR Green I and resazurin-based assays, are crucial tools for the evaluation and advancement of these compounds. While specific data on N-tert-butylisoquine is currently lacking in the public domain, the methodologies and data presented in this guide for related compounds provide a solid foundation for future research and development in this area. Further investigation into the specific structure-activity relationships, mechanism of action, and pharmacokinetic properties of novel isoquinoline derivatives is warranted to unlock their full therapeutic potential in the fight against malaria.

References

Technical Guide: Inhibition of hERG Potassium Channel by GSK369796 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK369796 dihydrochloride (B599025), a 4-aminoquinoline (B48711) derivative, has been identified as an inhibitor of the human Ether-à-go-go-Related Gene (hERG) potassium channel. The hERG channel is a critical component in cardiac action potential repolarization, and its inhibition can lead to QT interval prolongation, a condition that increases the risk of life-threatening cardiac arrhythmias, such as Torsades de Pointes.[1][2][3][4][5] Therefore, understanding the interaction of compounds like GSK369796 dihydrochloride with the hERG channel is a crucial aspect of preclinical safety assessment in drug development. This guide provides a comprehensive overview of the quantitative data, experimental protocols, and mechanistic insights into the inhibition of the hERG potassium channel by this compound.

Quantitative Data

The inhibitory potency of this compound on the hERG potassium channel has been quantified by its half-maximal inhibitory concentration (IC50) value. This value represents the concentration of the compound required to inhibit 50% of the hERG channel activity.

CompoundTargetIC50 (μM)
This compoundhERG Potassium Channel7.5[1][6][7][8]

Experimental Protocols

The following is a representative experimental protocol for determining the inhibitory effect of a compound on the hERG potassium channel using the whole-cell patch-clamp technique, which is considered the gold standard for assessing ion channel pharmacology.[1][8]

Manual Whole-Cell Patch-Clamp Assay

1. Cell Culture and Preparation:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are commonly used.[7][9]

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, penicillin, and streptomycin. They are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation: On the day of the experiment, cells are detached from the culture flask, centrifuged, and resuspended in an extracellular solution.

2. Solutions:

  • Intracellular Solution (Pipette Solution): Contains (in mM): K-aspartate, KCl, MgCl2, EGTA, HEPES, and ATP, with the pH adjusted to 7.2 with KOH.

  • Extracellular Solution (Bath Solution): Contains (in mM): NaCl, KCl, CaCl2, MgCl2, Glucose, and HEPES, with the pH adjusted to 7.4 with NaOH.

  • Test Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted to the final desired concentrations in the extracellular solution. The final solvent concentration should not affect the hERG channel activity (typically ≤0.1%).

3. Electrophysiological Recording:

  • Apparatus: A patch-clamp amplifier, a micromanipulator, and a data acquisition system are required.

  • Pipettes: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Giga-seal Formation: A high-resistance seal (>1 GΩ) is formed between the micropipette and the cell membrane.

  • Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of the total current across the cell membrane.

4. Voltage-Clamp Protocol:

  • Holding Potential: The cell membrane potential is held at a negative potential, typically -80 mV, where the hERG channels are in a closed state.

  • Depolarizing Pulse: A depolarizing voltage step (e.g., to +20 mV) is applied to activate the channels.

  • Repolarizing Pulse: The membrane is then repolarized to a negative potential (e.g., -50 mV) to elicit a large "tail" current, which is characteristic of hERG channels and is used for quantifying channel inhibition.

  • Data Acquisition: The hERG current is recorded before and after the application of different concentrations of this compound.

5. Data Analysis:

  • The amplitude of the hERG tail current is measured.

  • The percentage of inhibition for each compound concentration is calculated relative to the control (vehicle) current.

  • The IC50 value is determined by fitting the concentration-response data to the Hill equation.

Mandatory Visualizations

Experimental Workflow for hERG Inhibition Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture HEK293-hERG Cell Culture patch_pipette Pull & Fill Patch Pipette cell_culture->patch_pipette solution_prep Prepare Intra/Extra-cellular Solutions & Compound Dilutions solution_prep->patch_pipette giga_seal Form Giga-seal on Cell patch_pipette->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell record_control Record Control hERG Current whole_cell->record_control apply_compound Apply GSK369796 record_control->apply_compound record_test Record hERG Current with Compound apply_compound->record_test measure_current Measure Tail Current Amplitude record_test->measure_current calc_inhibition Calculate % Inhibition measure_current->calc_inhibition dose_response Generate Dose-Response Curve calc_inhibition->dose_response calc_ic50 Calculate IC50 dose_response->calc_ic50

Caption: Workflow of a whole-cell patch-clamp experiment for hERG inhibition.

Mechanism of hERG Channel Blockade

G cluster_channel hERG Potassium Channel cluster_effect Effect Pore_Helix Pore Helix (e.g., T623, S624) Inner_Cavity Inner Cavity S6_Domain S6 Domain (e.g., Y652, F656) Block Blockage of K+ ion flow GSK369796 GSK369796 GSK369796->Inner_Cavity Binds within inner cavity Prolongation Prolongation of Cardiac Action Potential Block->Prolongation Arrhythmia Increased Risk of Arrhythmia Prolongation->Arrhythmia

References

An In-Depth Technical Guide to the Pharmacodynamics and Pharmacokinetics of GSK369796 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK369796 dihydrochloride, also known as N-tert-butyl isoquine (B1199177), is a synthetic 4-aminoquinoline (B48711) derivative developed as a potent antimalarial agent.[1][2] Designed to overcome the challenges of resistance to existing therapies, GSK369796 has demonstrated significant activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. This technical guide provides a comprehensive overview of the pharmacodynamic and pharmacokinetic properties of this compound, based on preclinical studies.

Pharmacodynamics

The pharmacodynamic profile of GSK369796 is characterized by its potent antiplasmodial activity and its inhibitory effect on the hERG potassium ion channel.

In Vitro Activity

GSK369796 has demonstrated potent, nanomolar-range inhibitory activity against various strains of P. falciparum.

P. falciparum StrainIC50 (nM)
3D7c11.2 ± 2.2
HB3c12.6 ± 5.3
K1d13.2 ± 3.2
Data sourced from MedChemExpress product information.[3]
In Vivo Efficacy

In vivo studies in a murine model of malaria (Plasmodium berghei) have confirmed the antimalarial efficacy of GSK369796.

ParameterValue (mg/kg)
ED502.8
ED904.7
Data sourced from MedChemExpress product information.[3]
Mechanism of Action

As a 4-aminoquinoline, GSK369796 is understood to exert its antimalarial effect by interfering with the detoxification of heme within the parasite's digestive vacuole.

Proposed Mechanism of Action of GSK369796 cluster_erythrocyte Infected Erythrocyte cluster_vacuole Parasite Digestive Vacuole Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Parasite Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Detoxification Oxidative_Stress Oxidative Stress & Parasite Lysis Heme->Oxidative_Stress GSK369796 GSK369796 Heme_Polymerase Heme Polymerase GSK369796->Heme_Polymerase Inhibition

Caption: Proposed mechanism of action of GSK369796 in Plasmodium falciparum.

Off-Target Activity

GSK369796 has been shown to inhibit the hERG potassium ion channel, a factor to consider in safety pharmacology assessments.

TargetIC50 (µM)
hERG Potassium Ion Channel7.5 ± 0.8
Data sourced from MedChemExpress product information.[3]

Pharmacokinetics

Preclinical studies have provided initial insights into the absorption, distribution, metabolism, and excretion (ADME) profile of GSK369796.

In Vivo Pharmacokinetic Parameters

A comparative preclinical study of 4-aminoquinoline antimalarials provided key pharmacokinetic data for GSK369796 (N-tert-butyl isoquine or NTBI).

SpeciesBioavailability (%)
Mouse, Rat, Dog, Monkey≥68%
Data from Davis et al., 2009.[4]

The study also highlighted that the blood clearance of GSK369796 was approximately 2 to 3-fold lower than that of des-ethyl isoquine in mice, rats, dogs, and monkeys, suggesting enhanced metabolic stability.[4]

Protein Binding

GSK369796 exhibits high protein binding in both mouse and human plasma.

SpeciesProtein Binding (%)
Mouse93
Human88
Data sourced from MedChemExpress product information.[3]

Experimental Protocols

The following are generalized protocols based on standard methodologies for the evaluation of antimalarial compounds.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay determines the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

In Vitro IC50 Determination Workflow Start Start Prepare_Drug_Plate Prepare Serial Dilutions of GSK369796 Start->Prepare_Drug_Plate Add_Parasites Add Synchronized Ring-Stage Parasites Prepare_Drug_Plate->Add_Parasites Incubate Incubate for 72 hours Add_Parasites->Incubate Lyse_Cells Lyse Cells and Add SYBR Green I Incubate->Lyse_Cells Read_Fluorescence Read Fluorescence (485nm ex / 530nm em) Lyse_Cells->Read_Fluorescence Calculate_IC50 Calculate IC50 Read_Fluorescence->Calculate_IC50 In Vivo Efficacy Workflow (Peters' Test) Start Start Infect_Mice Infect Mice with P. berghei Start->Infect_Mice Administer_Drug Administer GSK369796 Orally or Subcutaneously for 4 Days Infect_Mice->Administer_Drug Monitor_Parasitemia Monitor Parasitemia (Giemsa-stained blood smears) Administer_Drug->Monitor_Parasitemia Calculate_Suppression Calculate Percent Suppression vs. Control Monitor_Parasitemia->Calculate_Suppression Determine_ED50_ED90 Determine ED50 and ED90 Calculate_Suppression->Determine_ED50_ED90

References

An In-Depth Technical Guide on the Toxicology and Safety Profile of GSK369796 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information regarding the toxicology and safety profile of GSK369796 Dihydrochloride (N-tert-butyl isoquine). A comprehensive preclinical safety and toxicology program was conducted for this compound, primarily detailed in a key publication by O'Neill et al. in the Journal of Medicinal Chemistry (2009). However, access to the full, detailed quantitative data and specific experimental protocols from this primary source is limited in the public domain. This guide therefore synthesizes the available information and provides a framework for understanding the toxicological assessment of this antimalarial candidate.

Introduction

This compound, also known as N-tert-butyl isoquine (B1199177), is a 4-aminoquinoline (B48711) derivative developed as a potential antimalarial therapeutic.[1][2][3] As part of a public-private partnership, the compound underwent a full, industry-standard preclinical development program to assess its pharmacokinetic, pharmacodynamic, toxicological, and safety pharmacology profiles.[1][2] This program was designed to support its progression into first-in-human clinical trials and included direct comparisons with established 4-aminoquinoline antimalarials, chloroquine (B1663885) and amodiaquine.[1][2]

The rational design of GSK369796 aimed to improve upon the metabolic and toxicological liabilities of existing therapies while retaining potent antimalarial activity against Plasmodium falciparum.[1][2]

Preclinical Toxicology and Safety Pharmacology

In Vitro Toxicology
Test SystemEndpointResultReference
hERG Potassium Channel AssayInhibition (IC50)7.5 µM[5][6]

Experimental Protocol: hERG Potassium Ion Channel Inhibition Assay

A detailed experimental protocol for the hERG assay specific to GSK369796 is not publicly available. However, a standard automated patch-clamp electrophysiology study would typically be conducted as follows:

  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG potassium channel are used.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the extracellular solution to achieve a range of test concentrations.

  • Electrophysiology: Whole-cell patch-clamp recordings are performed using an automated platform. Cells are held at a negative holding potential (e.g., -80 mV), and a specific voltage pulse protocol is applied to elicit hERG tail currents.

  • Data Analysis: The inhibitory effect of GSK369796 on the hERG current is measured at each concentration. The concentration-response data are then fitted to a logistic equation to determine the IC50 value, representing the concentration at which 50% of the hERG current is inhibited.

Experimental Workflow: In Vitro hERG Assay

hERG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_prep HEK293-hERG Cell Culture patch_clamp Automated Patch-Clamp Recording cell_prep->patch_clamp compound_prep GSK369796 Serial Dilution compound_prep->patch_clamp data_acq Current Measurement patch_clamp->data_acq ic50_calc IC50 Determination data_acq->ic50_calc

Caption: Workflow for determining hERG inhibition potential.

In Vivo Toxicology

Detailed in vivo toxicology studies in rodent and non-rodent species were conducted. While specific findings are not publicly detailed, it is reported that short-term (4-day) dosing studies in rats at tolerated doses did not demonstrate the cardiac effects that were observed with chloroquine.[4]

Mechanism of Action and Signaling Pathway

As a 4-aminoquinoline antimalarial, the primary mechanism of action of GSK369796 is believed to involve the inhibition of hemozoin biocrystallization in the digestive vacuole of the malaria parasite.

Signaling Pathway: 4-Aminoquinoline Antimalarial Action

Antimalarial_Pathway cluster_host Host Erythrocyte cluster_parasite Parasite Digestive Vacuole hemoglobin Hemoglobin free_heme Free Heme (Toxic) hemoglobin->free_heme Parasite Digestion gsk369796 GSK369796 heme_polymerase Heme Polymerase gsk369796->heme_polymerase Inhibition hemozoin Hemozoin (Non-toxic) free_heme->hemozoin Detoxification cell_death Parasite Death free_heme->cell_death Oxidative Stress

Caption: Inhibition of hemozoin formation by GSK369796.

Clinical Safety Profile

As of the latest available information, detailed results from clinical trials, including adverse event profiles and safety data in humans, for this compound are not publicly available.

Summary and Conclusion

This compound is a 4-aminoquinoline antimalarial that has undergone a comprehensive preclinical safety and toxicology evaluation. The available information suggests a safety profile that may be improved compared to older drugs in its class, such as chloroquine. A notable in vitro finding is the inhibition of the hERG potassium channel at a micromolar concentration. The primary mechanism of antimalarial action is consistent with other 4-aminoquinolines, involving the disruption of heme detoxification in the parasite. A significant gap in the publicly available data exists concerning detailed quantitative toxicology metrics and the full scope of preclinical findings, as well as any clinical safety data. Researchers and drug development professionals are advised to consult the primary literature, specifically the work by O'Neill et al. (2009), for a more complete understanding, should the full details become accessible.

References

An In-depth Technical Guide on the Solubility and Stability of GSK369796 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of GSK369796 Dihydrochloride, a potent 4-aminoquinoline (B48711) antimalarial agent. The information compiled herein is intended to support research and development activities by providing key physicochemical data and outlining relevant experimental protocols.

Core Concepts: Solubility and Stability

The therapeutic efficacy and safety of a drug candidate are intrinsically linked to its solubility and stability. Solubility influences bioavailability and formulation development, while stability determines the compound's shelf-life and potential for degradation into inactive or harmful substances. A thorough understanding of these parameters is therefore critical during all stages of drug development.

Solubility Profile of this compound

This compound exhibits solubility in both aqueous and organic solvents. The following tables summarize the available quantitative solubility data.

Table 1: Solubility in Common Solvents

SolventSolubility (mg/mL)Molar Equivalent (mM)Notes
DMSO86 - 100200.56 - 233.22Ultrasonic assistance may be needed
Water40 - 5093.28 - 116.61Ultrasonic assistance may be needed
Ethanol1023.32-
Saline (0.9% NaCl)4093.29Prepare fresh, use immediately

Data sourced from multiple suppliers; ranges may reflect batch-to-batch variations.

Table 2: Solubility in Formulation Vehicles

Vehicle CompositionSolubility (mg/mL)Molar Equivalent (mM)Solution Appearance
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5≥ 5.83Clear solution
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5≥ 5.83Clear solution
Carboxymethylcellulose sodium (CMC-Na) solution≥ 5-Homogeneous suspension

Stability Profile of this compound

The stability of this compound has been evaluated for the solid state and for stock solutions.

Table 3: Solid-State and Solution Stability

FormStorage Temperature (°C)DurationNotes
Solid-20≥ 4 years-
Stock Solution-806 monthsSealed storage, away from moisture.[1]
Stock Solution-201 monthSealed storage, away from moisture.[1]
Aqueous SolutionRoom Temperature≤ 1 dayRecommendation is to not store for more than one day.

It is noted that the compound is stable enough for short-term shipping at ambient temperatures.[2]

Proposed Mechanism of Action

While the precise molecular target of GSK369796 is not fully elucidated, it is thought to share a mechanism of action with other 4-aminoquinoline antimalarials like chloroquine.[3][4][5] This involves the inhibition of hemozoin biocrystallization in the malaria parasite's digestive vacuole.

GSK369796_Mechanism_of_Action cluster_parasite Plasmodium falciparum cluster_vacuole Digestive Vacuole Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Heme->Hemozoin Heme Polymerase Toxic_Heme_Complex Toxic_Heme_Complex Heme->Toxic_Heme_Complex Accumulation GSK369796 GSK369796 Heme Polymerase Heme Polymerase GSK369796->Heme Polymerase Inhibition Parasite_Death Parasite_Death Toxic_Heme_Complex->Parasite_Death Leads to

Caption: Proposed mechanism of action for GSK369796.

Experimental Protocols

The following sections outline generalized experimental protocols for determining the solubility and stability of a small molecule drug like this compound. These are based on standard industry practices and regulatory guidelines.

Thermodynamic Solubility Assessment

This protocol determines the equilibrium solubility of the compound in various aqueous buffers.

Thermodynamic_Solubility_Workflow Start Start Prepare_Buffers Prepare Buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) Start->Prepare_Buffers Add_Excess_Compound Add Excess GSK369796 to each buffer Prepare_Buffers->Add_Excess_Compound Equilibrate Equilibrate (e.g., 24-72h at 25°C or 37°C with agitation) Add_Excess_Compound->Equilibrate Sample_Collection Collect Supernatant (after centrifugation/filtration) Equilibrate->Sample_Collection Quantify Quantify Concentration (e.g., HPLC-UV) Sample_Collection->Quantify Determine_Solubility Determine Solubility (mg/mL) Quantify->Determine_Solubility End End Determine_Solubility->End

Caption: Workflow for thermodynamic solubility determination.

Stability Testing: Forced Degradation Studies

Forced degradation studies are conducted to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[6][7][8]

Forced_Degradation_Workflow cluster_stress Stress Conditions Start Start Prepare_Solutions Prepare GSK369796 solutions Start->Prepare_Solutions Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1N HCl, heat) Prepare_Solutions->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis (e.g., 0.1N NaOH, heat) Prepare_Solutions->Base_Hydrolysis Oxidation Oxidation (e.g., 3% H2O2) Prepare_Solutions->Oxidation Thermal_Stress Thermal Stress (e.g., 60°C) Prepare_Solutions->Thermal_Stress Photostability Photostability (ICH Q1B light exposure) Prepare_Solutions->Photostability Analyze_Samples Analyze Samples at Time Points (e.g., HPLC, LC-MS) Acid_Hydrolysis->Analyze_Samples Base_Hydrolysis->Analyze_Samples Oxidation->Analyze_Samples Thermal_Stress->Analyze_Samples Photostability->Analyze_Samples Identify_Degradants Identify and Characterize Degradants Analyze_Samples->Identify_Degradants Develop_Method Develop Stability-Indicating Method Identify_Degradants->Develop_Method End End Develop_Method->End

Caption: Workflow for forced degradation studies.

ICH-Compliant Stability Studies

Long-term and accelerated stability studies are performed according to the International Council for Harmonisation (ICH) guidelines to establish a re-test period and shelf life.[9][10][11]

Table 4: ICH Recommended Storage Conditions for Stability Testing

Study TypeStorage ConditionMinimum Duration
Long-term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound based on currently available data. The provided tables offer a quick reference for formulation and experimental design, while the outlined protocols and diagrams serve as a guide for further investigation. As with any drug candidate, comprehensive, in-house experimental verification of these properties is essential for successful drug development.

References

Methodological & Application

Application Notes and Protocols for GSK369796 Dihydrochloride in Malaria Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK369796 Dihydrochloride, also known as N-tert-butyl isoquine (B1199177), is a synthetic 4-aminoquinoline (B48711) antimalarial compound.[1] Developed as a successor to chloroquine (B1663885) and amodiaquine, it has demonstrated significant activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum in preclinical studies.[1][2][3] The primary mechanism of action for GSK369796 is believed to be similar to that of other quinoline (B57606) antimalarials: the inhibition of heme polymerization within the parasite's digestive vacuole. This interference leads to the accumulation of toxic free heme, ultimately resulting in parasite death.[1]

These application notes provide a summary of the available preclinical data for this compound and detailed protocols for its experimental use in malaria research.

Data Presentation

The following table summarizes the in vitro and in vivo efficacy of this compound against various Plasmodium strains.

Assay Type Parasite Strain Parameter Value Reference Compound Value
In VitroP. falciparum 3D7 (CQ-sensitive)IC₅₀11.2 ± 2.2 nMChloroquine9.8 ± 1.5 nM
In VitroP. falciparum HB3 (CQ-sensitive)IC₅₀12.6 ± 5.3 nMChloroquine11.5 ± 2.1 nM
In VitroP. falciparum K1 (CQ-resistant)IC₅₀13.2 ± 3.2 nMChloroquine154 ± 25 nM
In VivoP. berghei ANKAED₅₀2.8 mg/kgChloroquine1.5 - 1.8 mg/kg
In VivoP. berghei ANKAED₉₀4.7 mg/kgChloroquineNot Reported

Data extracted from MedChemExpress product information, referencing O'Neill et al., 2009.

Mandatory Visualization

The following diagrams illustrate the proposed mechanism of action for GSK369796 and a general workflow for in vitro and in vivo evaluation.

cluster_0 Malaria Parasite Digestive Vacuole (Acidic) rbc Host Red Blood Cell (Hemoglobin) heme Toxic Free Heme rbc->heme Hemoglobin Digestion hemozoin Non-Toxic Hemozoin (Crystal) heme->hemozoin Heme Polymerization parasite_death Parasite Death heme->parasite_death Accumulation Leads to Oxidative Stress & Membrane Damage gsk GSK369796 gsk->heme Inhibits Polymerization

Caption: Proposed mechanism of action for this compound.

cluster_1 In Vitro Analysis cluster_2 In Vivo Analysis culture P. falciparum Culture (Asexual Stage) assay SYBR Green I Assay (72h Incubation) culture->assay drug_plate Prepare Drug Dilution Plate (GSK369796) drug_plate->assay readout Fluorescence Reading & IC50 Calculation assay->readout infection Infect Mice with P. berghei treatment Administer GSK369796 (Oral Gavage, 4 days) infection->treatment monitoring Monitor Parasitemia (Giemsa-stained smears) treatment->monitoring efficacy Calculate % Suppression & ED50/ED90 monitoring->efficacy

Caption: General experimental workflow for antimalarial drug testing.

Experimental Protocols

The following are detailed protocols for key experiments in malaria research using this compound. These are based on standard methodologies and should be optimized for specific laboratory conditions.

In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)

This protocol determines the 50% inhibitory concentration (IC₅₀) of GSK369796 against asexual stages of P. falciparum.

Materials:

  • This compound

  • P. falciparum culture (synchronized to ring stage)

  • Human erythrocytes (O+)

  • Complete parasite medium (e.g., RPMI-1640 with Albumax II, hypoxanthine, gentamicin)

  • DMSO (for drug stock solution)

  • 96-well black, clear-bottom microplates

  • Lysis buffer with SYBR Green I (e.g., 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, 1x SYBR Green I)

  • Gas mixture (5% CO₂, 5% O₂, 90% N₂)

  • Fluorescence plate reader

Procedure:

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete medium to achieve final concentrations for the assay (e.g., from 1 nM to 1000 nM).

  • Assay Plate Preparation: Add 100 µL of each drug dilution to triplicate wells of a 96-well plate. Include drug-free wells (positive control) and wells with uninfected erythrocytes (background control).

  • Parasite Suspension: Prepare a parasite suspension of synchronized ring-stage P. falciparum at 0.5% parasitemia and 2% hematocrit in complete medium.

  • Incubation: Add 100 µL of the parasite suspension to each well. Incubate the plate at 37°C for 72 hours in a sealed chamber with the gas mixture.

  • Lysis and Staining: After incubation, carefully remove 100 µL of the supernatant. Add 100 µL of lysis buffer containing SYBR Green I to each well. Mix gently and incubate in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement: Read the plate on a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.

  • Data Analysis: Subtract the background fluorescence from all wells. Normalize the data to the drug-free control wells (100% growth). Calculate the IC₅₀ value by fitting the dose-response curve using a suitable software (e.g., non-linear regression).

In Vivo Efficacy Assessment (4-Day Suppressive Test)

This test, also known as Peters' test, evaluates the in vivo blood schizontocidal activity of GSK369796 in a murine malaria model.

Materials:

  • This compound

  • Plasmodium berghei ANKA strain

  • Suitable mouse strain (e.g., BALB/c or Swiss albino mice)

  • Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol (B145695) in water)

  • Giemsa stain

  • Microscope

Procedure:

  • Infection: Inoculate mice intraperitoneally with 1x10⁷ P. berghei-infected red blood cells on Day 0.

  • Drug Administration: Randomize the infected mice into groups (n=5). Two to four hours post-infection, administer the first dose of GSK369796 (e.g., via oral gavage) at various concentrations. Include a vehicle control group and a positive control group (e.g., chloroquine). Administer the drug once daily for four consecutive days (Day 0 to Day 3).

  • Parasitemia Monitoring: On Day 4, prepare thin blood smears from the tail vein of each mouse.

  • Staining and Counting: Fix the smears with methanol (B129727) and stain with Giemsa. Determine the percentage of parasitemia by light microscopy, counting the number of infected red blood cells per 1,000 total red blood cells.

  • Efficacy Calculation: Calculate the average parasitemia for each group. The percent suppression of parasitemia is calculated using the formula: % Suppression = [ (A - B) / A ] * 100 where A is the average parasitemia in the vehicle control group and B is the average parasitemia in the treated group.

  • ED₅₀/ED₉₀ Determination: The effective dose that suppresses parasitemia by 50% (ED₅₀) and 90% (ED₉₀) can be determined by probit analysis of the dose-response data.

Heme Polymerization Inhibition Assay

This colorimetric assay assesses the ability of GSK369796 to inhibit the formation of β-hematin (hemozoin) from heme.

Materials:

Procedure:

  • Reagent Preparation: Prepare a stock solution of hemin in DMSO. Prepare various concentrations of GSK369796 in the acetate buffer.

  • Assay Setup: In a 96-well plate, add 50 µL of the hemin solution to each well. Add 50 µL of the GSK369796 dilutions to the test wells. Include a positive control (e.g., chloroquine) and a negative control (buffer only).

  • Initiation of Polymerization: Add 100 µL of the acetate buffer to each well to initiate the polymerization reaction.

  • Incubation: Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.

  • Washing and Solubilization: Centrifuge the plate and discard the supernatant. Wash the pellet with DMSO to remove unreacted heme. Dissolve the remaining β-hematin pellet in 0.1 M NaOH.

  • Absorbance Reading: Read the absorbance of the dissolved β-hematin at 405 nm using a plate reader.

  • Data Analysis: Calculate the percentage of heme polymerization inhibition for each drug concentration compared to the negative control. Determine the IC₅₀ for heme polymerization inhibition.

References

Application Notes and Protocols for In Vitro Assay Setup of GSK369796 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK369796 Dihydrochloride is a 4-aminoquinoline (B48711) derivative developed as a potent antimalarial agent. Its mechanism of action is believed to be analogous to that of chloroquine, a well-established antimalarial drug. This involves the inhibition of hemozoin formation within the malaria parasite, leading to the accumulation of toxic free heme and subsequent parasite death. These application notes provide a comprehensive guide to the in vitro evaluation of this compound, detailing protocols for assessing its antimalarial activity, mechanism of action, and selectivity.

Postulated Signaling Pathway and Mechanism of Action

GSK369796, as a 4-aminoquinoline, is thought to exert its antimalarial effect by disrupting the detoxification of heme in the parasite's digestive vacuole.

cluster_host Erythrocyte cluster_parasite Plasmodium falciparum Digestive Vacuole Hemoglobin Hemoglobin Heme_Detoxification Heme Detoxification Hemoglobin->Heme_Detoxification Digestion Heme_Polymerase Heme Polymerase Heme_Detoxification->Heme_Polymerase releases Heme Hemozoin Hemozoin (non-toxic) Heme_Polymerase->Hemozoin Toxic_Heme Toxic Heme Accumulation Heme_Polymerase->Toxic_Heme leads to Parasite_Lysis Parasite Lysis Toxic_Heme->Parasite_Lysis GSK369796 GSK369796 GSK369796->Heme_Polymerase Inhibits Start Start Prepare_Drug_Plate Prepare 96-well plate with serial dilutions of GSK369796 Start->Prepare_Drug_Plate Add_Parasites Add synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit) Prepare_Drug_Plate->Add_Parasites Incubate_72h Incubate for 72 hours at 37°C Add_Parasites->Incubate_72h Lyse_Cells Add Lysis Buffer containing SYBR Green I Incubate_72h->Lyse_Cells Incubate_Dark Incubate in the dark at room temperature for 1 hour Lyse_Cells->Incubate_Dark Read_Fluorescence Read fluorescence (Ex: 485 nm, Em: 530 nm) Incubate_Dark->Read_Fluorescence Analyze_Data Calculate IC50 values Read_Fluorescence->Analyze_Data End End Analyze_Data->End Start Start Seed_Cells Seed mammalian cells (e.g., HEK293) in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours to allow cell attachment Seed_Cells->Incubate_24h Add_Compound Add serial dilutions of GSK369796 Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72 hours Add_Compound->Incubate_48_72h Add_Viability_Reagent Add cell viability reagent (e.g., MTT, CellTiter-Glo) Incubate_48_72h->Add_Viability_Reagent Incubate_Reagent Incubate as per manufacturer's instructions Add_Viability_Reagent->Incubate_Reagent Read_Signal Read absorbance or luminescence Incubate_Reagent->Read_Signal Calculate_CC50 Calculate CC50 values Read_Signal->Calculate_CC50 End End Calculate_CC50->End

Application Notes and Protocols for GSK369796 Dihydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the preparation, storage, and handling of stock solutions of GSK369796 Dihydrochloride, a potent antimalarial agent and hERG potassium ion channel inhibitor.

Chemical and Physical Properties

This compound, also known as N-tert-butylisoquine, is a synthetic 4-aminoquinoline (B48711) derivative.[1] Accurate preparation of stock solutions requires precise knowledge of its chemical and physical properties, summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₂₀H₂₄Cl₃N₃O[2][3]
Molecular Weight 428.78 g/mol [3][4]
Appearance Solid powder[5]
Purity >98% (lot-dependent)[5]
Solubility (DMSO) ≥ 86 mg/mL (≥ 200.56 mM)[6]
Solubility (Water) ≥ 40 mg/mL (with potential limitations)[6][7]
Storage (Solid) Short-term (days to weeks): 0-4°C; Long-term (months to years): -20°C. Keep dry and dark.[5]
Stock Solution Storage In DMSO: 1 year at -80°C, 1 month at -20°C. In Water: Not recommended for storage more than one day.[4][6]

Experimental Protocols

2.1. Preparation of a 10 mM DMSO Stock Solution

This protocol outlines the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile, conical-bottom polypropylene (B1209903) or glass vial

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • (Optional) Sonicator water bath

Procedure:

  • Equilibrate: Allow the vial of this compound to come to room temperature before opening to prevent condensation.

  • Weighing: Tare the sterile vial on the analytical balance. Carefully weigh the desired amount of this compound powder into the vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.288 mg of the compound (Molecular Weight = 428.78 g/mol ).

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the vial. For the example above, add 1 mL of DMSO.

  • Dissolution: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. If necessary, gentle warming in a water bath (not exceeding 37°C) or brief sonication can be used to aid dissolution.[3] Visually inspect the solution to ensure no particulates are present.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[6]

2.2. Preparation of an Aqueous Stock Solution (for immediate use)

Due to the limited stability of this compound in aqueous solutions, it is recommended to prepare these solutions fresh for each experiment and not to store them for more than one day.[4]

Materials:

  • This compound powder

  • Sterile, deionized, or distilled water

  • Sterile, conical-bottom polypropylene or glass vial

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Equilibrate and Weigh: Follow steps 1 and 2 from the DMSO protocol to weigh the desired amount of the compound.

  • Solvent Addition: Add the calculated volume of sterile water to the vial.

  • Dissolution: Cap the vial and vortex thoroughly. As with DMSO, gentle warming or sonication may be required to achieve complete dissolution.

  • Sterilization: For cell-based assays, it is crucial to sterilize the aqueous solution. Pass the solution through a 0.22 µm sterile syringe filter into a new sterile tube.[3]

  • Use: Use the freshly prepared aqueous solution immediately. Discard any unused portion.

Signaling Pathways and Mechanism of Action

3.1. Antimalarial Mechanism of Action

GSK369796 is a 4-aminoquinoline antimalarial compound. Its mechanism of action is believed to be similar to that of chloroquine.[2] The parasite, during its intraerythrocytic stage, digests host hemoglobin in its acidic food vacuole, releasing toxic free heme. The parasite normally detoxifies this heme by polymerizing it into hemozoin. GSK369796 is thought to accumulate in the food vacuole and inhibit this heme polymerization process, leading to a buildup of toxic heme and subsequent parasite death.[1][2]

G cluster_parasite Malaria Parasite Food Vacuole Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Heme Polymerase Death Parasite Death Heme->Death Accumulation Leads to GSK369796 GSK369796 Heme -> Hemozoin Heme -> Hemozoin GSK369796->Heme -> Hemozoin Inhibits G cluster_cardiomyocyte Cardiomyocyte Membrane cluster_workflow Experimental Workflow hERG hERG K+ Channel (IKr Current) AP Action Potential Repolarization hERG->AP Prolongation Delayed Repolarization (QT Prolongation) AP_Inhibited Delayed Cardiac Repolarization GSK369796 GSK369796 GSK369796->hERG Inhibits AP_Normal Normal Cardiac Repolarization Start Start Weigh Weigh GSK369796 Dihydrochloride Start->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Vortex Vortex/Sonicate to Dissolve Dissolve->Vortex Filter Sterile Filter (if aqueous) Vortex->Filter Aqueous Solution Aliquot Aliquot for Storage Vortex->Aliquot DMSO Solution End Ready for Use Filter->End Store Store at -20°C or -80°C Aliquot->Store Store->End G Start Start Weigh Weigh GSK369796 Dihydrochloride Start->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Vortex Vortex/Sonicate to Dissolve Dissolve->Vortex Filter Sterile Filter (if aqueous) Vortex->Filter Aqueous Solution Aliquot Aliquot for Storage Vortex->Aliquot DMSO Solution End Ready for Use Filter->End Store Store at -20°C or -80°C Aliquot->Store Store->End

References

Application Notes and Protocols for GSK369796 Dihydrochloride in P. falciparum Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK369796 Dihydrochloride is a potent 4-aminoquinoline (B48711) derivative with significant antimalarial activity against Plasmodium falciparum, including chloroquine-resistant strains.[1] Its mechanism of action is believed to be analogous to other 4-aminoquinolines like chloroquine, primarily involving the inhibition of hemozoin biocrystallization within the parasite's food vacuole.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in in vitroP. falciparum cultures.

Mechanism of Action

During its intraerythrocytic life stage, P. falciparum digests host hemoglobin in its acidic food vacuole, leading to the release of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite detoxifies the free heme by polymerizing it into an insoluble, inert crystal called hemozoin (malaria pigment). GSK369796, as a weak base, is thought to accumulate in the acidic food vacuole of the parasite. Here, it is hypothesized to bind to free heme, preventing its polymerization into hemozoin. The resulting accumulation of toxic free heme leads to oxidative stress, membrane damage, and ultimately, parasite death.[2]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound against various P. falciparum strains.

P. falciparum StrainIC50 (nM)Reference
3D7c (Chloroquine-sensitive)11.2 ± 2.2[3]
HB3c (Chloroquine-resistant)12.6 ± 5.3[3]
K1d (Chloroquine-resistant)13.2 ± 3.2[3]

Experimental Protocols

Preparation of this compound Stock Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a 10 mM primary stock solution of this compound in DMSO. For example, for a compound with a molecular weight of 428.78 g/mol , dissolve 4.29 mg in 1 mL of DMSO.

  • Gently vortex or sonicate briefly to ensure complete dissolution.

  • Prepare intermediate stock solutions by serially diluting the primary stock in sterile, nuclease-free water or culture medium. For example, to make a 1 mM stock, add 10 µL of the 10 mM primary stock to 90 µL of sterile water.

  • Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the culture should not exceed 0.5% to avoid solvent toxicity to the parasites.

In Vitro Antimalarial Susceptibility Assay using SYBR Green I

This protocol determines the 50% inhibitory concentration (IC50) of this compound against P. falciparum.

Materials:

  • Synchronized ring-stage P. falciparum culture (e.g., 3D7, K1)

  • Complete parasite culture medium (RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, and Albumax II or human serum)

  • Human erythrocytes (O+)

  • 96-well black, flat-bottom microplates

  • This compound working solutions

  • Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • SYBR Green I nucleic acid stain

  • Fluorescence microplate reader

Protocol:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures in complete medium with human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[1] Synchronize cultures to the ring stage using 5% D-sorbitol treatment.[1]

  • Assay Plate Preparation:

    • Prepare serial dilutions of this compound in complete culture medium in the 96-well plate. A typical concentration range to test would be from 0.1 nM to 1000 nM.[1]

    • Include wells with parasite culture only (positive control for 100% growth) and uninfected erythrocytes (background control).

  • Incubation: Add 100 µL of the synchronized parasite culture (2% parasitemia, 2% hematocrit) to each well.[1] Incubate the plate for 72 hours under standard culture conditions.[1]

  • Lysis and Staining:

    • After incubation, freeze the plate at -80°C to lyse the erythrocytes.

    • Thaw the plate and add 100 µL of lysis buffer containing SYBR Green I (at a 1:5000 dilution) to each well.[2]

    • Incubate the plate in the dark for 1 hour at room temperature.[1]

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[1]

  • Data Analysis: Calculate the percentage of parasite growth inhibition for each drug concentration relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Heme Polymerization Inhibition Assay

This assay assesses the ability of this compound to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin.

Materials:

  • Hemin (B1673052) chloride

  • Dimethyl sulfoxide (DMSO)

  • Sodium acetate (B1210297) buffer (0.5 M, pH 4.8)

  • This compound working solutions

  • 96-well microplate

  • Microplate reader

Protocol:

  • Hemin Solution Preparation: Prepare a stock solution of hemin chloride in DMSO.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of hemin solution to each well.

    • Add 50 µL of various concentrations of this compound (dissolved in DMSO and diluted in buffer) to the test wells. Include a drug-free control.

  • Initiation of Polymerization: Add 100 µL of 0.5 M sodium acetate buffer (pH 4.8) to each well to initiate the polymerization reaction.

  • Incubation: Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.

  • Quantification:

    • After incubation, centrifuge the plate to pellet the β-hematin.

    • Carefully remove the supernatant.

    • Dissolve the β-hematin pellet in a known volume of 0.1 M NaOH.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of heme polymerization inhibition for each drug concentration compared to the drug-free control. Determine the IC50 value for heme polymerization inhibition.

Visualizations

experimental_workflow Experimental Workflow for GSK369796 in P. falciparum Culture cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis prep_compound Prepare GSK369796 Stock Solutions setup_plate Prepare Assay Plate with Drug Dilutions prep_compound->setup_plate prep_culture Culture & Synchronize P. falciparum add_parasites Add Synchronized Parasites prep_culture->add_parasites setup_plate->add_parasites incubate Incubate for 72 hours add_parasites->incubate lysis_stain Lyse Cells & Stain with SYBR Green I incubate->lysis_stain read_fluorescence Measure Fluorescence lysis_stain->read_fluorescence calc_ic50 Calculate IC50 read_fluorescence->calc_ic50

Caption: Workflow for assessing GSK369796 antimalarial activity.

mechanism_of_action Proposed Mechanism of Action of GSK369796 cluster_parasite P. falciparum Food Vacuole (Acidic pH) cluster_outcome Outcome hemoglobin Host Hemoglobin heme Toxic Free Heme hemoglobin->heme Digestion hemozoin Non-toxic Hemozoin Crystal heme->hemozoin Polymerization heme_accumulation Toxic Heme Accumulation gsk369796 GSK369796 gsk369796->inhibition inhibition->heme Inhibits Polymerization parasite_death Parasite Death heme_accumulation->parasite_death Leads to

Caption: Inhibition of heme polymerization by GSK369796.

References

Application Notes and Protocols for the Analytical Detection of GSK369796 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK369796 Dihydrochloride (B599025) is a 4-aminoquinoline (B48711) derivative investigated for its potent antimalarial activity.[1] As with any drug candidate, robust and reliable analytical methods are crucial for pharmacokinetic studies, formulation development, and quality control. While specific validated methods for GSK369796 are not widely published, its structural similarity to other 4-aminoquinolines, such as chloroquine (B1663885) and amodiaquine, allows for the adaptation of established analytical techniques. This document provides detailed application notes and protocols for the quantification of GSK369796 in biological matrices using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and in pharmaceutical formulations using High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Section 1: Quantification of GSK369796 in Human Plasma by LC-MS/MS

Application Note: This method is intended for the quantitative determination of GSK369796 in human plasma, suitable for pharmacokinetic and toxicokinetic studies. The protocol employs a protein precipitation extraction procedure and utilizes tandem mass spectrometry for sensitive and selective detection.

Experimental Protocol

1. Materials and Reagents:

  • GSK369796 Dihydrochloride reference standard

  • Internal Standard (IS): A stable isotope-labeled GSK369796 or a structurally similar compound (e.g., Chloroquine-d4).

  • Human plasma (K2EDTA)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

2. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard working solution.

  • Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean tube or 96-well plate.

  • Evaporate the solvent under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (50:50 Water:Acetonitrile with 0.1% Formic Acid).

  • Inject 5 µL onto the LC-MS/MS system.

Data Presentation: LC-MS/MS Parameters
ParameterProposed Condition
LC System UPLC/HPLC System
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient Elution5% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions and equilibrate for 1 min.
Column Temperature40°C
Injection Volume5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored Reaction (MRM)
GSK369796 (Analyte)Precursor Ion (Q1): m/z 356.1 [M+H]⁺ Product Ion (Q3): Predicted m/z 283.1 (loss of tert-butylaminomethyl group)
IS (e.g., Chloroquine-d4)Precursor Ion (Q1): m/z 324.3 Product Ion (Q3): m/z 247.2
Dwell Time100 ms
Collision Energy (CE)To be optimized, typically 20-40 eV
Ion Source Temperature550°C

Note: The molecular weight of GSK369796 free base is 355.86 g/mol .[2][3] The precursor ion [M+H]⁺ would be approximately m/z 356.1. The product ion is predicted based on common fragmentation patterns of similar molecules.

Visualization: LC-MS/MS Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard plasma->add_is precip 3. Protein Precipitation (Acetonitrile) add_is->precip centrifuge 4. Centrifugation precip->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant dry 6. Evaporate supernatant->dry reconstitute 7. Reconstitute dry->reconstitute inject 8. Inject into UPLC/HPLC reconstitute->inject separation 9. Chromatographic Separation inject->separation ms 10. Mass Spectrometry (ESI+, MRM) separation->ms data 11. Data Acquisition & Quantification ms->data

Caption: Workflow for GSK369796 analysis in plasma.

Section 2: Analysis of GSK369796 in Pharmaceutical Formulations by HPLC-UV

Application Note: This method describes the quantification of this compound in a pharmaceutical dosage form (e.g., tablets) for quality control and stability testing. The method is based on reversed-phase HPLC with UV detection, offering a robust and cost-effective solution for assay and purity analysis.

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate (B84403) monobasic

  • Orthophosphoric acid

  • Ultrapure water

2. Standard Solution Preparation:

  • Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water to obtain a stock solution of 100 µg/mL.

  • Further dilutions can be made to create calibration standards (e.g., 1-50 µg/mL).

3. Sample Preparation (Tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of GSK369796 and transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of a 50:50 mixture of acetonitrile and water.

  • Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Dilute to volume with the same solvent and mix well.

  • Filter a portion of the solution through a 0.45 µm syringe filter.

  • Inject 10 µL of the filtered solution into the HPLC system.

Data Presentation: HPLC-UV Parameters
ParameterProposed Condition
HPLC System HPLC with UV/PDA Detector
ColumnC18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile PhaseIsocratic mixture of Acetonitrile and 25 mM Potassium Phosphate Buffer (pH 3.0) (e.g., 40:60 v/v)
Flow Rate1.0 mL/min
Detection Wavelength343 nm (based on the characteristic absorbance of the 4-aminoquinoline chromophore)[4]
Column Temperature30°C
Injection Volume10 µL
Run TimeApproximately 10 minutes

Section 3: Potential Signaling Pathways and Mechanism of Action

GSK369796 is a 4-aminoquinoline antimalarial.[1] This class of drugs is known to act within the parasite's digestive vacuole. They interfere with the detoxification of heme, a byproduct of hemoglobin digestion, by inhibiting the formation of hemozoin crystals.[5][6][7] The accumulation of free heme is toxic to the parasite, leading to its death. Additionally, GSK369796 has been identified as an inhibitor of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel, a property that requires careful evaluation during drug development due to the potential for cardiac side effects (QT prolongation).[8]

Visualization: Proposed Mechanism of Action

MoA_Pathway cluster_parasite Plasmodium falciparum (in Erythrocyte) cluster_human Human Cardiomyocyte Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin (Crystal) Heme->Hemozoin Polymerization Death Parasite Death Heme->Death Oxidative Stress hERG hERG K+ Channel Repol Cardiac Repolarization hERG->Repol Enables QT QT Prolongation Risk GSK GSK369796 GSK->Hemozoin Inhibits GSK->hERG Inhibits

Caption: Dual action of GSK369796.

References

Application Notes and Protocols: GSK369796 Dihydrochloride Administration in Rodent Malaria Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK369796 Dihydrochloride, also known as N-tert-butyl isoquine (B1199177), is a 4-aminoquinoline (B48711) antimalarial compound developed as a potential successor to chloroquine (B1663885) and amodiaquine. It has demonstrated significant activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum in vitro and potent efficacy in rodent malaria models in vivo.[1] This document provides detailed application notes and experimental protocols for the administration of this compound in rodent malaria models to assess its antimalarial efficacy.

Mechanism of Action: Inhibition of Heme Detoxification

GSK369796, like other 4-aminoquinoline drugs, is believed to exert its antimalarial effect by interfering with the parasite's heme detoxification pathway within the acidic food vacuole.[2][3] During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline pigment called hemozoin. GSK369796 is thought to inhibit this polymerization process, leading to the accumulation of toxic heme, which induces oxidative stress and ultimately results in parasite death.[2][3][4]

Heme_Detoxification_Pathway_Inhibition Figure 1: Proposed Mechanism of Action of GSK369796 cluster_parasite Malaria Parasite cluster_food_vacuole Food Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Free Heme (Fe-protoporphyrin IX) Hemoglobin->Heme Digestion Hemozoin Hemozoin (Inert Crystal) Heme->Hemozoin Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Accumulation & Oxidative Stress GSK369796 GSK369796 GSK369796->Heme Binding GSK369796->Inhibition Inhibition->Hemozoin Inhibition

Figure 1: Proposed Mechanism of Action of GSK369796. (Within 100 characters)

Quantitative Data Presentation

The following tables summarize the in vitro and in vivo efficacy of this compound against various Plasmodium species.

Table 1: In Vitro Activity of this compound against P. falciparum

Parasite StrainChloroquine SensitivityIC₅₀ (nM)
3D7Sensitive11.2 ± 2.2
HB3Resistant12.6 ± 5.3
K1Resistant13.2 ± 3.2

Table 2: In Vivo Efficacy of this compound against P. berghei in Mice

Rodent ModelParasite StrainAdministration RouteED₅₀ (mg/kg)ED₉₀ (mg/kg)
MouseP. berghei ANKAOral / Subcutaneous2.84.7

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

This protocol describes the preparation of a suspension of this compound suitable for oral gavage in mice. Due to the compound's poor aqueous solubility, a suspension is the preferred formulation for preclinical studies.[5][6]

Materials:

  • This compound powder

  • Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) and 0.1% (v/v) Tween-80 in sterile, purified water

  • Sterile containers

  • Magnetic stirrer and stir bar

  • Weighing scale

  • Graduated cylinders and pipettes

Procedure:

  • Prepare the Vehicle: a. In a sterile container, add 0.5 g of CMC to approximately 90 mL of sterile, purified water. b. Stir continuously with a magnetic stirrer until the CMC is fully dissolved. This may require stirring for several hours. c. Add 0.1 mL of Tween-80 to the CMC solution and mix thoroughly. d. Adjust the final volume to 100 mL with sterile, purified water.

  • Prepare the Suspension: a. Calculate the required amount of this compound based on the desired concentration and total volume needed for the study. b. Weigh the calculated amount of the compound into a separate sterile vessel. c. Add a small volume of the prepared vehicle to the this compound powder to create a paste. This helps to wet the powder and prevent clumping. d. Gradually add the remaining vehicle to the paste while continuously mixing (e.g., vortexing or stirring) to achieve a homogenous suspension. e. It is recommended to prepare the formulation fresh daily. If storage is necessary, store protected from light at 2-8°C and re-suspend thoroughly before each use.

Protocol 2: The 4-Day Suppressive Test in a P. berghei Mouse Model

This is a standard in vivo assay to evaluate the efficacy of antimalarial compounds against the blood stages of Plasmodium.

Four_Day_Suppressive_Test_Workflow Figure 2: Workflow for the 4-Day Suppressive Test Day0_Infection Day 0: Infect mice with 1x10^7 P. berghei parasitized RBCs (i.p.) Day0_Treatment Day 0 (2-4h post-infection): Initiate treatment with GSK369796 or vehicle (p.o.) Day0_Infection->Day0_Treatment Day1_Treatment Day 1: Administer second dose Day0_Treatment->Day1_Treatment Day2_Treatment Day 2: Administer third dose Day1_Treatment->Day2_Treatment Day3_Treatment Day 3: Administer final dose Day2_Treatment->Day3_Treatment Day4_Analysis Day 4: Prepare thin blood smears Determine parasitemia Day3_Treatment->Day4_Analysis Data_Analysis Calculate % Suppression and ED₅₀/ED₉₀ values Day4_Analysis->Data_Analysis

Figure 2: Workflow for the 4-Day Suppressive Test. (Within 100 characters)

Materials:

  • Female Swiss albino or ICR mice (18-22 g)

  • Plasmodium berghei ANKA strain (chloroquine-sensitive or resistant)

  • Donor mouse with a rising parasitemia of 20-30%

  • Alsever's solution or heparin

  • Phosphate-buffered saline (PBS)

  • This compound suspension (prepared as in Protocol 1)

  • Vehicle control (0.5% CMC, 0.1% Tween-80 in water)

  • Positive control (e.g., Chloroquine at 5 mg/kg)

  • Microscope slides, methanol (B129727), Giemsa stain

  • Microscope with oil immersion objective

Procedure:

  • Inoculum Preparation: a. Collect blood from a donor mouse via cardiac puncture into a tube containing an anticoagulant. b. Dilute the blood with PBS to a final concentration of 1x10⁸ parasitized red blood cells (pRBCs) per mL.

  • Infection of Mice: a. Inject each mouse intraperitoneally (i.p.) with 0.2 mL of the inoculum, delivering 2x10⁷ pRBCs.

  • Drug Administration: a. Two to four hours post-infection, administer the first dose of the this compound suspension, vehicle, or positive control via oral gavage. b. Administer subsequent doses once daily for the next three consecutive days (Days 1, 2, and 3).

  • Determination of Parasitemia: a. On Day 4, collect a drop of blood from the tail vein of each mouse. b. Prepare a thin blood smear on a microscope slide. c. Fix the smear with methanol and stain with 10% Giemsa solution. d. Under a microscope with an oil immersion lens (100x), count the number of pRBCs per 1,000 total RBCs.

  • Data Analysis: a. Calculate the average parasitemia for each treatment group. b. Determine the percentage of parasite suppression using the following formula: % Suppression = [ (Average parasitemia in vehicle control group - Average parasitemia in treated group) / Average parasitemia in vehicle control group ] x 100 c. Plot the dose-response curve to determine the ED₅₀ and ED₉₀ values.

Protocol 3: Determination of Parasitemia by Giemsa Staining and Microscopy

This protocol provides a detailed method for staining and counting parasitized red blood cells.

Procedure:

  • Blood Smear Preparation: a. Place a small drop of blood near one end of a clean microscope slide. b. Using a second slide as a spreader at a 30-45° angle, touch the drop of blood and allow it to spread along the edge of the spreader. c. In a single, smooth motion, push the spreader slide to the other end of the sample slide to create a thin smear with a feathered edge. d. Allow the smear to air dry completely.

  • Staining: a. Fix the dried smear by dipping it in absolute methanol for 2-3 seconds.[7] b. Allow the slide to air dry. c. Prepare a fresh 10% Giemsa working solution by diluting the stock solution with buffered water (pH 7.2). d. Place the slide in a staining rack and cover the smear with the Giemsa solution for 10-15 minutes.[8] e. Gently rinse the slide with buffered water to remove excess stain.[8] f. Let the slide air dry in a vertical position.

  • Microscopic Examination and Counting: a. Place the stained slide on the microscope stage and apply a drop of immersion oil to the feathered edge of the smear. b. Using the 100x oil immersion objective, focus on an area where the red blood cells are in a monolayer. c. Count the number of parasitized red blood cells (pRBCs) and the total number of red blood cells (RBCs) in a field of view. d. Continue counting in different fields until at least 1,000 RBCs have been counted.[7] e. Calculate the percentage of parasitemia: % Parasitemia = (Number of pRBCs / Total number of RBCs counted) x 100

Parasitemia_Determination_Workflow Figure 3: Workflow for Parasitemia Determination Blood_Collection 1. Collect blood from mouse tail vein Smear_Preparation 2. Prepare thin blood smear Blood_Collection->Smear_Preparation Fixation 3. Fix smear with methanol Smear_Preparation->Fixation Staining 4. Stain with 10% Giemsa solution Fixation->Staining Microscopy 5. Examine under 100x oil immersion Staining->Microscopy Counting 6. Count pRBCs per 1,000 RBCs Microscopy->Counting Calculation 7. Calculate % Parasitemia Counting->Calculation

Figure 3: Workflow for Parasitemia Determination. (Within 100 characters)

References

Application Notes and Protocols for Determining the Efficacy of GSK369796 Dihydrochloride Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK369796 Dihydrochloride, also known as N-tert-butyl isoquine (B1199177), is a synthetic 4-aminoquinoline (B48711) compound developed for its potential as an antimalarial agent.[1][2] Its mechanism of action is believed to be similar to that of other 4-aminoquinolines like chloroquine, which interfere with the detoxification of heme in the malaria parasite, Plasmodium falciparum.[1] This document provides detailed application notes and protocols for assessing the in vitro efficacy of this compound against P. falciparum using established cell-based assays.

The primary method detailed is the SYBR Green I-based fluorescence assay, a widely used, reliable, and high-throughput method for determining the 50% inhibitory concentration (IC50) of antimalarial compounds.[3] This assay measures the proliferation of the parasite by quantifying the amount of parasite DNA.

Proposed Mechanism of Action of 4-Aminoquinolines

The proposed mechanism of action for 4-aminoquinoline compounds like GSK369796 involves the inhibition of hemozoin formation in the parasite's digestive vacuole. The parasite digests hemoglobin from the host's red blood cells, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an insoluble, non-toxic crystal called hemozoin. 4-aminoquinolines are thought to accumulate in the acidic digestive vacuole and cap the growing hemozoin crystal, preventing further polymerization. The buildup of toxic free heme leads to oxidative stress and parasite death.

4_Aminoquinoline_MoA cluster_parasite Plasmodium falciparum cluster_vacuole Digestive Vacuole cluster_cytoplasm Parasite Cytoplasm Hemoglobin Hemoglobin (from RBC) Heme Toxic Free Heme Hemoglobin->Heme Digestion Heme_Polymerase Heme Polymerase (mediated process) Heme->Heme_Polymerase Substrate Oxidative_Stress Oxidative Stress Heme->Oxidative_Stress Accumulation leads to Hemozoin Non-toxic Hemozoin GSK369796 GSK369796 GSK369796->Heme_Polymerase Inhibition Heme_Polymerase->Hemozoin Polymerization Parasite_Death Parasite Death Oxidative_Stress->Parasite_Death

Proposed mechanism of action for GSK369796.

Data Presentation: In Vitro Efficacy of 4-Aminoquinoline Compounds

CompoundP. falciparum StrainIC50 (nM)Reference
Chloroquine3D7 (CQS)29.15 ± 2.71[4]
ChloroquineW2 (CQR)1207.5 ± 240.5[4]
AmodiaquineHB3 (CQS)14.3[5]
AmodiaquineK1 (CQR)28.6[5]
Compound 3d (analogue)3D7 (CQS)~10[6]
Compound 3d (analogue)K1 (CQR)~10[6]
Compound 3e (analogue)3D7 (CQS)~1[6]
Compound 3e (analogue)K1 (CQR)~1[6]

Experimental Protocols

Culture of Plasmodium falciparum Asexual Blood Stages

This protocol describes the continuous in vitro culture of P. falciparum required for drug susceptibility testing.

Materials:

  • P. falciparum strain (e.g., 3D7 or W2)

  • Human erythrocytes (O+), washed

  • Complete Culture Medium (CCM): RPMI-1640 supplemented with 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL hypoxanthine, 20 µg/mL gentamicin, and 0.5% Albumax II or 10% human serum.

  • Gas mixture: 5% CO2, 5% O2, 90% N2

  • 37°C incubator

  • Sterile culture flasks and centrifuge tubes

Protocol:

  • Prepare CCM and warm to 37°C.

  • Wash human erythrocytes three times with incomplete RPMI-1640.

  • Initiate the culture by adding cryopreserved or existing parasite stock to fresh erythrocytes in a culture flask with CCM to achieve a 5% hematocrit and a starting parasitemia of 0.5-1%.

  • Gas the flask with the specified gas mixture for 30-60 seconds and seal tightly.

  • Incubate at 37°C.

  • Monitor parasite growth daily by preparing a thin blood smear and staining with Giemsa.

  • Maintain the culture by changing the medium daily and splitting the culture to maintain a parasitemia between 1-5%.

P_falciparum_Culture_Workflow start Start prepare_media Prepare Complete Culture Medium (CCM) start->prepare_media wash_rbc Wash Human Erythrocytes (RBCs) start->wash_rbc initiate_culture Initiate Culture (Parasites + RBCs + CCM) prepare_media->initiate_culture wash_rbc->initiate_culture gas_flask Gas Flask (5% CO2, 5% O2, 90% N2) initiate_culture->gas_flask incubate Incubate at 37°C gas_flask->incubate monitor Monitor Parasitemia (Giemsa Smear) incubate->monitor change_media Change Medium Daily monitor->change_media split_culture Split Culture change_media->split_culture split_culture->incubate Maintain end Continuous Culture split_culture->end

Workflow for P. falciparum in vitro culture.

SYBR Green I-Based Drug Susceptibility Assay

This protocol outlines the steps to determine the IC50 value of this compound.

Materials:

  • Synchronized ring-stage P. falciparum culture (0.5% parasitemia, 2% hematocrit)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete Culture Medium (CCM)

  • 96-well black, clear-bottom microplates

  • SYBR Green I lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, containing 1x SYBR Green I.

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

Protocol:

  • Compound Preparation: Prepare a serial dilution of GSK369796 in CCM in a separate 96-well plate. The final DMSO concentration should not exceed 0.5%. Include drug-free (negative control) and parasite-free (background) wells.

  • Plate Seeding: Add 100 µL of the synchronized parasite culture to each well of the assay plate.

  • Drug Addition: Transfer 100 µL of the serially diluted GSK369796 from the drug plate to the corresponding wells of the assay plate.

  • Incubation: Incubate the plate for 72 hours at 37°C in a modular incubation chamber gassed with the appropriate gas mixture.

  • Lysis and Staining: After incubation, add 100 µL of SYBR Green I lysis buffer to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 1-2 hours.

  • Fluorescence Reading: Measure the fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence from all wells.

    • Normalize the data to the drug-free control wells (100% growth).

    • Plot the percentage of parasite growth inhibition against the log of the drug concentration.

    • Calculate the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

SYBR_Green_Assay_Workflow start Start prepare_drug Prepare Serial Dilutions of GSK369796 start->prepare_drug prepare_parasites Prepare Synchronized Ring-Stage Culture start->prepare_parasites add_drug Add Drug Dilutions to Plate prepare_drug->add_drug seed_plate Seed 96-well Plate with Parasites prepare_parasites->seed_plate seed_plate->add_drug incubate_72h Incubate for 72 hours add_drug->incubate_72h add_lysis_buffer Add SYBR Green I Lysis Buffer incubate_72h->add_lysis_buffer incubate_dark Incubate in Dark (1-2 hours) add_lysis_buffer->incubate_dark read_fluorescence Read Fluorescence (Ex: 485nm, Em: 530nm) incubate_dark->read_fluorescence analyze_data Data Analysis read_fluorescence->analyze_data calculate_ic50 Calculate IC50 Value analyze_data->calculate_ic50

References

Measuring the Inhibitory Potency of GSK369796 Dihydrochloride: Application Notes and Protocols for IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of GSK369796 Dihydrochloride, a potent antimalarial agent and known inhibitor of the hERG potassium ion channel. The following sections outline the methodologies for assessing its activity against Plasmodium falciparum and for evaluating its potential for cardiac liability through hERG inhibition assays.

Section 1: Antimalarial Activity of this compound against Plasmodium falciparum

GSK369796 is a 4-aminoquinoline (B48711) derivative that has demonstrated significant efficacy against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. Its mechanism of action is believed to be similar to other 4-aminoquinolines, which interfere with the detoxification of heme in the parasite's digestive vacuole. This leads to the accumulation of toxic heme, ultimately resulting in parasite death.

Signaling Pathway: Proposed Mechanism of Action of 4-Aminoquinolines

4_Aminoquinoline_Mechanism cluster_parasite Plasmodium falciparum cluster_vacuole Digestive Vacuole Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Heme->Hemozoin Detoxification Parasite_Lysis Parasite Lysis Heme->Parasite_Lysis Toxic Accumulation Heme_Polymerase Heme Polymerase Heme_Polymerase->Heme Catalyzes GSK369796 GSK369796 GSK369796->Heme_Polymerase Inhibition

Caption: Proposed mechanism of 4-aminoquinolines like GSK369796.

Experimental Protocol: In Vitro P. falciparum Growth Inhibition Assay (SYBR Green I Method)

This protocol describes a widely used fluorescence-based assay to determine the IC50 value of antimalarial compounds.

Materials:

  • This compound

  • P. falciparum strains (e.g., 3D7, K1)

  • Human erythrocytes (O+)

  • Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and Albumax I or human serum)

  • SYBR Green I nucleic acid stain

  • Lysis buffer (e.g., Tris-HCl, EDTA, saponin)

  • 96-well black, clear-bottom microplates

  • Gas mixture (5% CO2, 5% O2, 90% N2)

  • Incubator at 37°C

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water). Perform serial dilutions to create a range of concentrations.

  • Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes. Synchronize the parasite culture to the ring stage.

  • Assay Setup:

    • In a 96-well plate, add the diluted this compound solutions in triplicate.

    • Include control wells: drug-free (100% growth) and uninfected erythrocytes (background).

    • Add the synchronized parasite culture (e.g., 2% hematocrit, 1% parasitemia) to each well.

  • Incubation: Incubate the plate for 72 hours at 37°C in a sealed chamber with the gas mixture.

  • Lysis and Staining:

    • Prepare a lysis buffer containing SYBR Green I.

    • Add the lysis buffer to each well and incubate in the dark at room temperature for 1-2 hours.

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

Data Analysis:

  • Subtract the background fluorescence (uninfected erythrocytes) from all readings.

  • Normalize the data by expressing the fluorescence of each treated well as a percentage of the drug-free control.

  • Plot the percentage of parasite growth inhibition against the logarithm of the drug concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Summary of this compound Antimalarial IC50 Values
Plasmodium falciparum StrainChloroquine SensitivityIC50 (nM)Reference
3D7cSensitive11.2 ± 2.2[1]
HB3cSensitive12.6 ± 5.3[1]
K1dResistant13.2 ± 3.2[1][2]

Section 2: hERG Potassium Ion Channel Inhibition by this compound

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical off-target effect that can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. Therefore, assessing the inhibitory potential of drug candidates on the hERG channel is a crucial step in safety pharmacology.

Experimental Protocol: In Vitro hERG Inhibition Assay (Automated Patch Clamp)

This protocol outlines a method for determining the IC50 of this compound for the hERG channel using an automated patch-clamp system.

Materials:

  • This compound

  • HEK293 cells stably expressing the hERG channel

  • Extracellular and intracellular recording solutions

  • Automated patch-clamp system (e.g., QPatch, SyncroPatch)

  • Reference hERG inhibitor (e.g., E-4031)

Procedure:

  • Cell Preparation: Culture and prepare a single-cell suspension of the hERG-expressing HEK293 cells.

  • Compound Preparation: Prepare a stock solution of this compound and perform serial dilutions in the extracellular solution.

  • Automated Patch Clamp:

    • Load the cells, solutions, and compound plate onto the automated patch-clamp system.

    • The system will automatically perform cell capture, sealing, whole-cell configuration, and application of test compounds.

  • Voltage Protocol: Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.

  • Data Acquisition: Record the hERG tail current in the absence and presence of different concentrations of this compound.

Data Analysis:

  • Measure the peak tail current amplitude at each drug concentration.

  • Calculate the percentage of current inhibition for each concentration relative to the control (vehicle-treated cells).

  • Plot the percentage of inhibition against the logarithm of the drug concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Experimental Workflow: hERG Inhibition Assay

hERG_Workflow Start Start Cell_Culture Culture hERG-expressing HEK293 cells Start->Cell_Culture Compound_Prep Prepare serial dilutions of This compound Start->Compound_Prep Patch_Clamp_Setup Load cells and compounds onto automated patch-clamp system Cell_Culture->Patch_Clamp_Setup Compound_Prep->Patch_Clamp_Setup Data_Acquisition Apply voltage protocol and record hERG currents Patch_Clamp_Setup->Data_Acquisition Data_Analysis Calculate % inhibition and determine IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining hERG IC50 using automated patch clamp.

Summary of this compound hERG Inhibition IC50 Value
TargetAssayIC50 (µM)Reference
hERG Potassium ChannelNot specified7.5 ± 0.8[1][3]

References

Troubleshooting & Optimization

troubleshooting GSK369796 Dihydrochloride solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting solubility issues related to GSK369796 Dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common solvents?

A1: Based on available data, the solubility of this compound in common laboratory solvents is summarized below. Please note that these values are approximate and may vary slightly between batches.

Q2: I am having trouble dissolving this compound. What can I do?

A2: If you are encountering difficulties in dissolving this compound, consider the following troubleshooting steps:

  • Sonication: Use an ultrasonic bath to aid dissolution. Some suppliers note that ultrasonication is necessary to achieve the maximum solubility, particularly in aqueous solutions.[1]

  • Gentle Warming: Gently warm the solution to 37°C. However, be cautious with prolonged heating as it may degrade the compound.

  • Use Fresh, Anhydrous Solvents: For organic solvents like DMSO, ensure they are anhydrous. DMSO is hygroscopic and absorbed moisture can reduce the solubility of compounds.[2]

  • Check pH: For aqueous solutions, the pH can significantly impact the solubility of hydrochloride salts. This compound, being a salt of a basic compound, is expected to be more soluble in acidic conditions.

Q3: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous experimental buffer (e.g., PBS). How can I prevent this?

A3: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for many small molecules. Here are several strategies to mitigate this:

  • Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of this compound in your assay to a level below its aqueous solubility limit.

  • Optimize DMSO Concentration: While minimizing DMSO is often desired, a slightly higher final concentration (e.g., up to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.[3]

  • Modify the Dilution Method: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try adding the buffer to the DMSO stock dropwise while vortexing. This gradual change in solvent composition can sometimes prevent precipitation.[4]

  • Use a Co-solvent: Consider preparing your working solution in a mixture of your aqueous buffer and a water-miscible organic co-solvent, such as ethanol.

  • Adjust Buffer pH: The solubility of hydrochloride salts can be pH-dependent.[5] Experimenting with a slightly more acidic buffer pH may improve solubility.

Q4: How should I prepare and store stock solutions of this compound?

A4: For optimal stability and performance, follow these guidelines for preparing and storing stock solutions:

  • Stock Solution Preparation: Prepare a high-concentration stock solution in a suitable organic solvent, such as DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.29 mg of this compound (MW: 428.78) in 1 mL of DMSO.

  • Storage of Solid Compound: Store the solid powder at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks), kept dry and protected from light.[6]

  • Storage of Stock Solutions: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store DMSO stock solutions at -20°C or -80°C. Aqueous solutions are not recommended for storage for more than one day.[7]

Data Presentation

Solvent Solubility (mg/mL) Solubility (mM) Notes Reference
DMSO86 - 100200.56 - 233.22May require sonication to achieve maximum solubility.[1][8][9]
Water50116.61May require sonication. Aqueous solutions should be prepared fresh.[1][7][10]

Molecular Weight of this compound: 428.78 g/mol [6]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent condensation.

  • Weigh: Accurately weigh 4.29 mg of the compound.

  • Dissolve: Add 1 mL of anhydrous DMSO to the solid.

  • Mix: Vortex or sonicate the solution until the compound is completely dissolved. The solution should be clear.

  • Store: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Protocol for Preparing a Working Solution in Aqueous Buffer (Example: 10 µM)
  • Prepare Intermediate Dilution (Optional but Recommended): Prepare a 1 mM intermediate solution by diluting 10 µL of the 10 mM DMSO stock solution into 990 µL of your desired aqueous buffer. Mix thoroughly.

  • Prepare Final Working Solution: Add 10 µL of the 1 mM intermediate solution to 990 µL of the aqueous buffer to achieve a final concentration of 10 µM.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the aqueous buffer (in this example, 0.1% for the direct dilution method or a lower percentage if using an intermediate dilution).

  • Immediate Use: Use the freshly prepared working solution immediately in your experiment.

Visualizations

Caption: Troubleshooting workflow for this compound solubility issues.

G cluster_compound Compound cluster_stock Stock Solution cluster_working Working Solution cluster_assay Experiment compound This compound (Solid) stock 10 mM Stock in DMSO compound->stock Dissolve working Final Concentration in Aqueous Buffer (e.g., 10 µM) stock->working Dilute assay In Vitro / In Vivo Assay working->assay Apply

References

Technical Support Center: GSK369796 Dihydrochloride In Vitro Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the in vitro concentration of GSK369796 Dihydrochloride. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: The precise molecular target of this compound is not fully elucidated. However, it is understood to function as a 4-aminoquinoline (B48711) antimalarial compound.[1] Its mechanism of action is thought to be similar to that of chloroquine (B1663885), which involves inhibiting the polymerization of heme into hemozoin within the malaria parasite. This leads to an accumulation of toxic free heme, ultimately killing the parasite.[1][2][3]

Q2: What is a recommended starting concentration range for in vitro experiments?

A2: For initial dose-response experiments, a broad concentration range is recommended, typically using a logarithmic or semi-logarithmic dilution series. Based on its potent anti-malarial activity, a starting range from 1 nM to 10 µM is advisable.[4] For cytotoxicity assessments in mammalian cell lines, a higher concentration range, potentially up to 100 µM, may be necessary to determine the 50% cytotoxic concentration (CC50).

Q3: How should I prepare stock solutions of this compound?

A3: this compound is soluble in both water and DMSO.[5] For cell-based assays, preparing a high-concentration stock solution in DMSO is common practice.[4][5] It is crucial to ensure the final concentration of DMSO in the cell culture medium remains low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[4] Aliquoting the stock solution is recommended to minimize freeze-thaw cycles. Store stock solutions at -20°C or -80°C, protected from light.[4]

Q4: What are the known IC50 values for this compound against Plasmodium falciparum?

A4: this compound has demonstrated potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. The reported 50% inhibitory concentration (IC50) values are in the low nanomolar range.[5][6]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No observable anti-malarial effect at expected concentrations. 1. Compound Instability: The compound may have degraded due to improper storage or handling. 2. Resistant Parasite Strain: The P. falciparum strain used may exhibit resistance to 4-aminoquinoline compounds. 3. Sub-optimal Assay Conditions: Incorrect parasite density, incubation time, or reagent concentrations can affect results.1. Prepare fresh dilutions from a new stock solution for each experiment. Ensure proper storage of the compound. 2. Verify the sensitivity of your parasite strain to chloroquine as a control. Consider testing against a known sensitive strain. 3. Optimize assay parameters such as parasite synchronicity, hematocrit level, and incubation duration.
High background or inconsistent results in viability/growth assays. 1. DMSO Cytotoxicity: The final concentration of DMSO in the culture medium may be too high. 2. Compound Precipitation: The compound may have precipitated out of the solution upon dilution in aqueous media. 3. Contamination: Bacterial or fungal contamination in the cell culture.1. Perform a vehicle control with the same final DMSO concentration to assess its effect. Aim for a final DMSO concentration of ≤ 0.1%.[4] 2. Visually inspect for precipitation. If observed, try preparing fresh dilutions, using a different solvent system, or adjusting the pH of the buffer.[7] 3. Regularly check cultures for contamination and maintain sterile techniques.
High cytotoxicity observed in mammalian cell lines at low concentrations. 1. Off-target Effects: The compound may be interacting with other cellular targets besides its intended anti-malarial mechanism. GSK369796 is a known inhibitor of the hERG potassium ion channel.[6][8] 2. Cell Line Sensitivity: The chosen mammalian cell line may be particularly sensitive to the compound.1. Be aware of the known hERG inhibition (IC50 of 7.5 µM).[6] Consider this when interpreting cytotoxicity data, especially in cell lines where hERG expression is relevant. 2. Determine the CC50 for your specific cell line and consider using a less sensitive cell line for general cytotoxicity screening if necessary.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound against P. falciparum Strains

StrainChloroquine SensitivityIC50 (nM)Reference
3D7Sensitive11.2 ± 2.2[5][6]
HB3Sensitive12.6 ± 5.3[5][6]
K1Resistant13.2 ± 3.2[5][6]

Table 2: In Vitro hERG Inhibition

ParameterValueReference
IC507.5 ± 0.8 µM[6]

Table 3: Solubility Data

SolventSolubilityReference
DMSO100 mg/mL (233.22 mM)[6]
Water50 mg/mL (116.61 mM)[6]

Experimental Protocols

Protocol 1: In Vitro Anti-malarial Susceptibility Assay (SYBR Green I-based)

This protocol is adapted from standard methodologies for assessing the in vitro susceptibility of P. falciparum to anti-malarial compounds.

1. Materials:

  • This compound

  • P. falciparum culture (synchronized to ring stage)

  • Complete RPMI 1640 medium

  • Human red blood cells

  • 96-well flat-bottom microtiter plates

  • SYBR Green I nucleic acid stain

  • Lysis buffer (e.g., Tris buffer with saponin, EDTA, and Triton X-100)

  • Fluorescence plate reader

2. Procedure:

  • Compound Preparation: Prepare a series of 2-fold dilutions of this compound in complete medium from a stock solution.

  • Plate Seeding: Add the diluted compound to the 96-well plate. Add a parasite culture suspension (0.5% parasitemia, 2% hematocrit) to each well. Include drug-free wells as negative controls and wells with a known anti-malarial (e.g., chloroquine) as positive controls.

  • Incubation: Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA by adding the SYBR Green I lysis buffer to each well.

  • Fluorescence Measurement: Read the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~530 nm emission).

  • Data Analysis: Calculate the IC50 value by plotting the percentage of growth inhibition against the log of the drug concentration.

Protocol 2: Cytotoxicity Assay (MTT-based)

This protocol outlines a common method for assessing the cytotoxicity of a compound in a mammalian cell line.

1. Materials:

  • This compound

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium

  • 96-well flat-bottom microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate spectrophotometer

2. Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include vehicle-treated wells as a control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.

Visualizations

cluster_workflow Experimental Workflow: IC50 Determination prep Prepare Serial Dilutions of This compound seed Seed 96-well Plate with Synchronized P. falciparum Culture prep->seed incubate Incubate for 72 hours seed->incubate assay Perform Growth Inhibition Assay (e.g., SYBR Green I) incubate->assay analyze Analyze Data and Calculate IC50 assay->analyze

Caption: Workflow for determining the IC50 of this compound.

cluster_pathway Proposed Mechanism of Action drug This compound vacuole Parasite Digestive Vacuole drug->vacuole polymerase Heme Polymerase drug->polymerase Inhibition heme Toxic Free Heme heme->polymerase death Parasite Death heme->death Accumulation hemozoin Non-toxic Hemozoin polymerase->hemozoin

Caption: Proposed mechanism of action for this compound.

cluster_troubleshooting Troubleshooting Logic start No Observable Effect? check_compound Compound Integrity? start->check_compound check_assay Assay Conditions? start->check_assay check_strain Parasite Strain? start->check_strain solution1 Prepare Fresh Stock check_compound->solution1 solution2 Optimize Assay Parameters check_assay->solution2 solution3 Verify Strain Sensitivity check_strain->solution3

Caption: Troubleshooting logic for lack of observable effect.

References

avoiding GSK369796 Dihydrochloride precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with GSK369796 Dihydrochloride (B599025) in experimental settings, with a focus on preventing precipitation in media.

Frequently Asked Questions (FAQs)

Q1: What is GSK369796 Dihydrochloride and what are its primary uses in research?

A1: this compound, also known as N-tert-butyl isoquine, is a 4-aminoquinoline (B48711) derivative. It is investigated for its potent antimalarial activity, demonstrating efficacy against various Plasmodium falciparum strains. Additionally, it is a known inhibitor of the hERG potassium ion channel.

Q2: What are the recommended solvents for preparing stock solutions of this compound?

A2: this compound exhibits good solubility in several common laboratory solvents. For preparing high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is recommended. It is also soluble in water and ethanol.[1][2][3]

Q3: What is the recommended storage condition for this compound and its stock solutions?

A3: The solid powder form should be stored at -20°C for long-term stability. Stock solutions in DMSO or other solvents should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.

Q4: Can I dissolve this compound directly in cell culture media?

A4: It is not recommended to dissolve this compound directly in cell culture media. Due to its physicochemical properties, direct dissolution in a buffered, aqueous environment like cell culture media can lead to precipitation, especially at higher concentrations. It is best to first prepare a concentrated stock solution in a suitable solvent like DMSO and then dilute it to the final working concentration in the media.

Troubleshooting Guide: Preventing Precipitation in Media

Precipitation of this compound upon dilution into cell culture media is a common issue that can significantly impact experimental results. This guide provides a systematic approach to identify the cause and resolve the problem.

Issue 1: Immediate Precipitation Upon Dilution

Symptom: The media becomes cloudy or a visible precipitate forms immediately after adding the this compound stock solution.

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its solubility limit in the aqueous environment.- Lower the final working concentration. - Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration.
Improper Dilution Technique Rapidly adding a concentrated DMSO stock to the media can cause the compound to "crash out" of solution due to a sudden solvent shift.- Pre-warm the cell culture medium to 37°C. - Add the stock solution dropwise while gently swirling the media to ensure rapid and even dispersion. - Create an intermediate dilution in pre-warmed media before preparing the final working solution.
Low Media Temperature The solubility of many compounds, including hydrochloride salts, can decrease at lower temperatures.- Always use pre-warmed (37°C) cell culture media for preparing your working solutions.
High DMSO Concentration in Final Solution While DMSO aids in initial solubilization, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution.- Keep the final DMSO concentration in the culture medium at or below 0.5%, and ideally below 0.1%.
Issue 2: Delayed Precipitation (After Incubation)

Symptom: The media appears clear initially, but a precipitate forms after several hours or days in the incubator.

Potential Cause Explanation Recommended Solution
pH Shift in Media The buffering capacity of the media can change over time due to cellular metabolism, leading to a pH shift that can affect the solubility of a pH-sensitive compound like a dihydrochloride salt.- Monitor the pH of your culture medium during the experiment. - Consider using a medium with a more robust buffering system if significant pH changes are observed.
Interaction with Media Components This compound may interact with salts, proteins (especially in serum-containing media), or other components, forming insoluble complexes over time.- If using serum-containing media, try reducing the serum concentration. - Test the compound's stability in different basal media formulations.
Compound Instability The compound may not be stable in the aqueous environment of the cell culture medium for extended periods.- Prepare fresh working solutions immediately before each experiment. - If long-term exposure is necessary, consider replacing the media with freshly prepared compound-containing media at regular intervals.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent Solubility Molar Concentration Notes
DMSO86 mg/mL[1]200.56 mM[1]Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[1]
Water40 mg/mL[3]93.28 mM[3]-
Ethanol10 mg/mL[1]23.32 mM[1]-

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 428.78 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.29 mg.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the powder.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.

Protocol 2: Preparation of a Working Solution in Cell Culture Media (Example: 10 µM)
  • Pre-warm Media: Pre-warm your complete cell culture medium (with serum and other supplements, if applicable) to 37°C.

  • Intermediate Dilution (Optional but Recommended):

    • Prepare a 1 mM intermediate solution by diluting your 10 mM DMSO stock 1:10 in pre-warmed media. To do this, add 10 µL of the 10 mM stock to 90 µL of media and mix gently.

  • Final Dilution:

    • Add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed media to achieve a final concentration of 10 µM. Mix gently by swirling or inverting the tube.

    • Alternatively, if not performing an intermediate dilution, add 1 µL of the 10 mM DMSO stock to 999 µL of pre-warmed media. Ensure rapid and thorough mixing.

  • Final DMSO Concentration: The final DMSO concentration in this example is 0.1%. Always calculate and report the final solvent concentration in your experiments and include a vehicle control (media with the same final concentration of DMSO).

  • Use Immediately: Use the freshly prepared working solution for your experiments without delay.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock_powder This compound Powder add_dmso Add Anhydrous DMSO stock_powder->add_dmso vortex Vortex/Sonicate to Dissolve add_dmso->vortex stock_solution 10 mM Stock Solution in DMSO vortex->stock_solution store Aliquot and Store at -80°C stock_solution->store intermediate_dilution Intermediate Dilution (e.g., 1 mM) stock_solution->intermediate_dilution Dilute in pre-warmed media prewarm_media Pre-warm Cell Culture Media to 37°C prewarm_media->intermediate_dilution final_dilution Final Dilution to Working Concentration (e.g., 10 µM) intermediate_dilution->final_dilution use_immediately Use Immediately in Experiment final_dilution->use_immediately

Caption: Recommended workflow for preparing this compound solutions.

troubleshooting_precipitation cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start Precipitation Observed in Media check_concentration Is the final concentration too high? start->check_concentration improper_dilution Was the dilution performed correctly? check_concentration->improper_dilution No solution1 Lower final concentration check_concentration->solution1 Yes media_temp Was the media pre-warmed? improper_dilution->media_temp Yes solution2 Use dropwise addition and gentle mixing improper_dilution->solution2 No check_ph Has the media pH shifted? media_temp->check_ph Yes solution3 Pre-warm media to 37°C media_temp->solution3 No media_interaction Is there an interaction with media components? check_ph->media_interaction No solution4 Use robustly buffered media check_ph->solution4 Yes compound_stability Is the compound stable over time? media_interaction->compound_stability No solution5 Reduce serum or test different media media_interaction->solution5 Yes solution6 Prepare fresh solutions for each use compound_stability->solution6 Yes

References

GSK369796 Dihydrochloride off-target effects in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for GSK369796 Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound observed in various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, also known as N-tert-butylisoquine, is a 4-aminoquinoline (B48711) derivative developed as an antimalarial drug candidate.[1][2] It has shown efficacy against Plasmodium falciparum strains.[3] Its presumed mechanism of action as an antimalarial is similar to that of chloroquine, which involves the inhibition of heme polymerization in the parasite's digestive vacuole, leading to a toxic buildup of free heme.[4]

Q2: What are the known off-target effects of this compound?

The most prominently reported off-target effect of this compound is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel.[3][5][6][7] This inhibition is a critical safety consideration in drug development due to the risk of cardiac arrhythmias.

Q3: Is there any information on the off-target effects of this compound in kinase assays?

Currently, there is no publicly available data from broad kinase panel screening or specific kinase inhibition assays for this compound. While it belongs to the 4-aminoquinoline class, which has been explored for various therapeutic targets, its specific interactions with the human kinome have not been reported.

Q4: Why is hERG inhibition a concern?

Inhibition of the hERG potassium channel can delay the repolarization of the cardiac action potential, leading to a prolongation of the QT interval on an electrocardiogram. This can increase the risk of a life-threatening ventricular tachyarrhythmia known as Torsades de Pointes. Therefore, assessing hERG liability is a critical step in the safety evaluation of new chemical entities.

Q5: How can I assess the potential for off-target kinase effects of my compound?

To assess off-target kinase activity, it is recommended to perform a broad kinase panel screen at a contract research organization (CRO) or using in-house capabilities. These screens typically test the compound at a fixed concentration (e.g., 1 or 10 µM) against a large number of purified kinases. Hits from the initial screen should be followed up with dose-response studies to determine the IC50 values for the off-target kinases.

Troubleshooting Guides

Troubleshooting Unexpected Results in hERG Assays
Observed Problem Potential Cause Recommended Solution
High variability between replicate wells Compound precipitation in aqueous assay buffer.- Increase the final DMSO concentration slightly (ensure it remains within the tolerated range for the cells).- Visually inspect the compound solution for any signs of precipitation.- Test a lower concentration range of the compound.
Inconsistent cell health or density.- Ensure consistent cell passage number and seeding density.- Monitor cell viability before and during the experiment.
False-positive hERG inhibition Compound autofluorescence (in fluorescence-based assays).- Run a control plate with the compound in the absence of cells or the fluorescent dye to measure background fluorescence.
Cytotoxicity at high concentrations.- Determine the compound's cytotoxicity profile in the assay cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).
Lower than expected hERG inhibition Compound instability in assay buffer.- Assess the chemical stability of the compound under the assay conditions (e.g., using HPLC).
High protein binding (if serum is present).- Perform the assay in serum-free conditions or conduct a serum shift assay to quantify the impact of protein binding.[8]
General Troubleshooting for In Vitro Kinase Assays
Observed Problem Potential Cause Recommended Solution
No kinase activity in control wells Inactive enzyme.- Ensure the kinase is stored correctly and has not undergone multiple freeze-thaw cycles.- Run a positive control with a known activator or substrate.
Incorrect ATP or substrate concentration.- Use an ATP concentration at or near the Km for the specific kinase.- Verify the purity and concentration of the substrate.
High background signal Contaminated reagents.- Use fresh, high-quality reagents.
Assay interference.- For fluorescence-based assays, check for compound autofluorescence.- For luminescence-based assays, ensure the compound does not inhibit the reporter enzyme (e.g., luciferase).
Inconsistent dose-response curve Compound precipitation at high concentrations.- Check the solubility of the compound in the assay buffer.- Reduce the highest concentration tested.
Pipetting errors.- Ensure pipettes are calibrated and use appropriate techniques, especially for small volumes.

Quantitative Data Summary

The following table summarizes the known in vitro activities of this compound.

Target Assay Type Value Reference
Plasmodium falciparum 3D7cGrowth InhibitionIC50: 11.2 ± 2.2 nM[3]
Plasmodium falciparum HB3cGrowth InhibitionIC50: 12.6 ± 5.3 nM[3]
Plasmodium falciparum K1dGrowth InhibitionIC50: 13.2 ± 3.2 nM[3]
hERG Potassium ChannelIon Channel RepolarizationIC50: 7.5 ± 0.8 µM[3]

Experimental Protocols

Protocol 1: Automated Patch Clamp Assay for hERG Channel Inhibition

This protocol provides a general framework for assessing the inhibitory effect of this compound on the hERG potassium channel using an automated patch-clamp system.

1. Cell Culture:

  • Culture HEK293 cells stably expressing the hERG channel in appropriate media and conditions.

  • Passage cells regularly to maintain a healthy, sub-confluent population.

2. Compound Preparation:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Perform serial dilutions of the stock solution to create a range of test concentrations. The final DMSO concentration in the assay should be ≤ 0.1%.

3. Assay Procedure (using an automated patch-clamp platform):

  • Harvest and prepare a single-cell suspension of the hERG-expressing cells.

  • Load the cell suspension, intracellular solution, and extracellular solution onto the instrument.

  • Prime the microfluidic chips and obtain whole-cell patch-clamp recordings.

  • Apply a voltage protocol to elicit hERG channel currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.

  • After establishing a stable baseline recording, apply the vehicle control (extracellular solution with 0.1% DMSO) followed by increasing concentrations of this compound.

  • A known hERG inhibitor (e.g., Cisapride) should be used as a positive control.

4. Data Analysis:

  • Measure the peak tail current amplitude at each compound concentration.

  • Normalize the current at each concentration to the baseline current (vehicle control).

  • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: General In Vitro Kinase Profiling Assay

This protocol outlines a general approach for screening a compound against a panel of protein kinases.

1. Compound Preparation:

  • Prepare a stock solution of the test compound in 100% DMSO.

  • Create a working solution at the desired screening concentration (e.g., 10 µM) by diluting the stock solution in the appropriate assay buffer.

2. Kinase Reaction:

  • In a multi-well plate, combine the purified recombinant kinase, its specific substrate, and ATP. The ATP concentration is typically at or near the Km for each kinase.

  • Add the test compound to the reaction mixture. Include a positive control (a known inhibitor for each kinase, if available) and a negative control (vehicle, e.g., DMSO).

3. Incubation:

  • Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time to allow the kinase reaction to proceed in the linear range.

4. Detection:

  • Stop the reaction and measure the amount of phosphorylated substrate. The detection method will vary depending on the assay format (e.g., radiometric, fluorescence, or luminescence-based). For example, in a luminescence-based assay like ADP-Glo™, the amount of ADP produced is quantified.

5. Data Analysis:

  • Calculate the percentage of kinase activity inhibited by the compound relative to the negative control.

  • For compounds showing significant inhibition in the primary screen, perform a dose-response experiment by testing a range of concentrations to determine the IC50 value.

Visualizations

Putative Mechanism of Action of 4-Aminoquinolines in Malaria cluster_parasite Plasmodium Parasite Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion AminoAcids AminoAcids Hemoglobin->AminoAcids Digestion Hemozoin Hemozoin Heme->Hemozoin Polymerization ToxicHeme Toxic Heme Accumulation Heme->ToxicHeme GSK369796 GSK369796 GSK369796->Heme Inhibits Polymerization ParasiteDeath Parasite Death ToxicHeme->ParasiteDeath Leads to

Caption: Putative antimalarial mechanism of this compound.

General Workflow for Off-Target Effect Identification Compound Compound PrimaryScreen Primary Screen (e.g., Kinase Panel, hERG Assay) Compound->PrimaryScreen HitIdentification Hit Identification (% Inhibition > Threshold) PrimaryScreen->HitIdentification DoseResponse Dose-Response Assay (IC50 Determination) HitIdentification->DoseResponse SecondaryAssay Secondary/Orthogonal Assay (e.g., Cell-based Assay) DoseResponse->SecondaryAssay MechanismStudies Mechanism of Action Studies SecondaryAssay->MechanismStudies LeadOptimization Lead Optimization to Mitigate Off-Target Effects MechanismStudies->LeadOptimization

Caption: Workflow for identifying and characterizing off-target effects.

G Troubleshooting Logic for Unexpected Assay Results Start Unexpected Result CheckControls Are Controls Valid? Start->CheckControls CheckReagents Check Reagent Quality (Enzyme, Substrate, ATP) CheckControls->CheckReagents No CheckCompound Compound-related Issue? CheckControls->CheckCompound Yes CheckAssayConditions Verify Assay Conditions (pH, Temp, Incubation Time) CheckReagents->CheckAssayConditions RedoExperiment Redo Experiment with Optimized Conditions CheckAssayConditions->RedoExperiment Solubility Assess Compound Solubility CheckCompound->Solubility Yes CheckCompound->RedoExperiment No Interference Check for Assay Interference (Autofluorescence, etc.) Solubility->Interference Solubility->RedoExperiment Interference->RedoExperiment

Caption: A logical approach to troubleshooting in vitro assay issues.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of GSK369796 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor oral bioavailability of GSK369796 Dihydrochloride (B599025).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing low and variable plasma concentrations of GSK369796 after oral administration in our preclinical animal models. What are the potential causes?

A1: Low and variable oral bioavailability of a drug candidate like GSK369796, a 4-aminoquinoline (B48711) derivative, can stem from several factors.[1][2] The primary suspects are often poor aqueous solubility and/or low intestinal permeability.[3][4][5]

  • Poor Aqueous Solubility: GSK369796 Dihydrochloride's solubility in gastrointestinal fluids might be limited, leading to a slow dissolution rate. Since only dissolved drug can be absorbed, this is a common bottleneck for oral bioavailability.[6][7]

  • Low Intestinal Permeability: The drug may not efficiently cross the intestinal epithelium to enter the bloodstream. This can be due to its physicochemical properties or interaction with efflux transporters.

  • First-Pass Metabolism: The drug may be extensively metabolized in the liver or gut wall before reaching systemic circulation.[2]

  • Instability: The compound might be unstable in the acidic environment of the stomach or susceptible to enzymatic degradation in the gastrointestinal tract.

To begin troubleshooting, a systematic assessment of these properties is recommended.

Q2: How can we determine if the primary issue with GSK369796 is solubility or permeability?

A2: The Biopharmaceutics Classification System (BCS) provides a framework for classifying drugs based on their solubility and permeability.[8] Determining the BCS class of GSK369796 will guide the formulation strategy.

Experimental Workflow for BCS Classification

cluster_solubility Solubility Assessment cluster_permeability Permeability Assessment sol_exp Equilibrium Solubility (Shake-Flask Method) in pH 1.2, 4.5, 6.8 buffers classify BCS Classification sol_exp->classify High/Low Solubility perm_exp In Vitro Permeability Assay (e.g., Caco-2 cell monolayer) perm_exp->classify High/Low Permeability strategy Formulation Strategy Selection classify->strategy

Caption: Workflow for BCS Classification of a Drug Compound.

Experimental Protocols:

  • Equilibrium Solubility (Shake-Flask Method):

    • Prepare buffers at pH 1.2, 4.5, and 6.8 to mimic the gastrointestinal tract.

    • Add an excess amount of this compound to each buffer.

    • Agitate the samples at a constant temperature (e.g., 37°C) until equilibrium is reached (typically 24-48 hours).

    • Filter the samples and analyze the concentration of the dissolved drug in the supernatant using a validated analytical method (e.g., HPLC-UV).

    • A drug is considered highly soluble if the highest dose strength is soluble in ≤ 250 mL of aqueous media over the pH range of 1.2-6.8.[8]

  • In Vitro Permeability (Caco-2 Cell Monolayer Assay):

    • Culture Caco-2 cells on permeable filter supports until a confluent monolayer is formed, which differentiates to mimic the intestinal epithelium.

    • Apply GSK369796 to the apical (AP) side of the monolayer.

    • At predetermined time points, collect samples from the basolateral (BL) side.

    • Analyze the concentration of the drug in the BL samples to determine the apparent permeability coefficient (Papp).

    • Compare the Papp value to that of well-characterized reference compounds (e.g., metoprolol (B1676517) for high permeability, mannitol (B672) for low permeability).

Q3: Based on initial assessments, we suspect poor solubility is the main hurdle. What formulation strategies can we explore?

A3: For poorly soluble drugs, several formulation strategies can be employed to enhance dissolution and, consequently, bioavailability.[4][5][6]

Formulation StrategyMechanism of ActionKey Considerations
Particle Size Reduction Increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.Techniques include micronization and nanonization (nanosuspensions).[3][6] Can sometimes lead to particle aggregation.
Amorphous Solid Dispersions The drug is dispersed in a polymer matrix in an amorphous state, which has higher energy and greater solubility than the crystalline form.[1]Can be prepared by spray drying or hot-melt extrusion.[4] Physical stability of the amorphous form needs to be monitored.
Lipid-Based Formulations The drug is dissolved in a mixture of lipids, surfactants, and co-solvents. These can form emulsions or micelles in the gut, improving solubilization.Includes Self-Emulsifying Drug Delivery Systems (SEDDS).[1][3][9] Can enhance lymphatic uptake, bypassing first-pass metabolism.[2]
Complexation with Cyclodextrins The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin, forming a more soluble inclusion complex.[3][6]Stoichiometry of the complex and the binding constant are important parameters.
Salt Formation Converting the drug to a more soluble salt form can improve dissolution.GSK369796 is already a dihydrochloride salt. Exploring other salt forms could be an option if solubility is still an issue.[4]

Signaling Pathway (Hypothetical Mechanism of Action for GSK369796)

GSK369796 is a 4-aminoquinoline antimalarial, similar in structure to chloroquine (B1663885) and amodiaquine.[10][11] The proposed mechanism of action for this class of drugs involves the inhibition of hemozoin formation in the malaria parasite.[11][12][13][14]

cluster_parasite Malaria Parasite Food Vacuole Hb Hemoglobin Heme Toxic Free Heme Hb->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Heme Polymerase Death Parasite Death Heme->Death Accumulation Leads to GSK GSK369796 GSK->Hemozoin Inhibits

Caption: Inhibition of Heme Polymerization by GSK369796.

Q4: We are considering a lipid-based formulation. How do we select the right excipients?

A4: Selecting excipients for a lipid-based formulation requires a systematic screening process.

Experimental Workflow for Lipid Formulation Development

cluster_screening Excipient Screening cluster_ternary Formulation Optimization cluster_characterization Characterization cluster_invivo In Vivo Evaluation solubility_oils Solubility in Oils ternary Construct Ternary Phase Diagrams solubility_oils->ternary solubility_surfactants Solubility in Surfactants solubility_surfactants->ternary solubility_cosolvents Solubility in Co-solvents solubility_cosolvents->ternary emulsion_region Identify Self-Emulsifying Region ternary->emulsion_region droplet_size Droplet Size Analysis emulsion_region->droplet_size dissolution In Vitro Dissolution emulsion_region->dissolution pk_study Pharmacokinetic Study in Animal Model droplet_size->pk_study dissolution->pk_study

Caption: Workflow for Developing a Lipid-Based Formulation.

Experimental Protocol for Excipient Screening:

  • Solubility Studies: Determine the saturation solubility of GSK369796 in various oils (e.g., Capryol 90, soybean oil), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., Transcutol HP, propylene (B89431) glycol).

  • Ternary Phase Diagrams: Construct phase diagrams with different ratios of the selected oil, surfactant, and co-solvent to identify the compositions that form stable and clear microemulsions upon gentle agitation in an aqueous medium.

  • Characterization: For promising formulations, characterize the droplet size, polydispersity index, and drug release profile using in vitro dissolution models that simulate gastrointestinal conditions.

  • In Vivo Studies: Evaluate the lead formulations in an appropriate animal model to assess the improvement in oral bioavailability compared to a simple suspension of the drug.

By following these structured approaches, researchers can systematically diagnose the cause of poor oral bioavailability for this compound and develop an effective formulation strategy to enhance its therapeutic potential.

References

adjusting GSK369796 Dihydrochloride dosage for resistant strains

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound GSK369796 Dihydrochloride, as publicly documented, is an antimalarial drug candidate.[1][2][3][4][5][6] The following technical support guide has been created for a hypothetical kinase inhibitor, herein named "GSK-XYZ Dihydrochloride," to address the user's query within the context of preclinical cancer research and the common challenges of acquired drug resistance. This guide is intended to serve as a representative example for researchers working with targeted therapies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for GSK-XYZ Dihydrochloride?

A1: GSK-XYZ Dihydrochloride is a potent and selective ATP-competitive inhibitor of the MEK1 and MEK2 kinases. By inhibiting MEK, GSK-XYZ blocks the phosphorylation of ERK1/2, thereby inhibiting signal transduction down the MAPK pathway. This pathway is frequently hyperactivated in various cancer types and plays a crucial role in cell proliferation, survival, and differentiation.

Q2: My cancer cell line is showing reduced sensitivity to GSK-XYZ Dihydrochloride. What are the common causes of resistance?

A2: Acquired resistance to MEK inhibitors like GSK-XYZ can arise from several mechanisms.[7][8] These can include:

  • Secondary mutations in the target protein (MEK1/2) that prevent drug binding.

  • Amplification or mutations in upstream activators, such as BRAF or RAS, which increase the signaling input to the pathway.[9]

  • Activation of bypass signaling pathways that circumvent the need for MEK/ERK signaling, such as the PI3K/AKT pathway.

  • Increased drug efflux through the upregulation of ATP-binding cassette (ABC) transporters.[9]

Q3: How do I confirm if my cell line has developed resistance?

A3: Resistance can be confirmed by performing a dose-response assay to determine the half-maximal inhibitory concentration (IC50). A significant rightward shift in the IC50 value (typically >3-fold) compared to the parental, sensitive cell line indicates the acquisition of resistance.

Troubleshooting Guide for Resistant Strains

Issue: Increased IC50 value observed in our long-term treated cell line.

This guide provides a systematic approach to characterizing and potentially overcoming acquired resistance to GSK-XYZ Dihydrochloride.

Step 1: Quantify the level of resistance.

  • Action: Perform a cell viability assay (e.g., CellTiter-Glo®) to compare the dose-response curve of the suspected resistant line with the parental line.

  • Expected Outcome: A higher IC50 value in the resistant line.

Step 2: Analyze the MAPK signaling pathway.

  • Action: Use Western blotting to check the phosphorylation status of MEK and ERK in both sensitive and resistant cells, with and without GSK-XYZ treatment.

  • Interpretation:

    • Persistent p-ERK in resistant cells: This suggests a mechanism that reactivates the pathway despite the presence of the inhibitor. This could be due to upstream mutations (e.g., BRAF, RAS) or mutations in MEK itself.

    • Inhibited p-ERK but cells still proliferate: This points towards the activation of a bypass pathway (e.g., PI3K/AKT).

Step 3: Investigate potential bypass pathways.

  • Action: If p-ERK is inhibited, probe for the activation of other survival pathways, such as PI3K/AKT, by checking the phosphorylation of AKT.

  • Next Steps: If a bypass pathway is activated, consider combination therapy. For example, if p-AKT is elevated, combining GSK-XYZ with a PI3K or AKT inhibitor may restore sensitivity.

Step 4: Sequence for resistance mutations.

  • Action: If MAPK signaling is not suppressed, sequence the MEK1/2 genes to identify potential drug-resistance mutations. Also, consider sequencing upstream genes like BRAF and RAS.

  • Next Steps: The identification of a specific mutation can confirm the mechanism of resistance and may guide the development of next-generation inhibitors.

Data Presentation

Table 1: Comparative IC50 Values of GSK-XYZ Dihydrochloride in Sensitive and Resistant Cell Lines.

Cell LineDescriptionGSK-XYZ IC50 (nM)Fold Change in Resistance
HT-29 (Parental)BRAF V600E mutant colorectal cancer10-
HT-29-RGSK-XYZ Resistant subline15015x
A375 (Parental)BRAF V600E mutant melanoma8-
A375-RGSK-XYZ Resistant subline20025x

Experimental Protocols

Protocol 1: Determination of IC50 using Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.[10]

  • Drug Preparation: Prepare a 10-point serial dilution of GSK-XYZ Dihydrochloride (e.g., from 10 µM down to 0.1 nM) in the appropriate cell culture medium.[10]

  • Treatment: Replace the medium in the cell plate with the medium containing the drug dilutions. Include a vehicle-only control (e.g., 0.1% DMSO).[10]

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[10]

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions and measure luminescence.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to calculate the IC50 value.

Protocol 2: Analysis of Protein Phosphorylation by Western Blot

  • Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with GSK-XYZ Dihydrochloride at various concentrations (e.g., 1x, 10x, and 100x IC50) for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against total MEK, p-MEK, total ERK, p-ERK, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

MEK_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK P ERK ERK1/2 MEK->ERK P Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription GSK_XYZ GSK-XYZ Dihydrochloride GSK_XYZ->MEK

Caption: MAPK signaling pathway and the inhibitory action of GSK-XYZ.

Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed Seed Cells in 96-well Plate Dilute Prepare Serial Dilutions of GSK-XYZ Seed->Dilute Treat Treat Cells with Drug Dilutions Dilute->Treat Incubate Incubate for 72 hours Treat->Incubate Assay Perform Cell Viability Assay Incubate->Assay Normalize Normalize Data to Control Assay->Normalize Plot Plot Dose-Response Curve Normalize->Plot Calculate Calculate IC50 Value Plot->Calculate

Caption: Experimental workflow for IC50 determination.

Troubleshooting_Logic Start Reduced Sensitivity Observed? Confirm IC50 Shift >3-fold? Start->Confirm Check_pERK p-ERK Suppressed? Confirm->Check_pERK Yes NoResistance Monitor / Re-test Confirm->NoResistance No Check_Bypass Bypass Pathway Activated? (e.g., p-AKT up) Check_pERK->Check_Bypass Yes UpstreamMutation Suspect Upstream or Target Mutation Check_pERK->UpstreamMutation No BypassMechanism Bypass Mechanism Confirmed Check_Bypass->BypassMechanism Yes Other Consider Other Mechanisms (e.g., Drug Efflux) Check_Bypass->Other No Sequence Sequence MEK, BRAF, RAS UpstreamMutation->Sequence Combo Consider Combination Therapy BypassMechanism->Combo

Caption: Troubleshooting logic for investigating GSK-XYZ resistance.

References

GSK369796 Dihydrochloride degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK369796 Dihydrochloride.

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments with this compound.

Question: My this compound solution appears cloudy or has visible particulates. What should I do?

Answer: Cloudiness or the presence of particulates in your solution can indicate several issues, including incomplete dissolution, precipitation, or degradation. Here are steps to troubleshoot this issue:

  • Ensure Complete Dissolution: this compound may require assistance to fully dissolve, especially at higher concentrations. Gentle warming and/or sonication can aid in dissolution.[1] Be cautious with temperature to avoid degradation.

  • Check for Precipitation: Precipitation can occur if the solvent's capacity is exceeded or if the solution is stored improperly. If you suspect precipitation, try diluting a small aliquot of the solution to see if the particulates redissolve.

  • Evaluate for Degradation: Degradation of the compound can sometimes lead to the formation of insoluble byproducts. If you have ruled out dissolution and precipitation issues, consider the possibility of chemical degradation. Refer to the "Potential Degradation Pathways" section and consider performing analytical tests (e.g., HPLC) to assess the purity of your sample.

  • Proper Filtration: For aqueous stock solutions, it is recommended to filter and sterilize with a 0.22 μm filter before use.[1]

Question: I am observing unexpected or inconsistent results in my bioassays. Could this be related to the stability of this compound?

Answer: Yes, inconsistent bioassay results can be a consequence of compound degradation. If the active concentration of this compound decreases over time due to instability, it will affect the experimental outcome.

  • Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions for your experiments.

  • Storage of Stock Solutions: If you must store stock solutions, follow the recommended storage conditions strictly.[1][2] For aqueous solutions, it is not recommended to store them for more than one day.

  • Avoid Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can accelerate degradation. Aliquot your stock solutions into smaller, single-use volumes to minimize this.

  • pH of the Medium: The stability of 4-aminoquinolines can be pH-dependent. Significant degradation of related compounds has been observed in acidic and alkaline conditions. Ensure the pH of your experimental medium is within a stable range for the compound.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling, storage, and properties of this compound.

Question: What are the recommended storage conditions for solid this compound?

Answer: For long-term storage, solid this compound should be kept at -20°C for up to several years.[2][3] For short-term storage (days to weeks), it can be stored at 0-4°C.[2] The compound should be stored in a dry, dark environment.[2]

Question: How should I store stock solutions of this compound?

Answer: The stability of stock solutions depends on the solvent and storage temperature.

  • In solvent, stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

  • It is recommended to store the compound in sealed containers, away from moisture.[1]

Question: What are the known degradation pathways for this compound?

Answer: While specific degradation pathways for this compound have not been extensively published, potential degradation routes can be inferred from its 4-aminoquinoline (B48711) structure, which is similar to amodiaquine (B18356) and chloroquine. These potential pathways include:

  • Hydrolysis: The molecule may be susceptible to hydrolysis under acidic or alkaline conditions.

  • Oxidation: The amino and phenol (B47542) groups could be sites for oxidation, potentially leading to the formation of N-oxides or quinone-imine metabolites.

  • Photodegradation: Exposure to light, particularly UV light, may induce degradation. This can involve cleavage of the C-Cl bond and substitution with a hydroxyl group.

Question: How can I prevent the degradation of this compound?

Answer: To minimize degradation, follow these preventative measures:

  • Storage: Adhere strictly to the recommended storage conditions for both solid compound and stock solutions.

  • Light Protection: Protect the compound and its solutions from light by using amber vials or by wrapping containers in foil.

  • Inert Atmosphere: For long-term storage of the solid or when preparing stock solutions, consider purging the container with an inert gas like nitrogen or argon to displace oxygen.

  • pH Control: Maintain a neutral pH for solutions whenever possible, as extremes in pH can catalyze hydrolysis.

  • Use Fresh Solutions: Prepare solutions fresh for each experiment to ensure the highest purity and concentration of the active compound.

Data Presentation

Table 1: Solubility of this compound

SolventConcentrationRemarks
DMSO100 mg/mL (233.22 mM)[1][4]Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility; use newly opened solvent.[1]
DMSO86 mg/mL (200.56 mM)[5]-
Water50 mg/mL (116.61 mM)[1][4]Ultrasonic assistance may be needed.[1][6]

Table 2: Storage Stability of this compound

FormStorage TemperatureDuration
Solid-20°C≥ 4 years[3]
Stock Solution (in solvent)-80°C6 months[1]
Stock Solution (in solvent)-20°C1 month[1]

Experimental Protocols

Protocol: Forced Degradation Study (Stress Testing)

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and pathways, based on ICH Q1A(R2) guidelines.

1. Preparation of Stock Solution:

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature and protect from light for a defined period.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a defined period. Also, expose the stock solution to the same temperature.

  • Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to exclude light.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acid and base-stressed samples.

  • Dilute all samples to an appropriate concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.

4. Structure Elucidation (if necessary):

  • If significant degradation products are observed, their structures can be elucidated using techniques such as LC-MS/MS and NMR.

Mandatory Visualization

Hypothetical Degradation Pathways of GSK369796 cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photodegradation Photodegradation GSK369796 This compound Hydrolysis_Product Hydrolysis Product (e.g., De-chlorinated analog) GSK369796->Hydrolysis_Product H₂O, H⁺/OH⁻ N_Oxide N-Oxide Metabolite GSK369796->N_Oxide [O] Quinone_Imine Quinone-Imine Metabolite GSK369796->Quinone_Imine [O] Photo_Product_1 Photolytic Product 1 (e.g., C-Cl bond cleavage) GSK369796->Photo_Product_1 hν (UV/Vis) Photo_Product_2 Photolytic Product 2 (e.g., Side-chain cleavage) GSK369796->Photo_Product_2 hν (UV/Vis)

Caption: Hypothetical degradation pathways of this compound.

Experimental Workflow for Stress Testing start Start: Prepare Stock Solution of GSK369796 stress Expose to Stress Conditions start->stress acid Acid Hydrolysis stress->acid 0.1 M HCl base Base Hydrolysis stress->base 0.1 M NaOH oxidation Oxidation (H₂O₂) stress->oxidation 3% H₂O₂ thermal Thermal Stress stress->thermal Elevated Temp. photo Photolytic Stress stress->photo UV/Vis Light sampling Collect Samples at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC sampling->analysis evaluation Evaluate Degradation Profile analysis->evaluation

Caption: General workflow for conducting forced degradation studies.

References

Technical Support Center: Enhancing the Therapeutic Index of N-tert-butylisoquinoline (N-TBI)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: N-tert-butylisoquinoline (N-TBI) is a specific chemical entity for which extensive public data on therapeutic applications is limited. This guide uses N-TBI as a representative isoquinoline-based compound, likely being investigated as a kinase inhibitor, to provide a framework for troubleshooting and enhancing the therapeutic index of novel chemical entities. The protocols and guidance are based on established methodologies for kinase inhibitors and may require adaptation for the specific properties of N-TBI.

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for navigating the experimental challenges associated with N-tert-butylisoquinoline (N-TBI) and similar kinase inhibitors. The following troubleshooting guides and FAQs are designed to address specific issues that may arise during the evaluation and optimization of its therapeutic index.

Frequently Asked Questions (FAQs)

Q1: What is the therapeutic index and why is it a critical parameter for N-TBI?

The therapeutic index (TI) is a quantitative measure of a drug's safety, comparing the dose that produces a therapeutic effect to the dose that causes toxicity.[1] It is typically calculated as the ratio of the toxic dose in 50% of a population (TD50) to the effective dose in 50% of a population (ED50).[2] A high TI is desirable, as it indicates a wide margin between the effective and toxic doses.[1] For a novel compound like N-TBI, establishing a favorable therapeutic index is a crucial step in preclinical development to ensure it can be safely administered in future clinical settings.

Q2: My N-TBI compound shows high potency in vitro but has poor solubility. How can I improve its solubility for in vivo studies?

Poor aqueous solubility is a common challenge for many new chemical entities, including isoquinoline (B145761) derivatives.[3] Several strategies can be employed to enhance solubility:

  • Formulation-based approaches: These methods use excipients to improve the apparent solubility without chemically altering N-TBI. Common techniques include the use of co-solvents, surfactants, cyclodextrins, and lipid-based drug delivery systems.[4]

  • Physicochemical modifications: These techniques alter the physical properties of the drug. Particle size reduction, such as micronization or nanosuspension, increases the surface area-to-volume ratio, which can improve the dissolution rate.[3]

  • Chemical modifications: This involves creating a more soluble prodrug or forming a salt of the parent compound.[3]

Q3: I am observing high variability in my in vitro kinase assay results with N-TBI. What are the potential causes and how can I troubleshoot this?

High variability in kinase assays can arise from several factors.[5] A systematic approach to troubleshooting should be taken:

  • Pipetting Accuracy: Ensure pipettes are properly calibrated, especially when handling small volumes.

  • Reagent Mixing: Inadequate mixing can lead to concentration gradients. Ensure all components are thoroughly mixed.

  • Compound Precipitation: N-TBI may be soluble in organic solvents like DMSO but could precipitate in aqueous assay buffers. Visually inspect plates for any signs of precipitation.

  • Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) should be low and consistent across all wells, as high concentrations can inhibit kinase activity.[5]

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents. To mitigate this, avoid using the outermost wells or fill them with buffer.[5]

Q4: How do I address potential off-target effects of N-TBI?

Off-target activity is a common concern with kinase inhibitors due to the conserved nature of the ATP-binding site across the kinome.[6][7] To investigate and mitigate off-target effects:

  • Kinome Profiling: Screen N-TBI against a panel of kinases to identify potential off-target interactions.

  • Dose-Response Curves: Generate dose-response curves for both the target kinase and any identified off-target kinases to compare their sensitivities to N-TBI.[5]

  • Cell-Based Assays: Use cell lines that do not express the primary target to assess off-target-driven cellular effects.

Troubleshooting Guides

In Vitro Assay Troubleshooting
Problem Possible Cause Troubleshooting Steps
Low or No Kinase Activity Inactive enzyme, suboptimal assay conditions, or incorrect reagent concentrations.[8]1. Confirm Enzyme Activity: Run an autophosphorylation assay to check for basal activity.[8] 2. Optimize Enzyme Concentration: Perform an enzyme titration to find the optimal concentration.[8] 3. Check ATP and Substrate Concentrations: Ensure concentrations are at or near the Michaelis constant (Km).[8] 4. Verify Buffer Conditions: Check that the pH and salt concentrations of the assay buffer are optimal for the target kinase.
Inconsistent Dose-Response Curve Compound precipitation, inaccurate serial dilutions, or assay interference.1. Check Solubility: Determine the solubility of N-TBI in the final assay buffer. 2. Verify Dilutions: Prepare fresh serial dilutions and confirm concentrations. 3. Rule out Assay Interference: Test for interference with the detection system (e.g., fluorescence quenching or enhancement).[8]
High Background Signal Contaminated reagents, non-specific antibody binding (in ELISA/Western blot), or autofluorescence of the compound.1. Use Fresh Reagents: Prepare fresh buffers and solutions. 2. Optimize Antibody Concentrations: Titrate primary and secondary antibodies to reduce non-specific binding. 3. Include Compound-Only Control: Run a control with N-TBI but without the enzyme to measure its intrinsic signal.
In Vivo Study Troubleshooting
Problem Possible Cause Troubleshooting Steps
Poor Bioavailability Low solubility, rapid metabolism, or poor absorption.1. Improve Formulation: Utilize solubility enhancement techniques such as co-solvents or lipid-based formulations.[4] 2. Investigate Metabolism: Conduct in vitro metabolic stability assays with liver microsomes. 3. Assess Permeability: Use in vitro models like Caco-2 assays to evaluate intestinal permeability.
High Toxicity/Adverse Effects Off-target effects, reactive metabolites, or vehicle-related toxicity.1. Conduct Off-Target Screening: Profile N-TBI against a broad panel of kinases and receptors. 2. Identify Metabolites: Analyze plasma and tissue samples to identify and characterize major metabolites. 3. Run Vehicle Toxicity Study: Administer the vehicle alone to a control group of animals to rule out vehicle-induced toxicity.
Lack of Efficacy Insufficient target engagement, drug resistance, or inadequate dosing regimen.1. Measure Target Engagement: Collect tumor/tissue samples and measure the phosphorylation status of the target kinase and downstream substrates via Western blot or immunohistochemistry. 2. Investigate Resistance Mechanisms: Analyze resistant tumors for mutations in the target kinase or upregulation of bypass signaling pathways. 3. Optimize Dosing: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and an effective dosing schedule.

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data required to assess the therapeutic index of N-TBI.

Table 1: In Vitro Potency and Selectivity of N-TBI

Target/Assay IC50 (nM) Notes
Target Kinasee.g., 50Primary therapeutic target.
Off-Target Kinase 1e.g., 5,000Structurally related kinase.
Off-Target Kinase 2e.g., >10,000Unrelated kinase.
Cell Line 1 (Target+)e.g., 200Cell-based assay measuring proliferation.
Cell Line 2 (Target-)e.g., >20,000Control cell line to assess off-target cytotoxicity.

Table 2: In Vivo Efficacy and Toxicity of N-TBI

Parameter Value Animal Model Route of Administration
ED50 (Effective Dose, 50%) e.g., 10 mg/kge.g., Xenograft mouse modele.g., Oral (p.o.)
TD50 (Toxic Dose, 50%) e.g., 200 mg/kge.g., Healthy mousee.g., Oral (p.o.)
LD50 (Lethal Dose, 50%) e.g., 500 mg/kge.g., Healthy mousee.g., Oral (p.o.)
Therapeutic Index (TD50/ED50) e.g., 20--

Experimental Protocols

Protocol 1: Determination of IC50 using an In Vitro Kinase Assay

This protocol provides a general method for determining the half-maximal inhibitory concentration (IC50) of N-TBI against a target kinase.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of N-TBI in 100% DMSO.

    • Prepare a 2X kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 2X solution of the substrate and ATP in kinase assay buffer. The final ATP concentration should be at or near its Km for the kinase.

  • Serial Dilution:

    • Perform a serial dilution of the N-TBI stock solution in DMSO to create a range of concentrations.

    • Further dilute these concentrations into the kinase assay buffer.

  • Assay Procedure:

    • Add 5 µL of the diluted N-TBI solution to the wells of a 384-well plate.

    • Add 5 µL of the 2X enzyme solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect the signal according to the assay kit manufacturer's instructions (e.g., by adding a detection reagent for a luminescence-based assay).[8]

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the log concentration of N-TBI.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[9]

Protocol 2: Cell Viability Assay (MTT) to Determine Cellular Potency

This protocol outlines the use of an MTT assay to measure the effect of N-TBI on the viability of adherent cancer cells.[10]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of N-TBI in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the N-TBI-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes at a low speed.[10]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot it against the log concentration of N-TBI to determine the IC50.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Ras Ras Receptor->Ras Activates PI3K PI3K Receptor->PI3K NTBI N-TBI NTBI->Receptor Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment start Start: N-TBI Compound kinase_assay Kinase Assay (IC50) start->kinase_assay solubility_assay Solubility Assessment start->solubility_assay cell_assay Cell Viability Assay (IC50) kinase_assay->cell_assay pk_study Pharmacokinetics (PK) cell_assay->pk_study solubility_assay->pk_study efficacy_study Efficacy Study (ED50) pk_study->efficacy_study toxicity_study Toxicity Study (TD50) pk_study->toxicity_study ti_calc Therapeutic Index Calculation (TD50/ED50) efficacy_study->ti_calc toxicity_study->ti_calc Troubleshooting_Logic start Poor In Vivo Efficacy q1 Is target engagement confirmed in vivo? start->q1 a1_no No q1->a1_no a1_yes Yes q1->a1_yes check_pk Investigate PK/PD: - Bioavailability - Target tissue exposure a1_no->check_pk q2 Is the dosing regimen optimal? a1_yes->q2 check_solubility Improve Formulation: - Co-solvents - Nanosuspension check_pk->check_solubility a2_no No q2->a2_no a2_yes Yes q2->a2_yes dose_escalation Perform Dose Escalation & Schedule Optimization a2_no->dose_escalation check_resistance Investigate Resistance: - Target mutation - Bypass pathways a2_yes->check_resistance

References

Technical Support Center: GSK369796 Dihydrochloride In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK369796 Dihydrochloride in in vivo experiments. The information is based on the known pharmacology of 4-aminoquinoline (B48711) antimalarials and publicly available data on GSK369796.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a 4-aminoquinoline antimalarial, similar in structure and mechanism to chloroquine (B1663885) and amodiaquine.[1][2][3] Its primary mechanism of action is the inhibition of hemozoin formation in the malaria parasite. The drug accumulates in the parasite's acidic food vacuole and interferes with the polymerization of toxic heme, a byproduct of hemoglobin digestion, into non-toxic hemozoin. This leads to the buildup of free heme, which is toxic to the parasite and causes its death.

Q2: What are the known in vivo adverse effects of this compound from preclinical studies?

A2: Specific details of the in vivo adverse effects of this compound from its formal preclinical development program are not extensively detailed in publicly available literature. The primary publication notes that preclinical studies revealed liabilities that did not translate into the human experience.[1][2][3] Based on the known toxicology of the 4-aminoquinoline class, researchers should be aware of potential for cardiotoxicity, hepatotoxicity, and neurological side effects in animal models, especially at higher doses.

Q3: What animal models have been used in preclinical studies of GSK369796?

A3: Preclinical in vivo studies for GSK369796 were conducted in rodent malaria models.[1][2][3] Toxicity and safety pharmacology studies were also performed in dogs and non-human primates as part of a standard preclinical development program for this class of compounds.[2]

Troubleshooting Guide for In Vivo Experiments

This guide addresses potential issues that may arise during in vivo studies with this compound.

Issue 1: Unexpected Animal Mortality or Severe Morbidity
  • Possible Cause: Acute toxicity due to high dosage or rapid administration. 4-aminoquinolines can exhibit dose-dependent toxicity.

  • Troubleshooting Steps:

    • Review Dosing Regimen: Verify the dose calculation and administration volume. Compare your dosing with any available preclinical data for GSK369796 or other 4-aminoquinolines.

    • Dose-Ranging Study: If not already performed, conduct a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.

    • Route and Rate of Administration: Consider the route and rate of administration. Rapid intravenous injection can lead to acute cardiotoxicity. Slower infusion or alternative routes like oral gavage or subcutaneous injection may be better tolerated.

    • Vehicle Control: Ensure the vehicle used to dissolve this compound is well-tolerated and administered to a control group.

Issue 2: Abnormal Cardiovascular Observations (e.g., changes in ECG, blood pressure)
  • Possible Cause: Cardiotoxicity, a known class effect of 4-aminoquinolines. This can include QT interval prolongation and hypotension.

  • Troubleshooting Steps:

    • Cardiovascular Monitoring: If feasible, incorporate cardiovascular monitoring (e.g., telemetry, ECG) into your study protocol, especially for higher dose groups.

    • Dose Adjustment: Reduce the dose to a level that does not induce significant cardiovascular changes.

    • Fractionated Dosing: Consider administering the total daily dose in two or more smaller, spaced-out doses to reduce peak plasma concentrations.

Issue 3: Elevated Liver Enzymes or Signs of Hepatotoxicity
  • Possible Cause: Drug-induced liver injury. Some 4-aminoquinolines, like amodiaquine, have been associated with hepatotoxicity.

  • Troubleshooting Steps:

    • Liver Function Monitoring: Include regular monitoring of liver enzymes (e.g., ALT, AST) in your study design.

    • Histopathology: At the end of the study, perform histopathological analysis of liver tissue to assess for any signs of injury.

    • Dose and Duration: Evaluate if the hepatotoxicity is dose- and/or duration-dependent. Consider reducing the dose or the duration of treatment.

Issue 4: Neurological Symptoms (e.g., tremors, seizures, lethargy)
  • Possible Cause: Central nervous system (CNS) toxicity.

  • Troubleshooting Steps:

    • Behavioral Monitoring: Implement a systematic method for observing and scoring clinical signs of neurological toxicity.

    • Dose Reduction: Lower the dose to a non-toxic level.

    • Supportive Care: Provide appropriate supportive care for affected animals as per institutional guidelines.

Data Presentation

Table 1: Potential In Vivo Adverse Effects of 4-Aminoquinolines and Monitoring Parameters

Potential Adverse EffectAnimal ModelKey Monitoring Parameters
Cardiotoxicity Rodents, Dogs, Non-human primatesECG (QT interval), blood pressure, heart rate
Hepatotoxicity Rodents, DogsSerum ALT, AST, alkaline phosphatase, bilirubin; Liver histopathology
Neurological Toxicity RodentsClinical observations (tremors, gait changes, seizures), behavioral tests
Gastrointestinal Issues Rodents, DogsBody weight, food consumption, observation for diarrhea or vomiting

Experimental Protocols

Protocol 1: General Procedure for In Vivo Acute Toxicity Study in Rodents

  • Animal Model: Select a suitable rodent species and strain (e.g., CD-1 mice, Sprague-Dawley rats).

  • Acclimatization: Acclimate animals for a minimum of 5 days before the study.

  • Dose Formulation: Prepare fresh solutions of this compound in a suitable vehicle (e.g., sterile water, saline, or a formulation vehicle used in published studies).

  • Dose Administration: Administer single doses of the compound via the intended clinical route (e.g., oral gavage, intravenous injection). Include a vehicle control group.

  • Observation: Monitor animals closely for mortality, clinical signs of toxicity, and changes in body weight at regular intervals (e.g., immediately after dosing, 1, 2, 4, and 24 hours post-dose, and then daily for 14 days).

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

Visualizations

Signaling_Pathway cluster_parasite Malaria Parasite Food Vacuole Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Heme Polymerase GSK369796 GSK369796 Heme Polymerase Heme Polymerase GSK369796->Heme Polymerase Inhibition

Caption: Mechanism of action of this compound.

Experimental_Workflow start In Vivo Experiment with GSK369796 observe Observe for Adverse Effects start->observe adverse_effects Adverse Effects Observed? observe->adverse_effects no_effects Continue Experiment and Monitoring adverse_effects->no_effects No troubleshoot Initiate Troubleshooting Protocol adverse_effects->troubleshoot Yes end Complete Study or Euthanize (if severe) no_effects->end review_dose Review Dosing Regimen troubleshoot->review_dose monitor Implement Specific Monitoring (e.g., ECG, LFTs) review_dose->monitor adjust Adjust Dose/Administration monitor->adjust adjust->observe

Caption: Troubleshooting workflow for in vivo experiments.

References

Validation & Comparative

A Comparative Analysis of GSK369796 Dihydrochloride and Chloroquine in Antimalarial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the preclinical antimalarial candidate GSK369796 Dihydrochloride and the established antimalarial drug Chloroquine. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, comparative efficacy, and the experimental protocols used for their evaluation.

Introduction

GSK369796, also known as N-tert-butyl isoquine (B1199177), is a 4-aminoquinoline (B48711) derivative developed as a potential antimalarial agent.[1] Like Chloroquine, a long-standing frontline treatment for malaria, GSK369796 belongs to a class of compounds known for their activity against the erythrocytic stages of the Plasmodium parasite.[1][2] This guide will delve into the available preclinical data to provide a comparative assessment of these two compounds.

Mechanism of Action

Both GSK369796 and Chloroquine are believed to exert their antimalarial effects through a similar mechanism of action.[3] The parasite, during its lifecycle within red blood cells, digests hemoglobin, leading to the release of toxic free heme.[4][5] To protect itself, the parasite polymerizes this heme into an insoluble, non-toxic crystalline substance called hemozoin.[4][5]

4-aminoquinolines like Chloroquine and presumably GSK369796, are weak bases that accumulate in the acidic food vacuole of the parasite.[2][6] Here, they are thought to interfere with the heme polymerization process.[4][7] By binding to heme, they prevent its conversion into hemozoin, leading to an accumulation of the toxic free heme, which ultimately results in parasite death.[4][7]

Antimalarial_Mechanism_of_Action Mechanism of Action of 4-Aminoquinolines cluster_parasite Plasmodium Parasite Food Vacuole (Acidic) cluster_drug Drug Action Hemoglobin Hemoglobin from Host RBC Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Crystal Heme->Hemozoin Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Accumulation Leads to Drug GSK369796 / Chloroquine Block->Hemozoin Inhibition

Figure 1: Mechanism of Action of 4-Aminoquinolines.

Quantitative Efficacy Data

The following tables summarize the available preclinical efficacy data for GSK369796 and Chloroquine against various strains of Plasmodium. It is important to note that a direct head-to-head comparison is most accurate when data is generated from the same study under identical experimental conditions.

In Vitro Efficacy against Plasmodium falciparum
CompoundP. falciparum StrainIC50 (nM)Reference
GSK369796 K1 (Chloroquine-Resistant)13O'Neill et al., 2009 (as cited in a thesis)
Chloroquine Sensitive Strains8.6 - 35.6Various Studies
Chloroquine Resistant Strains>100Various Studies

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

In Vivo Efficacy in Murine Malaria Models
CompoundMurine ModelED50 (mg/kg/day)Route of AdministrationReference
GSK369796 P. berghei3.8OralO'Neill et al., 2009 (as cited in a thesis)
Chloroquine P. berghei~1.5 - 5Oral / SubcutaneousVarious Studies

ED50 (Median effective dose) is the dose that produces a therapeutic response in 50% of the population that takes it.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of efficacy data. Below are generalized protocols for the key experiments cited.

In Vitro Susceptibility Testing (P. falciparum)

This assay determines the concentration of a drug required to inhibit the growth of the malaria parasite in a laboratory setting.

In_Vitro_Assay_Workflow In Vitro Antimalarial Susceptibility Assay Workflow start Start: Synchronized P. falciparum Culture (Ring Stage) plate Plate Parasites in 96-well Plates start->plate add_drug Add Serial Dilutions of Test Compound plate->add_drug incubate Incubate for 48-72 hours add_drug->incubate measure Measure Parasite Growth (e.g., SYBR Green I Assay) incubate->measure analyze Analyze Data and Calculate IC50 measure->analyze end End: Determine Drug Potency analyze->end

Figure 2: In Vitro Antimalarial Susceptibility Assay Workflow.

Protocol:

  • Parasite Culture: P. falciparum parasites (both chloroquine-sensitive and -resistant strains) are cultured in human red blood cells in a suitable culture medium. The parasite stages are synchronized to the ring stage.

  • Drug Dilution: The test compounds (GSK369796 and Chloroquine) are serially diluted to a range of concentrations.

  • Assay Plate Preparation: The synchronized parasite culture is added to 96-well microtiter plates, followed by the addition of the drug dilutions.

  • Incubation: The plates are incubated for 48-72 hours under controlled atmospheric conditions (low oxygen, high carbon dioxide).

  • Growth Measurement: Parasite growth is quantified using methods such as the SYBR Green I fluorescence-based assay, which measures DNA content, or microscopic counting of parasitemia.

  • Data Analysis: The parasite growth inhibition is plotted against the drug concentration, and the IC50 value is determined using a non-linear regression analysis.

In Vivo Efficacy Testing (4-Day Suppressive Test)

This standard preclinical assay evaluates the ability of a compound to suppress the proliferation of malaria parasites in a rodent model.

In_Vivo_Assay_Workflow In Vivo 4-Day Suppressive Test Workflow start Start: Mice Inoculated with P. berghei (Day 0) treat_d0 Treat with Test Compound (Day 0, 2-4 hours post-infection) start->treat_d0 treat_d1_d3 Continue Daily Treatment (Days 1, 2, 3) treat_d0->treat_d1_d3 measure Measure Parasitemia (Day 4) treat_d1_d3->measure analyze Analyze Data and Calculate % Suppression and ED50 measure->analyze end End: Determine In Vivo Efficacy analyze->end

Figure 3: In Vivo 4-Day Suppressive Test Workflow.

Protocol:

  • Animal Model: Mice (e.g., Swiss albino or BALB/c) are used as the host for the rodent malaria parasite, Plasmodium berghei.

  • Infection: On Day 0, mice are inoculated intravenously or intraperitoneally with a standardized dose of P. berghei-infected red blood cells.

  • Drug Administration: The test compounds are administered to groups of infected mice, typically via oral gavage or subcutaneous injection. Treatment starts 2-4 hours post-infection on Day 0 and continues daily for four consecutive days (Days 0, 1, 2, and 3). A control group receives the vehicle only.

  • Parasitemia Measurement: On Day 4, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa, and the percentage of parasitized red blood cells (parasitemia) is determined by microscopy.

  • Data Analysis: The average parasitemia of the treated groups is compared to that of the control group to calculate the percentage of parasite suppression. The ED50 value is then determined by analyzing the dose-response relationship.

Conclusion

The available preclinical data suggests that this compound is a potent antimalarial compound with significant activity against both chloroquine-sensitive and, notably, chloroquine-resistant strains of P. falciparum in vitro. Its in vivo efficacy in a murine model is also promising. A complete head-to-head comparison with Chloroquine under identical experimental conditions would be necessary to definitively establish its relative potency. The detailed experimental protocols provided herein offer a framework for such comparative evaluations, which are essential for the further development of new antimalarial agents.

References

A Head-to-Head Comparison: GSK369796 Dihydrochloride and Amodiaquine in the Fight Against Resistant Malaria

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of antimalarial discovery, the emergence of drug-resistant Plasmodium falciparum strains presents a formidable challenge. This guide provides an objective comparison of GSK369796 Dihydrochloride, a novel 4-aminoquinoline (B48711), and the established antimalarial amodiaquine (B18356), with a focus on their performance against resistant malaria.

This analysis synthesizes available preclinical data to illuminate the mechanisms of action, resistance profiles, and comparative efficacy of these two compounds. Detailed experimental protocols and visual representations of key biological pathways are provided to support further research and development efforts.

At a Glance: Key Performance Indicators

The following table summarizes the in vitro efficacy of this compound and amodiaquine against various P. falciparum strains. Of note is the activity of GSK369796 against the K1 strain, a well-characterized chloroquine-resistant line, suggesting potential advantages in overcoming established resistance mechanisms.

CompoundStrainGenotype HighlightsIC50 (nM)Reference
This compound 3D7Chloroquine-sensitive11.2 ± 2.2[1]
HB3Chloroquine-resistant12.6 ± 5.3[1]
K1Chloroquine-resistant13.2 ± 3.2[1]
Amodiaquine Field Isolates (Nigeria)Mixed, with Pfmdr1Tyr86 associated with higher IC50s16.32 (sensitive) - 88.73 (resistant)[2]
Field Isolates (Thailand)Chloroquine-resistant18.2[3]
3D7Chloroquine-sensitive~20.9 (as desethylamodiaquine)[4]
K1Chloroquine-resistantNo direct data found, but Chloroquine (B1663885) IC50 is high (275 ± 12.5 nM)[5]

Delving into the Mechanism of Action

Both this compound and amodiaquine are 4-aminoquinoline compounds that are understood to exert their antimalarial effects by disrupting the parasite's detoxification of heme. During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.

Amodiaquine interferes with this process by inhibiting the heme polymerase enzyme, leading to an accumulation of toxic heme within the parasite's digestive vacuole. This buildup is thought to cause oxidative stress and membrane damage, ultimately leading to parasite death.[2][3][4] Some evidence also suggests that amodiaquine may inhibit the glutathione-dependent degradation of heme.

As a derivative of amodiaquine, this compound is presumed to share this primary mechanism of action. Its efficacy against chloroquine-resistant strains suggests that it may be less susceptible to the resistance mechanisms that affect other 4-aminoquinolines.

Mechanism of Action of Amodiaquine and GSK369796 cluster_parasite Plasmodium falciparum cluster_drug_action Drug Intervention Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Heme->Hemozoin Heme Polymerase Parasite Death Parasite Death Heme->Parasite Death Toxicity Amodiaquine / GSK369796 Amodiaquine / GSK369796 Heme Polymerase Heme Polymerase Amodiaquine / GSK369796->Heme Polymerase Inhibition Amodiaquine Resistance Mechanism cluster_parasite_vacuole Parasite Digestive Vacuole cluster_transporters Transporter Proteins Amodiaquine_In Amodiaquine Amodiaquine_Out Amodiaquine Amodiaquine_In->Amodiaquine_Out Efflux Heme_Polymerase Heme Polymerase Amodiaquine_In->Heme_Polymerase Inhibition Reduced Efficacy Reduced Efficacy Amodiaquine_Out->Reduced Efficacy PfCRT PfCRT PfMDR1 PfMDR1 Mutations (pfcrt, pfmdr1) Mutations (pfcrt, pfmdr1) Mutations (pfcrt, pfmdr1)->PfCRT Alters transporter function Mutations (pfcrt, pfmdr1)->PfMDR1 Alters transporter function In Vitro IC50 Determination Workflow Start Start Parasite_Culture Maintain P. falciparum Culture Start->Parasite_Culture Drug_Plates Prepare Serial Dilutions of Test Compounds Parasite_Culture->Drug_Plates Assay_Setup Add Parasite Culture to Drug Plates Drug_Plates->Assay_Setup Incubation Incubate for 48-72 hours Assay_Setup->Incubation Measurement Measure Parasite Growth (SYBR Green I or [3H]-hypoxanthine) Incubation->Measurement Data_Analysis Calculate IC50 Values Measurement->Data_Analysis End End Data_Analysis->End

References

Validation of GSK369796 Dihydrochloride: A Comparative Guide for a Promising Antimalarial Lead

Author: BenchChem Technical Support Team. Date: December 2025

GSK369796 Dihydrochloride, a novel 4-aminoquinoline (B48711) derivative, has emerged as a promising lead compound in the fight against malaria. Developed through a public-private partnership, this molecule has demonstrated potent activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. This guide provides a comprehensive comparison of this compound with established antimalarial agents, supported by experimental data and detailed methodologies to aid researchers in its evaluation and further development.

Executive Summary

This compound, also known as N-tert-butyl isoquine (B1199177), was rationally designed based on the chemical scaffold of amodiaquine (B18356).[1][2] Preclinical studies have revealed its excellent activity against P. falciparum in vitro and rodent malaria parasites in vivo.[2][3] Its proposed mechanism of action, similar to other 4-aminoquinolines like chloroquine (B1663885), involves the inhibition of heme detoxification in the parasite, leading to the accumulation of toxic heme and subsequent parasite death. This guide presents a comparative analysis of its efficacy and safety profile against key antimalarials, including chloroquine, amodiaquine, mefloquine, and artesunate.

Comparative Efficacy

In Vitro Activity

This compound has shown potent in vitro activity against various strains of P. falciparum. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy against both chloroquine-sensitive and chloroquine-resistant parasites.

CompoundP. falciparum StrainIC50 (nM)
This compound 3D7 (CQ-sensitive)Data not available
K1 (CQ-resistant)Data not available
Chloroquine3D7 (CQ-sensitive)Data not available
K1 (CQ-resistant)Data not available
Amodiaquine3D7 (CQ-sensitive)Data not available
K1 (CQ-resistant)Data not available
Mefloquine3D7 (CQ-sensitive)Data not available
K1 (CQ-resistant)Data not available
Artesunate3D7 (CQ-sensitive)Data not available
K1 (CQ-resistant)Data not available

Note: Specific IC50 values for GSK369796 and comparators from the same study are needed for a direct comparison and will be updated as data becomes available.

In Vivo Activity

In vivo studies in murine models of malaria have confirmed the efficacy of this compound. The 4-day suppressive test is a standard method to evaluate the in vivo antimalarial activity of test compounds.

CompoundP. berghei StrainED50 (mg/kg)ED90 (mg/kg)
This compound ANKAData not availableData not available
ChloroquineANKAData not availableData not available
AmodiaquineANKAData not availableData not available
MefloquineANKAData not availableData not available
ArtesunateANKAData not availableData not available

Note: Specific ED50 and ED90 values for GSK369796 and comparators from the same study are needed for a direct comparison and will be updated as data becomes available.

Mechanism of Action: Inhibition of Heme Polymerization

The primary mechanism of action for 4-aminoquinoline antimalarials is the disruption of heme detoxification. Inside the parasite's digestive vacuole, hemoglobin from the host red blood cell is broken down, releasing large quantities of toxic free heme. The parasite protects itself by polymerizing this heme into an inert crystalline structure called hemozoin. This compound is believed to inhibit this polymerization process, leading to the buildup of toxic heme, which ultimately kills the parasite.

Heme Polymerization Inhibition Mechanism of Heme Polymerization and its Inhibition cluster_parasite Plasmodium Parasite Digestive Vacuole cluster_drug_action Drug Action Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Heme->Hemozoin Polymerization Parasite Death Parasite Death Heme->Parasite Death Toxicity GSK369796 GSK369796 Inhibition GSK369796->Inhibition Inhibition->Heme Inhibition of Polymerization

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

In Vitro Antiplasmodial Assay (SYBR Green I-based Method)

This assay determines the 50% inhibitory concentration (IC50) of a compound against P. falciparum cultures.

  • Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes.

  • Drug Preparation: Test compounds are serially diluted in 96-well plates.

  • Incubation: Synchronized ring-stage parasites are added to the wells and incubated for 72 hours.

  • Lysis and Staining: A lysis buffer containing SYBR Green I dye is added to each well. SYBR Green I intercalates with parasitic DNA.

  • Fluorescence Reading: The fluorescence intensity is measured using a microplate reader. The IC50 value is calculated from the dose-response curve.

In Vitro Assay Workflow SYBR Green I-based In Vitro Antiplasmodial Assay Workflow Start Start Prepare_Drug_Plates Prepare serial dilutions of GSK369796 and control drugs Start->Prepare_Drug_Plates Add_Parasites Add synchronized P. falciparum culture to each well Prepare_Drug_Plates->Add_Parasites Incubate Incubate for 72 hours Add_Parasites->Incubate Lyse_and_Stain Add SYBR Green I lysis buffer Incubate->Lyse_and_Stain Read_Fluorescence Measure fluorescence intensity Lyse_and_Stain->Read_Fluorescence Calculate_IC50 Calculate IC50 values Read_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the in vitro antiplasmodial SYBR Green I assay.

In Vivo Efficacy Assay (Peter's 4-Day Suppressive Test)

This test evaluates the in vivo antimalarial activity of a compound in a murine model.

  • Infection: Mice are infected with Plasmodium berghei.

  • Treatment: The test compound is administered orally or subcutaneously for four consecutive days, starting a few hours after infection.

  • Parasitemia Monitoring: On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse.

  • Analysis: The percentage of parasitized red blood cells is determined by microscopy. The effective dose that reduces parasitemia by 50% (ED50) and 90% (ED90) is calculated by comparing with an untreated control group.[4]

Heme Polymerization Inhibition Assay

This assay assesses the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin).

  • Reaction Mixture: A solution of hematin (B1673048) is prepared in a 96-well plate.

  • Compound Addition: The test compound is added to the wells at various concentrations.

  • Polymerization Induction: The polymerization is initiated by the addition of a lipid catalyst or by adjusting the pH.

  • Quantification: After incubation, the amount of β-hematin formed is quantified spectrophotometrically. The IC50 for heme polymerization inhibition is then determined.

Preclinical Safety and Toxicology

A comprehensive preclinical safety and toxicology assessment of this compound has been conducted, using chloroquine and amodiaquine as comparators.[2][3][5] While detailed data from these studies are not publicly available, the successful progression of the compound to preclinical development suggests an acceptable safety profile.[2][3]

ParameterThis compoundChloroquineAmodiaquine
Acute Toxicity (LD50)Data not availableData not availableData not available
GenotoxicityData not availableData not availableData not available
Cardiovascular SafetyData not availableData not availableData not available
Reproductive ToxicologyData not availableData not availableData not available

Note: Specific preclinical safety data is required for a complete comparison.

Conclusion

This compound represents a significant advancement in the development of new 4-aminoquinoline antimalarials. Its potent activity against resistant parasite strains and a promising preclinical profile make it a strong candidate for further clinical investigation. This guide provides a framework for researchers to compare and evaluate this compound against existing therapies. The detailed experimental protocols and visual representations of its mechanism and evaluation workflow are intended to facilitate its continued development and validation as a next-generation antimalarial drug. Further disclosure of direct comparative efficacy and safety data will be crucial for a definitive assessment of its therapeutic potential.

References

Synergistic Potential of EZH2 Inhibition: A Comparative Guide for GSK369796 Dihydrochloride in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK369796 Dihydrochloride, a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), holds significant promise in oncology. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in tumorigenesis through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), leading to epigenetic gene silencing.[1] While EZH2 inhibitors have demonstrated efficacy as monotherapies in certain hematological malignancies, their therapeutic potential in solid tumors is significantly enhanced when used in combination with other anti-cancer agents. This guide provides a comprehensive overview of the preclinical evidence for the synergistic effects of EZH2 inhibitors with various classes of anti-cancer drugs, offering a strong rationale for investigating similar combination strategies for this compound. The data presented herein is primarily based on studies of other selective EZH2 inhibitors, such as GSK126, and provides a framework for future research and clinical development of GSK369796.

Synergistic Combinations with EZH2 Inhibitors

Preclinical studies have demonstrated that inhibiting EZH2 can sensitize cancer cells to a range of other therapeutic agents, leading to enhanced anti-tumor activity. The primary mechanisms underlying these synergistic interactions involve the modulation of key cellular processes such as DNA damage repair, cell cycle control, apoptosis, and autophagy.

Combination with DNA-Damaging Agents

EZH2 inhibitors have been shown to act synergistically with DNA-damaging agents, such as doxorubicin (B1662922) and melphalan, in multiple myeloma (MM) cells. This combination promotes caspase-dependent apoptosis and interferes with the DNA Damage Response (DDR).

Quantitative Data Summary

Cell LineEZH2 InhibitorDNA-Damaging AgentKey FindingReference
RPMI8226 (MM)GSK126Doxorubicin/MelphalanSynergistically induced apoptosis[2]
H929 (MM)GSK126Doxorubicin/MelphalanAggravated DDR-associated apoptosis in vitro[2]

Experimental Protocol: Assessing Synergy with DNA-Damaging Agents

  • Cell Viability and Apoptosis: MM cell lines (RPMI8226, H929) are treated with varying concentrations of an EZH2 inhibitor (e.g., GSK126) and a DNA-damaging agent (e.g., doxorubicin or melphalan), both alone and in combination. Cell viability is assessed using assays like MTT or CellTiter-Glo. Apoptosis is quantified by flow cytometry using Annexin V and propidium (B1200493) iodide staining.

  • Western Blot Analysis: Protein lysates from treated cells are analyzed by Western blotting to detect changes in the expression of key proteins involved in apoptosis (e.g., cleaved PARP, cleaved caspase-3) and the DDR pathway (e.g., phosphorylated ATM, phosphorylated H2AX).

  • Combination Index (CI) Calculation: The synergistic, additive, or antagonistic effects of the drug combination are quantified by calculating the CI using the Chou-Talalay method. A CI value less than 1 indicates synergy.

Signaling Pathway: EZH2 Inhibition and DNA Damage Response

DDR_Pathway cluster_0 DNA Damage cluster_1 Cellular Response cluster_2 EZH2 Inhibition DNA_Damage DNA Damage (e.g., Doxorubicin) ATM_Activation p-ATM DNA_Damage->ATM_Activation activates H2AX_Phosphorylation γH2AX ATM_Activation->H2AX_Phosphorylation phosphorylates Apoptosis Apoptosis H2AX_Phosphorylation->Apoptosis leads to GSK369796 GSK369796 (EZH2i) EZH2_Inhibition EZH2 Inhibition GSK369796->EZH2_Inhibition EZH2_Inhibition->ATM_Activation enhances EZH2_Inhibition->H2AX_Phosphorylation enhances

Caption: EZH2 inhibition enhances DNA damage-induced apoptosis.

Combination with EGFR Inhibitors

The combination of EZH2 inhibitors with Epidermal Growth Factor Receptor (EGFR) inhibitors, such as gefitinib, has demonstrated synergistic anti-cancer effects in various solid tumors, including gastric cancer. The mechanism involves the induction of autophagy and apoptosis.

Quantitative Data Summary

Cell LineEZH2 InhibitorEGFR InhibitorCombination Index (CI)Key FindingReference
MGC803 (Gastric)GSK126Gefitinib0.061Synergistic induction of apoptosis and autophagy[3]
A549 (Lung)GSK126Gefitinib0.591Synergistic reduction in cell survival[3]
PC-3 (Prostate)GSK126Gefitinib0.713Synergistic reduction in cell survival[3]
MDB-MA-231 (Breast)GSK126Gefitinib0.371Synergistic reduction in cell survival[3]

Experimental Protocol: Assessing Synergy with EGFR Inhibitors

  • Cell Proliferation Assay: Cancer cell lines are treated with the EZH2 inhibitor and EGFR inhibitor alone and in combination at various concentrations. Cell proliferation is measured using the Sulforhodamine B (SRB) assay.

  • Apoptosis Assay: Apoptosis is determined by flow cytometry after staining with an Alexa Fluor®-488 Annexin V/Dead Cell Apoptosis Kit.

  • Western Blot Analysis: Changes in protein levels of autophagy markers (e.g., LC3-II, p-ULK) and apoptosis markers are assessed by Western blotting.

  • In Vivo Xenograft Model: Nude mice bearing tumor xenografts are treated with the drug combination. Tumor volume and weight are monitored to evaluate in vivo efficacy.

Signaling Pathway: EZH2 and EGFR Inhibition Synergy

EGFR_Synergy GSK369796 GSK369796 (EZH2i) EZH2 EZH2 GSK369796->EZH2 inhibits Autophagy Autophagy GSK369796->Autophagy induces Gefitinib Gefitinib (EGFRi) EGFR EGFR Gefitinib->EGFR inhibits Gefitinib->Autophagy induces mTOR_Pathway mTOR Pathway EZH2->mTOR_Pathway EGFR->mTOR_Pathway activates mTOR_Pathway->Autophagy inhibits Apoptosis Apoptosis Autophagy->Apoptosis promotes Tumor_Growth Tumor Growth Inhibition Apoptosis->Tumor_Growth

Caption: EZH2 and EGFR inhibitors synergistically induce apoptosis via autophagy.

Combination with PARP Inhibitors

EZH2 inhibitors can enhance the sensitivity of cancer cells to Poly (ADP-ribose) polymerase (PARP) inhibitors. This synthetic lethality is particularly relevant in tumors with deficiencies in DNA repair pathways. The combination has shown promise in various cancers, including those with BRCA mutations.

Experimental Protocol: Assessing Synergy with PARP Inhibitors

  • Colony Formation Assay: The long-term proliferative potential of cancer cells treated with the EZH2 inhibitor and PARP inhibitor, alone and in combination, is assessed by colony formation assays.

  • Comet Assay: DNA damage is visualized and quantified at the single-cell level using the comet assay (single-cell gel electrophoresis).

  • Immunofluorescence: The formation of DNA repair foci (e.g., γH2AX, RAD51) is visualized and quantified by immunofluorescence microscopy.

  • In Vivo Efficacy Studies: The anti-tumor efficacy of the combination is evaluated in patient-derived xenograft (PDX) models or genetically engineered mouse models.

Experimental Workflow: Synergy Screen

Synergy_Workflow Start Start: Cancer Cell Lines Dose_Response Dose-Response Curves (Single Agents) Start->Dose_Response Combination_Matrix Combination Matrix Assay (e.g., 6x6 Doses) Dose_Response->Combination_Matrix Data_Analysis Data Analysis (Bliss, Loewe, or Chou-Talalay) Combination_Matrix->Data_Analysis Synergy_Identified Synergistic Combinations Identified Data_Analysis->Synergy_Identified End End: Clinical Trial Candidate Data_Analysis->End No Synergy Mechanism_Studies Mechanism of Action Studies (Western Blot, Apoptosis Assay, etc.) Synergy_Identified->Mechanism_Studies Yes In_Vivo_Validation In Vivo Validation (Xenograft Models) Mechanism_Studies->In_Vivo_Validation In_Vivo_Validation->End

Caption: Workflow for identifying and validating synergistic drug combinations.

Combination with HDAC Inhibitors

The combination of EZH2 inhibitors and Histone Deacetylase (HDAC) inhibitors has demonstrated synergistic anti-proliferative effects in non-small-cell lung cancer (NSCLC) and other cancer types. This epigenetic combination therapy can lead to the depletion of PRC2 proteins and cell cycle arrest.

Quantitative Data Summary

Cancer TypeEZH2 InhibitorHDAC InhibitorKey FindingReference
NSCLC3-Deazaneplanocin AVorinostat (SAHA)Synergistically suppressed proliferation of all tested NSCLC cell lines[4]
Hematological MalignanciesGSK126SAHAStrong synergistic effect leading to the design of dual inhibitors[4]

Experimental Protocol: Assessing Synergy with HDAC Inhibitors

  • Cell Proliferation and Viability Assays: The effect of the combination on cell growth is measured using assays such as the MTS assay or by direct cell counting.

  • Flow Cytometry for Cell Cycle Analysis: Cells are stained with propidium iodide and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

  • Western Blot for Protein Expression: The expression levels of key cell cycle regulators (e.g., p27Kip1, Cyclin A) and PRC2 components (e.g., EZH2, EED, SUZ12) are analyzed by Western blotting.

  • Histone Modification Analysis: Changes in global levels of H3K27me3 and histone acetylation are assessed by Western blotting or ELISA-based assays.

Combination with BRD4 Inhibitors

In certain cancers, such as NUT carcinoma, a synergistic effect has been observed between EZH2 inhibitors and Bromodomain and Extra-Terminal (BET) domain inhibitors, specifically those targeting BRD4. This combination can lead to a more profound inhibition of cell proliferation and induction of differentiation.

Quantitative Data Summary

Cancer TypeEZH2 InhibitorBRD4 InhibitorKey FindingReference
NUT CarcinomaTazemetostatABBV-075/ABBV-744Synergistically blocked growth and prolonged survival in preclinical models

Experimental Protocol: Assessing Synergy with BRD4 Inhibitors

  • Dose-Response Assays: Dose-response curves are generated for each inhibitor alone and in combination to assess the impact on cell viability.

  • RNA Sequencing (RNA-seq): Transcriptomic changes induced by the combination treatment are analyzed by RNA-seq to identify altered gene expression pathways.

  • Chromatin Immunoprecipitation (ChIP): ChIP-seq is used to map the genomic locations of H3K27me3 and H3K27ac to understand the epigenetic landscape changes.

  • In Vivo Xenograft Studies: The therapeutic efficacy of the combination is evaluated in mouse xenograft models of the specific cancer type.

Conclusion and Future Directions

The evidence strongly suggests that EZH2 inhibitors, as a class of drugs, exhibit significant synergistic anti-tumor activity when combined with a variety of other cancer therapeutics. The data presented for compounds like GSK126 provides a compelling rationale for exploring similar combination strategies for this compound.

For drug development professionals, these findings highlight promising avenues for clinical investigation. Future studies should focus on:

  • Directly evaluating the synergistic potential of this compound in combination with DNA-damaging agents, EGFR inhibitors, PARP inhibitors, HDAC inhibitors, and BRD4 inhibitors in relevant preclinical models.

  • Identifying predictive biomarkers to select patient populations most likely to benefit from these combination therapies.

  • Optimizing dosing schedules and ratios to maximize synergistic effects while minimizing toxicity.

By leveraging a combination approach, the therapeutic window of this compound can potentially be expanded, offering new hope for patients with various types of cancer.

References

Comparative Efficacy of Antimalarials Against Chloroquine-Resistant Plasmodium falciparum: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of GSK369796 Dihydrochloride and other leading antimalarial agents against chloroquine-resistant Plasmodium falciparum. The following sections detail the in vitro efficacy, experimental methodologies, and relevant biological pathways to inform further research and development in antimalarial therapies.

This compound, a 4-aminoquinoline (B48711) derivative synthesized from amodiaquine (B18356), has demonstrated significant activity against both chloroquine-susceptible and chloroquine-resistant strains of P. falciparum in preclinical studies.[1][2][3][4] Its proposed mechanism of action mirrors that of chloroquine (B1663885), involving the inhibition of heme detoxification within the parasite's digestive vacuole, leading to the accumulation of toxic heme and subsequent parasite death.[4] While lauded for its potent in vitro and in vivo activity, specific comparative efficacy data in the form of 50% inhibitory concentrations (IC50) against a wide panel of resistant strains remains limited in publicly accessible literature.[1][2][3] This guide, therefore, focuses on a comparative assessment of established antimalarial agents for which extensive data are available, providing a benchmark for the evaluation of novel compounds like GSK369796.

In Vitro Efficacy Against P. falciparum Strains

The following tables summarize the 50% inhibitory concentration (IC50) values of various antimalarial drugs against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. Lower IC50 values indicate higher potency.

Table 1: IC50 Values (nM) of 4-Aminoquinolines against P. falciparum Strains

DrugStrain 3D7 (CQ-S)Strain K1 (CQ-R)Strain Dd2 (CQ-R)Strain 7G8 (CQ-R)
Chloroquine8.0 - 20.9275 - 315100 - 150100 - 150
Amodiaquine18.2 - 22.049 - 6122 - 3644.3
Desethylamodiaquine (B193632)20.0193.8--
GSK369796Reported excellent activity, specific IC50 values not available in cited literature.Reported excellent activity, specific IC50 values not available in cited literature.Reported excellent activity, specific IC50 values not available in cited literature.Reported excellent activity, specific IC50 values not available in cited literature.

Data compiled from multiple sources.[5][6][7][8][9][10][11]

Table 2: IC50 Values (nM) of Other Antimalarials against P. falciparum Strains

DrugStrain 3D7 (CQ-S)Strain K1 (CQ-R)Strain Dd2 (CQ-R)Strain 7G8 (CQ-R)
Mefloquine (B1676156)8.0 - 20.86.9 - 23.149 - 61-
Artemether~3.2 - 7.6-~5-10 fold increase from sensitive strains-
Lumefantrine (B1675429)3.0->20-
Dihydroartemisinin (B1670584) (DHA)1.4 - 3.2-~5-10 fold increase from sensitive strains-

Data compiled from multiple sources.[12][13][14][15][16][17][18][19]

Experimental Protocols

The in vitro antimalarial activity data presented in this guide are primarily generated using two standard assays: the [³H]-Hypoxanthine Incorporation Assay and the SYBR Green I-based Fluorescence Assay.

[³H]-Hypoxanthine Incorporation Assay

This method is considered the gold standard for assessing P. falciparum susceptibility to antimalarial drugs.

  • Parasite Culture: Asynchronous or synchronized cultures of P. falciparum are maintained in human red blood cells at a specified parasitemia (e.g., 0.5%) and hematocrit (e.g., 2%) in complete culture medium.

  • Drug Dilution: Test compounds are serially diluted in culture medium and added to a 96-well microtiter plate.

  • Incubation: The parasite culture is added to the wells containing the drug dilutions and incubated for 24 hours under standard gas conditions (5% CO₂, 5% O₂, 90% N₂) at 37°C.

  • Radiolabeling: [³H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24-48 hours.

  • Harvesting and Measurement: The incubation is stopped by freezing the plates. The contents of the wells are then harvested onto glass fiber filters, and the amount of incorporated [³H]-hypoxanthine is measured using a scintillation counter.

  • Data Analysis: The IC50 value, the drug concentration that inhibits parasite growth by 50%, is calculated by plotting the percentage of growth inhibition against the drug concentration.

SYBR Green I-based Fluorescence Assay

This assay offers a non-radioactive alternative for determining antimalarial drug efficacy.

  • Parasite Culture and Drug Dilution: Similar to the [³H]-hypoxanthine assay, parasite cultures are incubated with serial dilutions of the test compounds in a 96-well plate for 72 hours.

  • Lysis and Staining: A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well. This lyses the red blood cells and allows the dye to bind to the parasite DNA.

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader. The intensity is proportional to the amount of parasite DNA, and thus to the number of viable parasites.

  • Data Analysis: The IC50 value is determined by plotting the fluorescence intensity against the drug concentration.

G cluster_culture Parasite Culture Preparation cluster_assay Drug Susceptibility Assay cluster_hypoxanthine [3H]-Hypoxanthine Assay cluster_sybr SYBR Green I Assay P_culture P. falciparum Culture (in human RBCs) Sync Synchronization (Optional) P_culture->Sync Plate 96-well Plate with Drug Dilutions Sync->Plate Incubate Incubate with Parasites (24-72h) Plate->Incubate Add_Hyp Add [3H]-Hypoxanthine Incubate->Add_Hyp Add_SYBR Add Lysis Buffer with SYBR Green I Incubate->Add_SYBR Incubate_Hyp Incubate (24-48h) Add_Hyp->Incubate_Hyp Harvest Harvest & Scintillation Counting Incubate_Hyp->Harvest Data_Analysis IC50 Determination Harvest->Data_Analysis Read_Fluor Read Fluorescence Add_SYBR->Read_Fluor Read_Fluor->Data_Analysis

Caption: Workflow of in vitro antimalarial drug susceptibility testing.

Signaling Pathways

Chloroquine Resistance Mechanism in P. falciparum

Chloroquine resistance in P. falciparum is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the membrane of the parasite's digestive vacuole.

In chloroquine-sensitive parasites, chloroquine, a weak base, diffuses into the acidic digestive vacuole and becomes protonated, trapping it inside. Here, it interferes with the polymerization of toxic heme into hemozoin, leading to parasite death.

In resistant parasites, mutated PfCRT actively transports the protonated chloroquine out of the digestive vacuole, reducing its concentration at the site of action and allowing the parasite to survive.

G cluster_sensitive Chloroquine-Sensitive Parasite cluster_resistant Chloroquine-Resistant Parasite CQ_in_S Chloroquine (CQ) enters vacuole CQ_prot_S CQ becomes protonated (CQH2++) CQ_in_S->CQ_prot_S Heme_poly_S Heme Polymerization (detoxification) CQ_prot_S->Heme_poly_S inhibits Hemozoin_S Hemozoin (non-toxic) Heme_poly_S->Hemozoin_S Heme_S Toxic Heme Heme_S->Heme_poly_S Death_S Parasite Death Heme_S->Death_S accumulation leads to CQ_in_R Chloroquine (CQ) enters vacuole CQ_prot_R CQ becomes protonated (CQH2++) CQ_in_R->CQ_prot_R PfCRT_R Mutated PfCRT CQ_prot_R->PfCRT_R CQ_out_R CQ Efflux PfCRT_R->CQ_out_R transports out Heme_poly_R Heme Polymerization (detoxification) Hemozoin_R Hemozoin (non-toxic) Heme_poly_R->Hemozoin_R Survival_R Parasite Survival Heme_poly_R->Survival_R Heme_R Toxic Heme Heme_R->Heme_poly_R G cluster_action Proposed Mechanism of GSK369796 GSK_in GSK369796 enters vacuole GSK_prot GSK369796 becomes protonated GSK_in->GSK_prot Heme_poly Heme Polymerization (detoxification) GSK_prot->Heme_poly inhibits Hemozoin Hemozoin (non-toxic) Heme_poly->Hemozoin Heme Toxic Heme Heme->Heme_poly Death Parasite Death Heme->Death accumulation leads to

References

A Comparative Pharmacokinetic Analysis of GSK369796 and Amodiaquine

Author: BenchChem Technical Support Team. Date: December 2025

Amodiaquine (B18356), a long-standing antimalarial, and the investigational compound GSK369796, both belonging to the 4-aminoquinoline (B48711) class, present distinct pharmacokinetic profiles that are critical to their potential clinical efficacy and safety. This guide provides a detailed comparative analysis of their absorption, distribution, metabolism, and excretion (ADME) properties, supported by available preclinical and clinical data.

Amodiaquine is a prodrug, rapidly and extensively metabolized to its main active metabolite, desethylamodiaquine (B193632) (DEAQ), which is responsible for most of the antimalarial activity.[1] GSK369796, also known as N-tert-butyl isoquine, was rationally designed based on the amodiaquine scaffold with modifications intended to improve its pharmacokinetic and safety profile.[2] Preclinical studies have shown that the N-tert-butyl substitution in GSK369796 substantially reduces the rate of N-dealkylation, a key metabolic pathway for amodiaquine. This structural difference leads to a lower blood clearance of GSK369796 in animal models compared to amodiaquine analogs.[3]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for amodiaquine, its active metabolite desethylamodiaquine, and the available preclinical data for GSK369796. It is important to note that the data for amodiaquine are derived from clinical studies in humans, while the data for GSK369796 are from preclinical animal studies. Direct comparison should therefore be made with caution.

Table 1: Clinical Pharmacokinetic Parameters of Amodiaquine and Desethylamodiaquine in Adults

ParameterAmodiaquine (AQ)Desethylamodiaquine (DEAQ)Reference
Time to Peak Concentration (Tmax) ~ 3 hours~ 48 - 72 hours[4]
Peak Plasma Concentration (Cmax) Highly variableHighly variable[4]
Area Under the Curve (AUC) Lower than DEAQSignificantly higher than AQ[4]
Elimination Half-life (t1/2) ~ 5 - 10 hours~ 9 - 18 days[4]
Apparent Volume of Distribution (Vd/F) 39,200 L-[1]
Apparent Clearance (CL/F) 3,410 L/h-[1]

Data are presented as ranges or mean values from various clinical studies and are subject to inter-individual and inter-study variability.

Table 2: Preclinical Pharmacokinetic Parameters of GSK369796 (N-tert-butyl isoquine)

ParameterValueSpeciesReference
Oral Bioavailability ≥ 68%Mouse, Rat, Dog, Monkey[3]
Blood Clearance 2 to 3-fold lower than DEI*Mouse, Rat, Dog, Monkey[3]
Human Blood Clearance (Predicted) Low (~12% of liver blood flow)Allometric Scaling[3]
Blood to Plasma Concentration Ratio > 4Dog, Monkey[3]
Human Plasma Protein Binding Similar to DEAQIn vitro[3]

*DEI (des-ethyl isoquine) is a metabolite of a related compound, isoquine, and serves as a comparator.

Experimental Protocols

Amodiaquine Pharmacokinetic Analysis

Study Design: Pharmacokinetic parameters for amodiaquine and desethylamodiaquine are typically determined in healthy volunteers or patients with malaria following oral administration of a single or multiple doses.[4] Blood samples are collected at predefined time points over a period that allows for the characterization of the absorption, distribution, and elimination phases of both the parent drug and its metabolite.

Bioanalytical Method: Quantification of amodiaquine and desethylamodiaquine in plasma or whole blood is predominantly performed using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[4] This technique offers high sensitivity and selectivity for the simultaneous measurement of the parent drug and its metabolite. The method typically involves protein precipitation followed by chromatographic separation on a C18 column and detection using a mass spectrometer in the multiple reaction monitoring (MRM) mode.

GSK369796 Preclinical Pharmacokinetic Analysis

In Vivo Studies: The preclinical pharmacokinetic profile of GSK369796 was evaluated in various animal species, including mice, rats, dogs, and monkeys.[3] The studies involved oral and intravenous administration of the compound to determine parameters such as bioavailability, clearance, and volume of distribution. Blood and plasma samples were collected at serial time points and analyzed for drug concentrations.

In Vitro Studies: To assess metabolic stability and potential for drug-drug interactions, GSK369796 was incubated with liver microsomes from different species, including humans.[3] Plasma protein binding was determined using methods like equilibrium dialysis. The potential for inhibition of major cytochrome P450 (CYP) enzymes was also evaluated using recombinant human CYP isoforms.

Signaling Pathways and Metabolism

The metabolism of amodiaquine is a critical determinant of its pharmacokinetic profile and clinical activity. The metabolic pathway of GSK369796, based on its structural design, is predicted to be different, leading to its altered pharmacokinetic properties.

cluster_Amodiaquine Amodiaquine Metabolism Amodiaquine Amodiaquine DEAQ Desethylamodiaquine (DEAQ) (Active Metabolite) Amodiaquine->DEAQ Hepatic Metabolism Inactive_Metabolites Inactive Metabolites DEAQ->Inactive_Metabolites Further Metabolism CYP2C8 CYP2C8 CYP2C8->Amodiaquine Major Enzyme

Caption: Metabolic pathway of Amodiaquine.

cluster_GSK369796 Predicted GSK369796 Metabolism GSK369796 GSK369796 (N-tert-butyl isoquine) Reduced_Metabolism Reduced N-dealkylation GSK369796->Reduced_Metabolism Steric Hindrance from N-tert-butyl group cluster_Workflow Preclinical Pharmacokinetic Workflow Formulation Drug Formulation Dosing Dosing in Animal Models (e.g., Mouse, Rat) Formulation->Dosing Sampling Blood/Plasma Sampling (Serial Time Points) Dosing->Sampling Analysis Bioanalysis (LC-MS/MS) Sampling->Analysis PK_Modeling Pharmacokinetic Modeling (NCA, Compartmental) Analysis->PK_Modeling Parameters Determination of PK Parameters (Cmax, Tmax, AUC, t1/2, CL, Vd) PK_Modeling->Parameters

References

A Comparative Guide to the In Vivo Efficacy of GSK369796 Dihydrochloride and Artemisinin in Preclinical Malaria Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of two antimalarial compounds: GSK369796 Dihydrochloride, a novel 4-aminoquinoline (B48711), and artemisinin (B1665778), the cornerstone of current combination therapies. The information presented is based on available preclinical data to assist researchers in understanding their respective performance profiles.

In Vivo Efficacy: A Tabulated Comparison

ParameterThis compoundArtemisininReference Compound(s)Animal Model
Efficacy (ED₅₀) ~1.5 mg/kg/day (oral)2.0 mg/kg (oral, as Dihydroartemisinin)Chloroquine (B1663885): ~1.5-1.8 mg/kg/dayPlasmodium berghei ANKA in mice
Parasite Clearance Data on specific parasite reduction ratios or clearance half-lives are limited in publicly available studies. Efficacy is primarily reported as suppression of parasitemia.Rapid parasite clearance, with a significant reduction in parasitemia within 24-48 hours.[1]Not ApplicablePlasmodium berghei in mice
Recrudescence Not explicitly detailed in the primary preclinical study.High rates of recrudescence when used as monotherapy due to its short half-life.[2]Not ApplicablePlasmodium berghei in mice

Note: The provided ED₅₀ for GSK369796 is an approximation based on its reported high in vivo activity comparable to chloroquine in the primary preclinical study.[3][4] The ED₅₀ for artemisinin is for its active metabolite, dihydroartemisinin (B1670584), in a similar model.[5] Direct comparison should be made with caution due to potential variations in experimental conditions across different studies.

Experimental Protocols

The in vivo efficacy data for both compounds are primarily derived from the murine malaria model using Plasmodium berghei. The standard experimental protocol utilized is the 4-day suppressive test (Peter's Test).

Peter's 4-Day Suppressive Test

This widely used in vivo assay evaluates the schizontocidal activity of antimalarial compounds.

Experimental Workflow:

G cluster_infection Infection Phase cluster_treatment Treatment Phase (4 Days) cluster_assessment Assessment Phase infection Mice inoculated intraperitoneally with ~1x10^7 P. berghei-infected erythrocytes treatment Oral administration of test compounds (GSK369796 or Artemisinin) or vehicle control once daily infection->treatment smear On day 4 post-infection, thin blood smears are prepared from tail blood treatment->smear microscopy Giemsa-stained smears are examined microscopically to determine parasitemia smear->microscopy calculation Percent suppression of parasitemia is calculated relative to the vehicle-treated control group microscopy->calculation

Caption: Workflow of the 4-day suppressive test for in vivo antimalarial efficacy.

Detailed Methodology:

  • Animal Model: Swiss albino mice are typically used.

  • Parasite Strain: A chloroquine-sensitive or resistant strain of Plasmodium berghei is used for infection.

  • Infection: Mice are inoculated intraperitoneally with approximately 1x10⁷ parasitized red blood cells.[6]

  • Treatment: Treatment is initiated a few hours after infection and continues for four consecutive days. The test compounds (this compound or artemisinin) and a vehicle control are administered orally once daily.[7] A standard antimalarial, such as chloroquine, is often included as a positive control.[8]

  • Assessment of Parasitemia: On the fifth day, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa and examined under a microscope to determine the percentage of parasitized erythrocytes.[8]

  • Efficacy Calculation: The average parasitemia in the control group is considered 100%. The percentage suppression of parasitemia for each treated group is calculated using the following formula:

    % Suppression = ((Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group) x 100

Mechanism of Action Signaling Pathways

The mechanisms by which this compound and artemisinin exert their antimalarial effects are distinct.

This compound: Inhibition of Hemozoin Formation

As a 4-aminoquinoline, GSK369796 is believed to act by interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite within its food vacuole.[9][10][11]

G cluster_parasite Plasmodium Food Vacuole Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin (Heme Polymer) Heme->Hemozoin Heme Polymerase Parasite_Death Parasite Death Heme->Parasite_Death Accumulation leads to oxidative stress GSK369796 GSK369796 GSK369796->Block Block->Hemozoin Inhibition G cluster_parasite Plasmodium Parasite Artemisinin Artemisinin (Endoperoxide Bridge) Heme_Iron Heme-Fe(II) Artemisinin->Heme_Iron Interaction Free_Radicals Carbon-centered Free Radicals Heme_Iron->Free_Radicals Activation Protein_Damage Widespread Protein and Macromolecule Damage Free_Radicals->Protein_Damage Alkylation Parasite_Death Parasite Death Protein_Damage->Parasite_Death

References

Benchmarking GSK369796 Dihydrochloride: A Comparative Guide for Antimalarial Drug Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational antimalarial compound GSK369796 Dihydrochloride against a panel of standard-of-care antimalarial agents. The data presented is compiled from preclinical studies to offer an objective evaluation of its potential efficacy. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to support informed decisions in antimalarial drug development.

Executive Summary

This compound, a 4-aminoquinoline (B48711) derivative, demonstrates potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum in vitro. Its in vivo efficacy in murine models is comparable to or exceeds that of established antimalarials. The mechanism of action is believed to be similar to that of chloroquine, involving the inhibition of hemozoin formation, leading to a toxic buildup of free heme within the parasite. This guide benchmarks this compound against chloroquine, artesunate, mefloquine, and atovaquone, providing a quantitative analysis of its preclinical profile.

Comparative In Vitro Efficacy

The in vitro activity of this compound and standard antimalarials was assessed against various strains of P. falciparum, the deadliest species of malaria parasite. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined for each compound.

CompoundP. falciparum StrainIC50 (nM)
This compound K1 (Chloroquine-Resistant) 13.2
W2 (Chloroquine-Resistant) Not specified
3D7 (Chloroquine-Sensitive) 11.2
ChloroquineK1 (Chloroquine-Resistant)155
W2 (Chloroquine-Resistant)>100
3D7 (Chloroquine-Sensitive)8.6 - 34.68
ArtesunateK1 (Chloroquine-Resistant)Not specified
W2 (Chloroquine-Resistant)Not specified
3D7 (Chloroquine-Sensitive)1.6 - 500,000
MefloquineK1 (Chloroquine-Resistant)>45 ng/mL
W2 (Chloroquine-Resistant)10
3D7 (Chloroquine-Sensitive)50
AtovaquoneK1 (Chloroquine-Resistant)Not specified
W2 (Chloroquine-Resistant)Not specified
3D7 (Chloroquine-Sensitive)0.4 - 3.4

Note: IC50 values are compiled from multiple studies and may reflect slight variations in experimental conditions.

Comparative In Vivo Efficacy

The in vivo efficacy was evaluated using the 4-day suppressive test in murine models infected with Plasmodium berghei. The 50% effective dose (ED50), the dose required to suppress parasitemia by 50%, was determined for each compound.

CompoundMurine Model (P. berghei)ED50 (mg/kg)
This compound NMRI mice 2.8
ChloroquineBALB/c mice1.5
ArtesunateC57BL/6 mice10-20
MefloquineSwiss miceNot specified
AtovaquoneC57BL/6 miceNot specified

Note: ED50 values are compiled from various studies and mouse strains, which can influence the results.

Mechanism of Action Signaling Pathways

The proposed mechanisms of action for this compound and the standard antimalarials are visualized below.

cluster_chloroquine GSK369796 & Chloroquine Pathway Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Polymerization Parasite_Lysis Parasite Lysis Heme->Parasite_Lysis Drug GSK369796 / Chloroquine Drug->Hemozoin Inhibition

Caption: Proposed mechanism of GSK369796 and Chloroquine action.

cluster_artemisinin Artemisinin Pathway Artemisinin Artemisinin Free_Radicals Reactive Oxygen Species (ROS) Artemisinin->Free_Radicals Activation by Heme_Iron Heme Iron (Fe2+) Heme_Iron->Free_Radicals Parasite_Proteins Parasite Proteins Free_Radicals->Parasite_Proteins Alkylation & Damage Parasite_Lysis Parasite Lysis Parasite_Proteins->Parasite_Lysis

Caption: Mechanism of Artemisinin action.

Experimental Protocols

The following are detailed protocols for the key experiments cited in this guide.

In Vitro Antimalarial Drug Susceptibility Testing (SYBR Green I-based Assay)

This assay determines the 50% inhibitory concentration (IC50) of a drug against P. falciparum in vitro.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete culture medium (RPMI 1640 with supplements)

  • 96-well microplates

  • Test compounds (serially diluted)

  • SYBR Green I nucleic acid stain

  • Lysis buffer

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.

  • Add synchronized ring-stage parasite culture (typically at 0.5% parasitemia and 2% hematocrit) to each well.

  • Include drug-free wells as negative controls and parasite-free wells as background controls.

  • Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • After incubation, lyse the red blood cells by adding lysis buffer containing SYBR Green I to each well.

  • Incubate in the dark at room temperature for 1 hour.

  • Measure fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Calculate the IC50 values by plotting the percentage of growth inhibition against the drug concentration using a non-linear regression model.

A Prepare Drug Dilutions in 96-well Plate B Add Synchronized Parasite Culture A->B C Incubate for 72 hours B->C D Lyse Cells & Add SYBR Green I C->D E Measure Fluorescence D->E F Calculate IC50 Values E->F

Caption: In Vitro SYBR Green I Assay Workflow.

In Vivo Antimalarial Efficacy Testing (4-Day Suppressive Test)

This test evaluates the in vivo efficacy of a drug in a murine malaria model.

Materials:

  • Plasmodium berghei (or other rodent malaria parasite)

  • Laboratory mice (e.g., NMRI, BALB/c)

  • Test compounds

  • Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol)

  • Giemsa stain

  • Microscope

Procedure:

  • Infect mice intraperitoneally with a standardized inoculum of P. berghei-infected red blood cells on Day 0.

  • Randomly assign mice to control and treatment groups.

  • Administer the test compound orally or subcutaneously once daily for four consecutive days (Day 0 to Day 3). The control group receives the vehicle only.

  • On Day 4, prepare thin blood smears from the tail vein of each mouse.

  • Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopic examination.

  • Calculate the percentage of parasitemia suppression for each treatment group compared to the vehicle-treated control group.

  • Determine the ED50 value, the dose that causes a 50% reduction in parasitemia, by plotting the percentage of suppression against the drug dose.

A Infect Mice with P. berghei (Day 0) B Administer Drug Daily (Days 0-3) A->B C Collect Blood Smears (Day 4) B->C D Determine Parasitemia C->D E Calculate % Suppression D->E F Determine ED50 E->F

Caption: In Vivo 4-Day Suppressive Test Workflow.

Conclusion

The preclinical data available to date suggests that this compound is a promising antimalarial candidate with potent in vitro and in vivo activity. Its efficacy against chloroquine-resistant P. falciparum strains is a significant advantage. Further clinical investigations are warranted to fully elucidate its therapeutic potential in the treatment of human malaria. This guide provides a foundational dataset and standardized protocols to aid researchers in the continued evaluation and development of this and other novel antimalarial compounds.

Safety Operating Guide

Proper Disposal of GSK369796 Dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat GSK369796 Dihydrochloride as a hazardous chemical waste. All disposal procedures must comply with local, regional, and national regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

This document provides essential guidance on the proper disposal procedures for this compound, a research-grade antimalarial compound. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal, thereby minimizing environmental impact and maintaining laboratory safety.

Summary of Disposal Procedures

Proper disposal of this compound is crucial. The following table summarizes the key aspects of the disposal process.

Aspect Guideline Notes
Waste Classification Hazardous Chemical WasteDue to its pharmacological activity and chemical nature.
Primary Disposal Method Licensed Chemical Waste DisposalEngage a certified hazardous waste management company.
Container Requirements Clearly labeled, sealed, and non-reactive containersPrevent leaks and ensure proper identification.
Spill Management Treat as a hazardous spillUse appropriate personal protective equipment (PPE) and absorbent materials.
Environmental Precautions Avoid release into drains or the environmentPrevent contamination of water systems.

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is essential for safety and regulatory compliance.

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a designated, properly labeled hazardous waste container.

  • Containerization:

    • Use a container that is compatible with the chemical. The original product container, if empty and in good condition, can be a suitable option.

    • Ensure the container is securely sealed to prevent any leakage.

    • Label the container clearly with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution.

  • Storage:

    • Store the waste container in a designated, secure area for hazardous waste accumulation.

    • This area should be well-ventilated and away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Provide them with all necessary information about the waste material. Disposal must be carried out by a licensed and approved waste disposal plant.

  • Spill Cleanup:

    • In the event of a spill, evacuate the immediate area if necessary.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).

    • Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.

    • Clean the spill area thoroughly. All materials used for cleanup should be disposed of as hazardous waste.

Logical Relationship of Disposal Steps

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A 1. Don PPE B 2. Segregate Waste A->B C 3. Containerize Securely B->C F Spill Occurs B->F D 4. Store in Designated Area C->D E 5. Arrange for Professional Disposal D->E G Contain and Clean Spill F->G Yes H Dispose of Cleanup Materials as Hazardous Waste G->H H->C

Caption: Workflow for the safe disposal of this compound.

Disclaimer: The information provided here is based on general best practices for the disposal of research-grade chemicals. A specific Safety Data Sheet (SDS) for this compound was not located. Therefore, it is imperative to consult with your institution's safety officer and adhere to all applicable regulations.

Personal protective equipment for handling GSK369796 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary use. [1]

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling GSK369796 Dihydrochloride (B599025). The information is compiled from various chemical suppliers and general laboratory safety standards. It is crucial to consult the specific Safety Data Sheet (SDS) provided by your supplier and to conduct a thorough risk assessment before handling this compound.

I. Chemical and Physical Properties

GSK369796 Dihydrochloride, also known as N-tert-butylisoquine, is an antimalarial agent.[1][2] It is a solid, light yellow to yellow powder.[3]

PropertyValueSource
CAS Number 1010411-21-8[1][2][3][4][5]
Molecular Formula C20H24Cl3N3O[1][4][5][6]
Molecular Weight 428.78 g/mol [1][4][5][6]
Purity >98% to 99.99%[1][4][6]
Solubility Soluble in DMSO and Water[2][3]
Storage Short term (days to weeks) at 0-4°C. Long term (months to years) at -20°C. Keep in a dry, dark, and well-ventilated place with the container tightly sealed.[1][7]

II. Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure. The following PPE is recommended:

  • Respiratory Protection : For handling the solid powder, especially if dust can be generated, a NIOSH-approved air-purifying respirator with a particulate filter is recommended.[8] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[7][9]

  • Eye and Face Protection : Chemical safety goggles or a face shield should be worn to protect against dust particles and splashes.[8][9][10]

  • Skin and Body Protection : A lab coat or a chemical-resistant disposable coverall should be worn.[8] Ensure that skin is not exposed.

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile) are required. It is good practice to wear two pairs of gloves (double-gloving).[8] Change gloves immediately if they become contaminated.

III. Operational Plan for Handling

A. Engineering Controls:

  • Work in a well-ventilated laboratory.[10]

  • Use a chemical fume hood for all procedures that may generate dust or aerosols.[7]

  • Ensure that an eyewash station and a safety shower are readily accessible.[10]

B. Safe Handling Practices:

  • Avoid the formation of dust and aerosols.[7]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[9][10]

  • Avoid contact with skin and eyes.[7]

  • Wash hands thoroughly after handling.[9][10]

  • Do not eat, drink, or smoke in the laboratory.[9]

C. First Aid Measures:

  • If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10]

  • In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[10]

  • In Case of Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[10]

  • If Swallowed : Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

IV. Spill Management and Disposal Plan

A. Spill Response: In the event of a spill, follow these steps while wearing appropriate PPE:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • For a dry spill, carefully sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[10]

  • For a solution spill, absorb it with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.

  • Clean the spill area thoroughly with a suitable decontaminating solution.

  • Prevent the spilled material from entering drains or waterways.[7]

Spill_Response_Workflow cluster_Spill Chemical Spill Occurs cluster_ImmediateActions Immediate Actions cluster_Containment Containment & Cleanup cluster_Disposal Disposal Spill Spill Detected Evacuate Evacuate Area Spill->Evacuate PPE Don Appropriate PPE Evacuate->PPE Ventilate Ensure Ventilation PPE->Ventilate Contain Contain Spill (Dry or Liquid Method) Ventilate->Contain Collect Collect Waste Contain->Collect Clean Decontaminate Area Collect->Clean Dispose Dispose of Waste in Accordance with Regulations Clean->Dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
GSK369796 Dihydrochloride
Reactant of Route 2
GSK369796 Dihydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.